3,5-Dibromo-2-iodotoluene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,5-dibromo-2-iodo-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2I/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCYUNDYUJNSAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3,5-Dibromo-2-iodotoluene CAS number and properties
An In-depth Technical Guide to 3,5-Dibromo-2-iodotoluene
Executive Summary
This document provides a comprehensive technical overview of this compound, a polyhalogenated aromatic compound with significant utility in synthetic organic chemistry and burgeoning applications in biochemical research. As a versatile building block, its unique substitution pattern—featuring two bromine atoms and one iodine atom on a toluene core—offers chemists a platform for regioselective functionalization. This guide details its chemical identity, physicochemical properties, synthesis strategies, reactivity profile, and established applications. Emphasis is placed on the mechanistic principles governing its synthesis and its role as an intermediate in the development of complex molecules and as a modulator of key metabolic enzymes, making it a compound of interest for researchers in materials science and drug discovery.
Chemical Identity and Physicochemical Properties
This compound is a substituted toluene derivative whose structure is key to its chemical utility. The strategic placement of three different functional handles—a methyl group and three halogen atoms with differential reactivity (I > Br)—allows for sequential and selective chemical modifications.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1000571-43-6 | [1][2][3] |
| IUPAC Name | 1,5-dibromo-2-iodo-3-methylbenzene | [1] |
| Molecular Formula | C₇H₅Br₂I | [1][2][4] |
| Molecular Weight | 375.83 g/mol | [1][2][4] |
| Canonical SMILES | CC1=CC(=CC(=C1I)Br)Br | [1] |
| InChI Key | NQCYUNDYUJNSAX-UHFFFAOYSA-N | [1] |
| Appearance | Solid (predicted) | |
| Purity | ≥ 97% (typical commercial grade) | [2] |
Synthesis and Mechanistic Considerations
The synthesis of polyhalogenated aromatics like this compound is a significant challenge, primarily due to the need for precise regiochemical control during sequential halogenation steps.[1] The electronic properties of the substituents already present on the aromatic ring dictate the position of subsequent electrophilic attacks.[1]
The Role of Directing Groups
In a typical synthetic approach, the methyl group of a toluene precursor acts as the primary directing group. As an electron-donating group, it activates the aromatic ring and is ortho- and para-directing.[1] This means that the first electrophilic substitution will preferentially occur at the 2, 4, or 6 positions. The introduction of the first halogen atom modifies the electronic landscape of the ring, influencing the position of the next substitution. The synthesis therefore requires a carefully designed multi-step halogenation protocol to achieve the desired 2,3,5-substitution pattern.[1]
A Plausible Synthetic Workflow
A logical synthetic route could start from a pre-iodinated toluene, such as 2-iodotoluene. The iodine atom is a deactivating but ortho-, para-directing group. The subsequent bromination would be directed to the positions ortho and para to the methyl group and meta to the iodine atom, though the interplay of sterics and electronics must be carefully managed.
Sources
physical and chemical properties of 3,5-Dibromo-2-iodotoluene
The compound serves as a precursor for synthesizing molecules with specific biological activities. For example, it has been used in the synthesis of neutral nickel(II) complexes which were found to interact with calf-thymus DNA through an intercalative fashion, suggesting potential applications in developing novel therapeutic agents or DNA probes. [1]
Safety, Handling, and Storage
As a polyhalogenated aromatic compound, this compound requires careful handling to minimize exposure.
Table 4: Safety and Handling Protocols
| Aspect | Recommendation | Justification |
|---|---|---|
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. | To prevent skin and eye contact. Halogenated compounds can cause irritation. [7] |
| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling. | To prevent inhalation of potentially harmful vapors or dust. [8] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases. | To maintain chemical stability and prevent hazardous reactions. [7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To prevent environmental contamination. |
Conclusion
This compound is a highly functionalized building block with significant, albeit underexplored, potential. Its value lies in the precise arrangement of its halogen substituents, which allows for selective chemical transformations crucial for synthesizing complex molecular architectures. For drug development professionals, its demonstrated ability to inhibit key metabolic enzymes offers a valuable tool for preclinical studies. As synthetic methodologies improve, the accessibility and application of this and similar polyhalogenated intermediates are poised to grow, enabling new discoveries in medicinal chemistry and materials science.
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Smolecule. (2023). Buy this compound | 1000571-43-6. 1
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3,5-Dibromo-2-iodotoluene molecular structure and weight
An In-Depth Technical Guide to 3,5-Dibromo-2-iodotoluene: Molecular Structure, Properties, and Applications in Research and Development
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No. 1000571-43-6), a halogenated aromatic compound of significant interest to researchers in organic synthesis, material science, and drug development. The document elucidates the core molecular structure, physicochemical properties, and molecular weight of this compound. Furthermore, it delves into its synthetic pathways, chemical reactivity, and notable applications, with a particular focus on its role as a versatile intermediate in the development of complex molecules and its interactions with biological systems. This guide is intended to serve as a foundational resource for scientists and professionals requiring detailed technical information on this unique chemical entity.
Core Molecular Identity and Structure
This compound is a derivative of toluene distinguished by a specific polysubstitution pattern of two bromine atoms and one iodine atom on the aromatic ring.[1] This precise arrangement of halogens imparts unique reactivity and steric properties, making it a valuable building block in targeted chemical synthesis.
Key Identifiers
The fundamental identifiers for this compound are summarized below, providing a clear basis for its identification and characterization.
| Identifier | Value | Source(s) |
| IUPAC Name | 1,5-dibromo-2-iodo-3-methylbenzene | [1] |
| CAS Number | 1000571-43-6 | [1][2][3] |
| Molecular Formula | C₇H₅Br₂I | [1][2][4] |
| Molecular Weight | 375.83 g/mol | [1][2][4] |
| SMILES | CC1=CC(=CC(=C1I)Br)Br | [1] |
| InChI | InChI=1S/C7H5Br2I/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | [1] |
Molecular Structure Visualization
The two-dimensional structure of this compound highlights the ortho-iodine and meta-bromine substituents relative to the methyl group. This arrangement creates significant steric hindrance around the iodine and methyl groups, which critically influences the molecule's reactivity in coupling and substitution reactions.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical properties of halogenated aromatic compounds are dictated by their molecular weight and the nature of their halogen substituents. While comprehensive experimental data for this compound is not widely published, data from its isomer, 3,5-Dibromo-4-iodotoluene (CAS 175278-10-1), provides useful estimations.
| Property | Value (for isomer CAS 175278-10-1) | Source(s) |
| Appearance | Light yellow to yellow solid | [5] |
| Melting Point | 69-72 °C | [5] |
| Boiling Point | 126-128 °C @ 0.4 mm Hg | [5][6] |
| Density (Predicted) | 2.346 ± 0.06 g/cm³ | [5] |
| Storage Temperature | 2-8 °C, protect from light | [5] |
| Sensitivity | Light Sensitive | [5] |
Synthesis and Chemical Reactivity
The synthesis of this compound requires sophisticated, multi-step halogenation protocols that ensure precise regioselectivity.[1] The process must carefully control the sequence of halogen introduction, leveraging the directing effects of the substituents on the aromatic ring.
Synthetic Strategy Overview
The synthesis of polysubstituted aromatic compounds is a foundational challenge in organic chemistry. For this compound, a logical pathway involves sequential electrophilic aromatic substitution. The methyl group on the toluene backbone is an ortho-, para-directing group due to its electron-donating nature.[1] This inherent directing effect is the primary consideration in the initial halogenation step. Subsequent halogen additions are then influenced by the electronic and steric properties of the newly introduced substituents.
Caption: Generalized workflow for the synthesis of this compound.
Exemplary Synthesis Protocol: Bromination of p-Toluidine
While a direct protocol for this compound is proprietary, a relevant and illustrative procedure is the bromination of an aromatic amine like p-toluidine, which demonstrates the principles of electrophilic aromatic substitution.[7]
-
Dissolution: Dissolve p-toluidine (0.1 mol) in 45 mL of glacial acetic acid within a two-necked round-bottom flask equipped with a mechanical stirrer.[7]
-
Bromine Addition: While stirring and cooling the flask in an ice bath, slowly add a solution of bromine (0.33 mol) in 40 mL of glacial acetic acid over approximately 1.5 hours. The reaction is exothermic and requires careful temperature control.[7]
-
Precipitation: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring to precipitate the brominated product.[7]
-
Diazotization (Hypothetical Next Step): The resulting amino-dibromo-toluene could then undergo a Sandmeyer-type reaction, where the amine is converted to a diazonium salt and subsequently substituted with iodine to yield the target molecule.
Chemical Reactivity
The unique arrangement of three different substituents (methyl, bromo, iodo) on the benzene ring provides a platform for highly selective chemical transformations.
-
Cross-Coupling Reactions: The compound is an excellent substrate for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings.[1][8] The carbon-iodine bond is significantly more reactive than the carbon-bromine bonds in typical palladium-catalyzed systems, allowing for sequential and site-selective functionalization. This is a cornerstone of its utility in building complex molecular architectures for drug discovery.
-
Nucleophilic Aromatic Substitution: The iodine atom, being a good leaving group, can be displaced by strong nucleophiles under specific conditions.[1]
-
Further Electrophilic Substitution: The remaining hydrogen atoms on the aromatic ring can be substituted through further electrophilic aromatic substitution, although the ring is heavily deactivated by the electron-withdrawing halogens.[1]
Applications in Research and Drug Development
This compound is not merely a chemical curiosity; it is a functional tool with diverse applications ranging from fundamental organic synthesis to applied pharmaceutical science.
Intermediate in Organic Synthesis and Material Science
As a polysubstituted aromatic compound, it serves as a versatile intermediate for constructing more complex organic molecules.[1] In material science, it can be used as a building block in the synthesis of novel polymers or small molecules with tailored electronic or optical properties.[1]
Significance in Medicinal Chemistry and Drug Development
Pharmaceutical intermediates are the crucial link between basic chemical research and industrial drug production.[] They are instrumental in the optimization of lead compounds to enhance efficacy and reduce toxicity.[] this compound has demonstrated specific activities that make it highly relevant in this field.
-
Modulation of Drug Metabolism: Studies have shown that this compound can inhibit certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9.[1] These enzymes are critical for the metabolism of a vast number of drugs.[1] Its ability to modulate these pathways suggests potential applications in pharmacology to control drug pharmacokinetics or mitigate drug-drug interactions.[1]
-
Biochemical Probes and Proteomics: The compound has been employed in proteomics research, likely for labeling proteins to study their interactions and functions.[1][4]
-
Synthesis of Biologically Active Molecules: Its use has been reported in the synthesis of neutral nickel(II) complexes which were found to interact with calf-thymus DNA through an intercalative fashion, highlighting its utility in developing compounds that target genetic material.[1]
The drug discovery and development process is a long and complex pipeline where versatile intermediates are essential for creating and testing new molecular entities (NMEs).[10] The ability to selectively functionalize a scaffold like this compound allows medicinal chemists to rapidly generate libraries of related compounds for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
-
Hazard Identification: Assumed to be a skin and eye irritant.[11][12] May cause respiratory irritation upon inhalation.[11][13]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid getting the chemical in eyes, on skin, or on clothing.[12] Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from incompatible materials such as strong bases and oxidizing agents.[12][14] Protect from light.[5]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[12]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]
-
Conclusion
This compound is a highly functionalized aromatic intermediate with significant potential for researchers, scientists, and drug development professionals. Its defined molecular weight of 375.83 g/mol and unique structure, characterized by a specific arrangement of bromo and iodo substituents, allow for selective and predictable reactivity. This makes it an invaluable tool in the synthesis of complex organic molecules, novel materials, and, most notably, as a scaffold in medicinal chemistry. Its demonstrated ability to modulate key drug-metabolizing enzymes underscores its potential in the development of new therapeutic agents. Proper understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in advanced scientific applications.
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An In-depth Technical Guide to 3,5-Dibromo-2-iodotoluene: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
3,5-Dibromo-2-iodotoluene is a polyhalogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern offers multiple, distinct reaction sites, enabling complex molecular architectures. This guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed proposed synthesis protocol, in-depth characterization methods with predicted analytical data, and a discussion of its current and potential applications in the field of drug development. This document is intended for researchers, scientists, and professionals in drug discovery and chemical development who require a technical understanding of this valuable synthetic intermediate.
Introduction: The Strategic Value of Polyhalogenated Building Blocks
In the landscape of modern drug discovery, the rational design of synthetic pathways to novel and complex molecules is paramount. Polyhalogenated aromatic compounds, such as this compound, represent a class of exceptionally useful intermediates.[1] The differential reactivity of the halogen atoms (I > Br > Cl) allows for selective, sequential cross-coupling reactions, providing a powerful tool for the controlled elaboration of molecular scaffolds.[2] this compound, with its distinct iodine and two bromine atoms on a toluene core, offers three potential points of modification, making it a highly valuable precursor for creating diverse libraries of compounds for biological screening.
This guide will delve into the technical details of this compound, providing a foundational understanding for its effective utilization in research and development.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and safety properties is critical for its handling, storage, and use in experimental settings. While specific experimental data for this compound is not widely published, we can infer its properties from closely related analogs and computational predictions.
Physicochemical Properties
| Property | Value (Predicted/Inferred) | Source/Basis |
| IUPAC Name | 1,5-Dibromo-2-iodo-3-methylbenzene | |
| CAS Number | 1000571-43-6 | [3] |
| Molecular Formula | C₇H₅Br₂I | [3] |
| Molecular Weight | 375.83 g/mol | [3] |
| Appearance | Likely a solid at room temperature | Inferred from related polyhalogenated toluenes |
| Melting Point | Not available. Expected to be higher than related di-substituted toluenes. | - |
| Boiling Point | Not available. Expected to be significantly high. | - |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). | Inferred from general properties of polyhalogenated aromatics |
Safety and Handling
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Synthesis of this compound: A Proposed Protocol
The synthesis of polyhalogenated benzenes with a specific substitution pattern requires careful strategic planning to control the regioselectivity of the electrophilic aromatic substitution reactions. The methyl group of toluene is an ortho-, para-director, while halogens are deactivating but also ortho-, para-directing. A plausible synthetic route starting from 3,5-dibromotoluene is outlined below. This protocol is based on established methods for the iodination of substituted aromatic compounds.
Reaction Scheme
Sources
spectral data interpretation for 3,5-Dibromo-2-iodotoluene
An In-Depth Technical Guide to the Spectral Data Interpretation of 3,5-Dibromo-2-iodotoluene
Authored by: A Senior Application Scientist
Foreword: The Molecular Blueprint
In the realm of drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. This compound (C₇H₅Br₂I) presents a fascinating case study in spectral interpretation.[1][2] Its asymmetrically substituted aromatic ring, adorned with a methyl group and three distinct halogen atoms, offers a rich tapestry of spectroscopic signals. This guide provides an in-depth analysis of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) data for this compound. More than a mere recitation of data, this document serves as a masterclass in deductive reasoning, demonstrating how each piece of spectral evidence corroborates the others to reveal the unambiguous molecular structure. We will explore the "why" behind the signals, grounding our interpretations in the fundamental principles of chemical physics and extensive empirical data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy provides the most direct insight into the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is exquisitely sensitive to the shielding and deshielding effects of neighboring functional groups. In this compound, we anticipate three distinct signals corresponding to the three unique proton environments.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4 | 7.50 - 7.80 | Doublet (d) | 1H |
| H-6 | 7.30 - 7.60 | Doublet (d) | 1H |
| -CH₃ | 2.40 - 2.60 | Singlet (s) | 3H |
Interpretation and Rationale
The aromatic region of the spectrum (typically 6.5-8.0 ppm for aryl protons) is expected to display two signals, not one.[3] The presence of the iodine atom at the C-2 position breaks the molecule's symmetry, rendering the two aromatic protons, H-4 and H-6, chemically non-equivalent.
-
Aromatic Protons (H-4 and H-6): These protons are coupled to each other in a meta relationship (four bonds apart). This will result in a small coupling constant (⁴JHH ≈ 2-3 Hz), splitting each signal into a doublet. The deshielding effect of the adjacent bromine atoms will shift these protons significantly downfield. H-4 is flanked by two bromine atoms, while H-6 is adjacent to one iodine and one bromine atom. Due to the complex interplay of inductive and anisotropic effects of the three halogens, precise chemical shift prediction is challenging, but both are expected in the downfield aromatic region.[4]
-
Methyl Protons (-CH₃): The methyl group protons are isolated from the aromatic protons by four bonds and thus will not exhibit spin-spin coupling, appearing as a sharp singlet. Its position adjacent to the iodine- and bromine-substituted carbons will cause a downfield shift compared to unsubstituted toluene (δ ≈ 2.3 ppm).[5]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Broadband proton-decoupled ¹³C NMR spectroscopy reveals a single peak for each chemically unique carbon atom. This technique is invaluable for determining the symmetry and carbon framework of a molecule. The chemical shifts are spread over a much wider range than in ¹H NMR (0-220 ppm), making peak overlap less common.[6]
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 140 - 145 |
| C-2 | 95 - 105 |
| C-3 | 120 - 125 |
| C-4 | 135 - 140 |
| C-5 | 120 - 125 |
| C-6 | 130 - 135 |
| -CH₃ | 25 - 30 |
Interpretation and Rationale
Due to the lack of symmetry, all seven carbon atoms in this compound are chemically distinct and should produce seven unique signals.
-
Aromatic Carbons (C1-C6): These carbons resonate in the typical downfield region of 110-150 ppm.[3]
-
Halogen-Bearing Carbons (C-2, C-3, C-5): Carbons directly bonded to electronegative halogens experience significant shifts. The "heavy atom effect" of iodine is particularly noteworthy, causing the C-2 signal to be shifted significantly upfield into the 95-105 ppm range. The carbons bonded to bromine (C-3 and C-5) will also be clearly distinguishable in the 120-125 ppm region.
-
Substituted Aromatic Carbon (C-1): The carbon bearing the methyl group (C-1) is a quaternary carbon and will likely show a weaker signal. Its chemical shift is influenced by the adjacent iodine and will be in the 140-145 ppm range.
-
Protonated Aromatic Carbons (C-4, C-6): These carbons will appear in the expected aromatic region, with their precise shifts determined by the cumulative effects of the surrounding substituents.
-
-
Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield alkyl region (25-30 ppm), shifted slightly downfield from toluene's methyl carbon (δ ≈ 21 ppm) due to the influence of the adjacent iodine atom.
Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation
Mass spectrometry bombards a molecule with electrons, creating a radical cation (the molecular ion, M⁺·) which can then fragment into smaller, charged pieces. The resulting spectrum is a plot of mass-to-charge ratio (m/z) versus relative abundance. It provides the exact molecular weight and crucial structural information from the fragmentation patterns.[7][8]
Predicted Mass Spectrum Data
| m/z Value | Assignment | Rationale |
| 374/376/378 | [M]⁺· | Molecular ion peak cluster (ratio ~1:2:1) |
| 295/297 | [M - Br]⁺ | Loss of a bromine radical |
| 247 | [M - I]⁺ | Loss of an iodine radical |
| 216/218 | [M - Br - I]⁺ | Sequential loss of Br and I radicals |
| 137 | [C₇H₅Br]⁺ | Fragment remaining after loss of I and Br |
| 91 | [C₇H₇]⁺ | Tropylium ion (potentially low abundance) |
Interpretation and Rationale
The molecular formula C₇H₅Br₂I has a nominal mass of 374 Da (using ¹²C, ¹H, ⁷⁹Br, ¹²⁷I).
-
Molecular Ion (M⁺·): The most critical feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9] For a molecule with two bromine atoms, the resulting molecular ion will appear as a characteristic cluster of peaks at M⁺, (M+2)⁺, and (M+4)⁺ with a relative intensity ratio of approximately 1:2:1. This pattern is an unmistakable indicator of the presence of two bromine atoms. The expected cluster would be centered at m/z 374, 376, and 378.
-
Fragmentation Pathways: The C-I bond is the weakest of the carbon-halogen bonds, making the loss of an iodine radical (·I, 127 Da) a highly favorable fragmentation pathway, leading to a peak at m/z 247.[7] Loss of a bromine radical (·Br, 79 or 81 Da) is also a primary fragmentation event, resulting in a doublet of peaks around m/z 295/297.[10] Subsequent fragmentation, such as the loss of the second halogen, can also be observed.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 2980 - 2850 | Alkyl C-H Stretch | Medium-Weak |
| 1600 - 1450 | Aromatic C=C Stretch | Medium (multiple bands) |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |
| < 700 | C-Br / C-I Stretch | Medium-Strong |
Interpretation and Rationale
The IR spectrum provides a clear "fingerprint" of the molecule's functional groups.[11]
-
C-H Stretching Region: A key diagnostic feature is the presence of C-H stretching vibrations both above and below 3000 cm⁻¹. Absorptions just above 3000 cm⁻¹ are characteristic of C(sp²)-H bonds, confirming the aromatic ring.[12][13] Absorptions just below 3000 cm⁻¹ are from the C(sp³)-H bonds of the methyl group.[14]
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.[13]
-
C-H Out-of-Plane Bending: The strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring.[15]
-
Carbon-Halogen Stretching: The vibrations corresponding to the C-Br and C-I bonds are found in the low-frequency "fingerprint region" of the spectrum, typically below 700 cm⁻¹. These bands, while confirming the presence of halogens, can be complex and are often used for final compound identification by comparison with a reference spectrum.
Conclusion: A Symphony of Spectra
The structural elucidation of this compound is a compelling example of synergistic data analysis. No single technique provides the complete picture. The ¹H NMR confirms the number and connectivity of protons, the ¹³C NMR maps the carbon skeleton, the mass spectrum provides the exact molecular weight and the crucial bromine isotope pattern, and the IR spectrum identifies the core functional groups. Together, these four spectroscopic methods provide an interlocking, self-validating system of evidence that converges on a single, unambiguous molecular structure, leaving no room for doubt for the discerning researcher.
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An In-depth Technical Guide to the Reactivity of C-I versus C-Br Bonds for Researchers, Scientists, and Drug Development Professionals
Abstract
The selection of a carbon-halogen bond is a critical decision in synthetic chemistry, profoundly influencing reaction pathways, rates, and overall efficiency. This guide provides a comprehensive analysis of the reactivity differences between carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, tailored for professionals in research and drug development. We will delve into the fundamental physicochemical properties that govern their reactivity, explore their behavior in key organic transformations, and discuss the strategic implications for medicinal chemistry. This document eschews a rigid template in favor of a narrative that builds from foundational principles to practical applications, grounded in authoritative references and field-proven insights.
Foundational Principles: Unpacking the Inherent Differences in C-I and C-Br Bonds
The disparate reactivity of C-I and C-Br bonds is not a matter of chance but is deeply rooted in the intrinsic properties of iodine and bromine atoms. Understanding these fundamentals is paramount to predicting and controlling their chemical behavior.
Bond Dissociation Energy (BDE): The Energy Barrier to Reaction
The initiation of most reactions involving alkyl or aryl halides requires the cleavage of the carbon-halogen bond. The energy required for this homolytic cleavage is the Bond Dissociation Energy (BDE). A lower BDE signifies a weaker bond, which is more readily broken and thus more reactive.[1]
The C-I bond is demonstrably weaker than the C-Br bond. This is a direct consequence of the larger atomic radius of iodine compared to bromine. The valence electrons of iodine are in a higher energy shell (5p) than those of bromine (4p), resulting in a longer and weaker bond with carbon due to less effective orbital overlap.[2][3] As you move down the halogen group, the atomic size increases, leading to longer and weaker carbon-halogen bonds.[4][5]
| Bond | Average Bond Dissociation Energy (kJ/mol) | Bond Length (nm) |
| C-Br | ~285 | 0.193 |
| C-I | ~213 | 0.214 |
| Table 1: A comparison of the average bond dissociation energies and bond lengths for C-Br and C-I bonds.[5][6] |
This trend in BDE is a primary determinant of the general reactivity order for halogens: I > Br > Cl > F.[5] Consequently, iodoalkanes and iodoarenes are typically more reactive than their bromo-counterparts.[5][7]
Leaving Group Ability: The Stability of the Departing Ion
In many reactions, particularly nucleophilic substitutions and eliminations, the halogen departs as a halide ion (X⁻). A good leaving group is one that is stable in its anionic form. The stability of the halide ion is inversely related to its basicity; weaker bases are better leaving groups.[7]
Iodide (I⁻) is a larger, more polarizable, and less basic anion than bromide (Br⁻). Its negative charge is dispersed over a larger volume, leading to greater stability in solution.[7] This superior leaving group ability of iodide further contributes to the enhanced reactivity of organoiodides compared to organobromides in a wide array of transformations.[7][8]
Polarizability: The Electron Cloud's Response
Polarizability refers to the ease with which the electron cloud of an atom can be distorted by an external electric field, such as that of an approaching nucleophile or electrophile. Iodine, with its large and diffuse electron cloud, is significantly more polarizable than bromine. This high polarizability can facilitate the formation of the transition state in many reactions, lowering the activation energy and increasing the reaction rate.
Reactivity in Key Organic Transformations: A Comparative Analysis
The fundamental differences in bond strength and leaving group ability manifest in the relative reactivity of C-I and C-Br bonds across a spectrum of common and powerful organic reactions.
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)
In both Sₙ1 and Sₙ2 reactions, the carbon-halogen bond is broken. The weaker C-I bond and the superior leaving group ability of iodide make iodoalkanes generally more reactive than bromoalkanes.[7]
-
Sₙ2 Reactions: These single-step, concerted reactions are highly sensitive to the leaving group's ability to depart.[7] Consequently, the rate of Sₙ2 reactions follows the order: R-I > R-Br > R-Cl > R-F.[9]
-
Sₙ1 Reactions: The rate-determining step in an Sₙ1 reaction is the formation of a carbocation, which is influenced by the stability of the leaving group.[10] Again, the better leaving group, iodide, facilitates this step more readily than bromide, leading to faster reaction rates for alkyl iodides.[10]
Figure 1: A comparison of the SN2 and SN1 reaction pathways.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly for the construction of C-C bonds.[11] The reactivity of the aryl or vinyl halide is a critical factor in the success of these transformations. The general reactivity trend for the halide is I > OTf > Br >> Cl.[12]
The rate-determining step in many of these catalytic cycles is the oxidative addition of the organohalide to the low-valent metal center (e.g., Pd(0)). This step involves the cleavage of the C-X bond. The weaker C-I bond undergoes oxidative addition more readily and at lower temperatures than the C-Br bond.[13][14]
-
Suzuki-Miyaura Coupling: This versatile reaction couples an organoboron compound with an organohalide.[15] Aryl iodides are significantly more reactive than aryl bromides, often allowing for milder reaction conditions and lower catalyst loadings.[13]
-
Heck Coupling: The Heck reaction couples an alkene with an aryl or vinyl halide.[16] Similar to other cross-coupling reactions, the reactivity order is I > Br > Cl.[17]
-
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[18] The higher reactivity of aryl iodides allows for couplings to occur at room temperature, whereas aryl bromides often require heating.[18] This differential reactivity can be exploited for selective couplings in molecules containing both bromo and iodo substituents.[19]
Figure 2: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Strategic Implications in Drug Discovery and Development
The choice between a C-I and a C-Br bond in a synthetic route for a drug candidate is a strategic decision with significant consequences for efficiency, cost, and the ability to generate molecular diversity.
Synthesis Design: Leveraging Differential Reactivity
The predictable reactivity hierarchy of C-I and C-Br bonds allows for selective and sequential functionalization of polyhalogenated scaffolds. A common strategy is to first perform a cross-coupling reaction at the more reactive C-I position under mild conditions, leaving the C-Br bond intact for a subsequent, more forcing transformation. This approach is invaluable for the late-stage functionalization of complex molecules, a critical activity in lead optimization.[20]
Halogen Bonding: A Modern Tool in Medicinal Chemistry
Beyond their role as synthetic handles, halogens, particularly bromine and iodine, can participate in a non-covalent interaction known as halogen bonding.[21] This interaction, where the halogen atom acts as a Lewis acid, can be a significant contributor to protein-ligand binding affinity. The strength of the halogen bond generally increases with the polarizability of the halogen, making iodine a more potent halogen bond donor than bromine.[22] The deliberate incorporation of bromine or iodine into a drug candidate to engage in halogen bonding is an increasingly employed strategy in rational drug design.
Practical Considerations: Cost, Availability, and Stability
While organoiodides offer higher reactivity, they are generally more expensive and less stable than their corresponding bromides. Organobromides often represent a good balance of reactivity, stability, and cost for large-scale synthesis. The decision of which halide to use will often depend on the specific reaction, the desired outcome, and economic considerations.
Experimental Protocols: Illustrative Methodologies
To provide a practical context for the discussed principles, the following are representative, step-by-step protocols for a Suzuki-Miyaura coupling reaction, highlighting the different conditions that might be employed for an aryl iodide versus an aryl bromide.
Protocol: Suzuki-Miyaura Coupling of an Aryl Iodide
Reaction: 4-Iodoanisole with Phenylboronic Acid
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-iodoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol).
-
Catalyst Addition: To the flask, add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
Reaction: 4-Bromoanisole with Phenylboronic Acid
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and a stronger base such as potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst and Ligand Addition: Add a palladium precursor, such as palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand, for example, triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%) or a more electron-rich and bulky ligand if needed.
-
Solvent Addition: Add a degassed solvent, such as dioxane or a mixture of toluene and water (e.g., 4:1, 5 mL).
-
Reaction Execution: Heat the reaction mixture to a higher temperature (e.g., 80-100 °C) and monitor its progress.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the aryl iodide.
The key difference in these protocols lies in the more forcing conditions (higher temperature, potentially a stronger base and a more sophisticated catalyst system) generally required to achieve efficient coupling with the less reactive aryl bromide.
Conclusion
The C-I and C-Br bonds, while chemically similar in some respects, exhibit a clear and predictable hierarchy of reactivity that is of profound importance in organic synthesis and drug development. The greater reactivity of the C-I bond, stemming from its lower bond dissociation energy and the superior leaving group ability of iodide, makes it the preferred choice for reactions where mild conditions are paramount or where selective functionalization is desired. Conversely, the C-Br bond offers a robust and cost-effective alternative, albeit often requiring more forcing conditions. A thorough understanding of these fundamental principles empowers the modern chemist to make informed and strategic decisions, ultimately leading to more efficient and elegant synthetic solutions in the pursuit of novel therapeutics.
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A Senior Application Scientist's Guide to Electrophilic Aromatic Substitution on Di- and Tri-halotoluenes: Principles, Regioselectivity, and Protocols
Introduction: The Synthetic Value of Halogenated Toluenes
Di- and tri-halotoluenes are not merely esoteric laboratory chemicals; they are foundational building blocks in numerous high-value chemical supply chains. Their utility as intermediates is critical in the synthesis of agrochemicals, pharmaceuticals, and specialty dyes.[1][2] For instance, 2,4-dichlorotoluene is a key precursor for fungicides, dyes, and preservatives, while 2,6-dichlorotoluene serves as an intermediate for herbicides and pharmaceutical compounds.[3][4][5] The precise arrangement of halogen and methyl substituents on the aromatic ring dictates the molecule's subsequent reactivity and, ultimately, its industrial application. Mastering the electrophilic aromatic substitution (EAS) reactions of these substrates is therefore essential for researchers and process chemists aiming to develop efficient and regioselective synthetic routes.
This guide provides an in-depth exploration of the factors governing EAS reactions on these complex substrates. We will move beyond simple textbook rules to dissect the interplay of electronic and steric effects, offering field-proven insights into predicting reaction outcomes and developing robust experimental protocols.
Chapter 1: The Fundamental Mechanism of Electrophilic Aromatic Substitution
At its core, the EAS reaction is a two-step process driven by the attack of an electron-deficient species (an electrophile, E⁺) on the electron-rich π-system of the aromatic ring.[6]
-
Formation of the Arenium Ion: The electrophile attacks the benzene ring, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step of the reaction.[7][8]
-
Restoration of Aromaticity: A base in the reaction mixture removes a proton from the sp³-hybridized carbon atom that bears the electrophile. This regenerates the aromatic π-system, yielding the substituted product.[6]
The stability of the arenium ion intermediate is paramount; any factor that stabilizes this cation will increase the reaction rate. It is this principle that governs the powerful influence of substituents already present on the ring.
Chapter 2: Decoding Directive Effects in Halotoluenes
In di- and tri-halotoluenes, the regiochemical outcome of an EAS reaction is determined by the cumulative influence of the methyl group and the halogen atoms. These groups exert competing electronic effects.
-
Inductive Effect: This is the donation or withdrawal of electron density through the sigma (σ) bonds, driven by differences in electronegativity.[9]
-
Resonance Effect: This involves the donation or withdrawal of electron density through the pi (π) system via the overlap of p-orbitals.[9]
| Substituent | Classification | Inductive Effect | Resonance Effect | Net Effect on Reactivity | Directing Influence |
| -CH₃ (Methyl) | Activating | Weakly Donating (+I) | Hyperconjugation (Donating) | Activating | Ortho, Para |
| -X (Halogen) | Deactivating | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |
Table 1: Summary of Substituent Effects in Halotoluenes.
The Duality of Halogen Substituents
Halogens present a unique case: they are deactivating yet ortho-, para-directing.[10] This is a direct consequence of the competition between their inductive and resonance effects.
-
Deactivation (-I > +R): The high electronegativity of halogens withdraws electron density from the ring inductively, making the ring less nucleophilic and thus less reactive towards electrophiles than benzene.[11] This inductive effect outweighs the resonance effect.
-
Ortho-, Para-Direction (+R): When the electrophile attacks at the ortho or para positions, a key resonance structure can be drawn where the positive charge of the arenium ion is adjacent to the halogen. The halogen can then donate a lone pair of electrons to delocalize the charge, forming a relatively stable resonance contributor.[12] This extra stabilization is not possible if the attack occurs at the meta position. Therefore, the transition states leading to ortho and para products are lower in energy.[13]
Predicting Regioselectivity in Polysubstituted Systems
When multiple substituents are present, the following guidelines are essential for predicting the site of substitution:
-
Reinforcing Effects: If the directing effects of the substituents reinforce each other, the product is straightforward to predict. For example, in p-chlorotoluene, both the methyl and chloro groups direct to the same ortho positions (relative to the methyl group), leading to substitution at C2 and C6.[14]
-
Opposing Effects: When directing effects conflict, the most powerful activating group generally controls the regioselectivity.[15] However, in di- and tri-halotoluenes, all substituents are ortho-, para-directing. The key is to evaluate which positions are most "activated" (or least "deactivated"). The activating effect of the methyl group, while modest, often has a decisive influence.
-
Steric Hindrance: Substitution at a position sterically hindered by adjacent bulky groups is disfavored.[16][17] Substitution is particularly rare between two groups in a meta relationship.[14]
Chapter 3: Key EAS Reactions and Their Application
Nitration
Nitration is performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the potent nitronium ion (NO₂⁺) electrophile.[14] This reaction is fundamental for introducing nitrogen-containing functional groups.
-
Example Substrate: 2,4-Dichlorotoluene
-
Substituents: -CH₃ (activating, o,p) at C1; -Cl (deactivating, o,p) at C2 and C4.
-
Analysis:
-
The methyl group activates positions 2, 4, and 6. Positions 2 and 4 are blocked. Thus, the methyl group strongly directs to C6.
-
The C2-chloro group directs to positions 1, 3, and 5. C1 is blocked.
-
The C4-chloro group directs to positions 1, 3, and 5. C1 is blocked.
-
-
Prediction: The primary sites for electrophilic attack are C6 (activated by the methyl group) and C5 and C3 (activated by the chloro groups through resonance). Given the activating nature of the methyl group, substitution at C6 is generally favored, leading to 2,4-dichloro-6-nitrotoluene. Substitution may also occur at C5, ortho to one chlorine and meta to the other. The C3 position is sterically hindered by two adjacent chlorine atoms.
-
Halogenation
Further halogenation is achieved by reacting the substrate with a halogen (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃.[12] The catalyst polarizes the halogen molecule, creating a stronger electrophile.
Sulfonation
Sulfonation with fuming sulfuric acid (H₂SO₄ + SO₃) introduces a sulfonic acid group (-SO₃H). The electrophile is SO₃. This reaction is typically reversible.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds.[18] However, they have a significant limitation: the reactions are often ineffective on moderately to strongly deactivated rings.[19] Di- and tri-halotoluenes are sufficiently deactivated that they generally fail to undergo Friedel-Crafts reactions under standard conditions. This is a critical consideration for synthetic planning.
Chapter 4: Experimental Protocols & Methodologies
Trustworthy protocols are self-validating, incorporating steps for monitoring, workup, and purification.
Protocol 1: Nitration of 2,4-Dichlorotoluene
This protocol details the synthesis of 2,4-dichloro-6-nitrotoluene, a common intermediate.
Materials:
-
2,4-Dichlorotoluene
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Methanol
-
Round-bottom flask, magnetic stirrer, dropping funnel, thermometer
Procedure:
-
Acid Mixture Preparation: In a three-neck flask equipped with a stirrer, thermometer, and dropping funnel, carefully add 50 mL of concentrated H₂SO₄. Cool the flask in an ice-salt bath to 0-5 °C.
-
Nitrating Mixture: Slowly add 20 mL of concentrated HNO₃ to the cold sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, slowly add 16.1 g (0.1 mol) of 2,4-dichlorotoluene dropwise. Maintain the reaction temperature between 5-10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 10 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, pour the mixture slowly and carefully over 200 g of crushed ice in a large beaker with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude product from methanol to yield pure 2,4-dichloro-6-nitrotoluene. Dry the product in a vacuum oven.
Protocol 2: Catalytic Isomerization to Synthesize 3,5-Dichlorotoluene
Direct synthesis of 3,5-dichlorotoluene is inefficient due to the ortho-, para-directing nature of the methyl group.[20][21] An industrial workaround involves the Lewis acid-catalyzed isomerization of a more accessible isomer mixture.[22][23]
Materials:
-
A mixture of dichlorotoluene isomers (e.g., 2,4- and 2,5-dichlorotoluene)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
o-Dichlorobenzene (high-boiling solvent)
-
Nitrogen or Argon gas
-
Reaction kettle with mechanical stirrer, heating mantle, and reflux condenser
Procedure:
-
Charging the Reactor: Charge the reaction kettle with the dichlorotoluene isomer mixture and o-dichlorobenzene (e.g., a 1:1 mass ratio).[21] Begin stirring and purge the system with an inert gas.
-
Catalyst Addition: Carefully add anhydrous AlCl₃ (typically 3-8% of the starting isomer mass) to the mixture.[23]
-
Isomerization: Heat the mixture to 160-240 °C and maintain this temperature for 2-5 hours.[23] The reaction proceeds towards a thermodynamic equilibrium of all dichlorotoluene isomers.
-
Quenching: After the reaction period, cool the mixture to below 50 °C. Slowly and carefully quench the reaction by adding the mixture to cold water to deactivate the AlCl₃ catalyst.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, wash it with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate. The 3,5-dichlorotoluene is isolated from the solvent and other isomers via fractional distillation. Unreacted isomers can be recycled.
Chapter 5: Addressing Synthetic Challenges
The primary challenge in this field is overcoming the inherent regioselectivity of the starting materials to access less favored isomers. As demonstrated, the synthesis of 3,5-dichlorotoluene is a classic example.[24] Direct chlorination of toluene yields primarily ortho and para isomers, and further chlorination leads to products like 2,4-dichlorotoluene, but not the 3,5-isomer.[22]
Strategies to overcome these challenges often move beyond direct EAS and include:
-
Isomerization: As detailed in Protocol 2, this is a powerful industrial technique.[20]
-
Sandmeyer Reaction: Synthesizing the target isomer from a differently functionalized precursor, such as an aniline. For example, 3,5-dichloroaniline can be converted to 3,5-dichlorotoluene via diazotization followed by reduction, or 3,5-diaminotoluene can be converted to 3,5-dichlorotoluene via a double Sandmeyer reaction.[21][22]
Conclusion
The electrophilic aromatic substitution of di- and tri-halotoluenes is a nuanced field where a deep understanding of competing electronic and steric effects is crucial for success. While the methyl group activates and halogens deactivate, all are ortho-, para-directors, leading to complex regiochemical outcomes. For the practicing scientist, predicting the major product requires a careful analysis of the stability of the arenium ion intermediate for all possible sites of attack. Furthermore, recognizing the limitations of certain reactions, like the failure of Friedel-Crafts on these deactivated systems, and being aware of alternative strategies, such as isomerization or Sandmeyer reactions to access challenging isomers, are hallmarks of an experienced synthetic chemist.
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LibreTexts Chemistry. (2020). Electrophilic Aromatic Substitution (EAS) : Substituent Effects. Retrieved from [Link]
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LibreTexts Chemistry. (2020). 18.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]
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LibreTexts Chemistry. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dichlorotoluene. Retrieved from [Link]
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Kwantlen Polytechnic University. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]
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Allen Institute for AI. (n.d.). Electrophilic Substitution Reaction | Mechanism, Types & Benzene Reactions. Retrieved from [Link]
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LookChem. (n.d.). Cas 95-73-8, 2,4-Dichlorotoluene. Retrieved from [Link]
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Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]
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Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. Retrieved from [Link]
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SlidePlayer. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]
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Mol-Instincts. (n.d.). 3 5-DICHLOROToluene 25186-47-4 wiki. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
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Kwantlen Polytechnic University. (n.d.). 5.3 EAS on Di- or Tri-substituted Benzenes – Organic Chemistry II. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dichlorotoluene. Retrieved from [Link]
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ACS Publications. (n.d.). Friedel-Crafts Isomerization. IV.1 Aluminum Halide-Catalyzed Isomerization of Halotoluenes. The Journal of Organic Chemistry. Retrieved from [Link]
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Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]
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CHEM-GUIDE. (n.d.). Electrophilic substitution reactons of haloarenes. Retrieved from [Link]
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An In-Depth Technical Guide on the Biological Activity of Polyhalogenated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Persistent Challenge of Polyhalogenated Aromatic Compounds
Polyhalogenated aromatic compounds (PHACs) are a class of persistent organic pollutants (POPs) that have garnered significant scientific and public concern due to their widespread environmental distribution and potential for toxicity.[1][2] This group includes well-known compounds such as polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs).[3][4] These substances are often unintentional byproducts of industrial processes and combustion.[1] Their chemical stability, a desirable trait for their industrial applications, contributes to their persistence in the environment and their ability to bioaccumulate in the food chain, ultimately posing a risk to human health.[3][4] The lipophilic nature of these compounds allows them to accumulate in fatty tissues, leading to long-term exposure and a range of potential health effects.[3][4] This guide provides a comprehensive overview of the biological activities of PHACs, focusing on their mechanisms of action and the experimental approaches used to assess their impact.
Core Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The majority of the toxic and biological effects of many PHACs, particularly dioxin-like compounds, are mediated through their interaction with the aryl hydrocarbon receptor (AhR).[5][6][7] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating gene expression.[6][7]
The Canonical AhR Signaling Cascade:
-
Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as part of a protein complex.[7][8] When a PHAC enters the cell, it binds to the AhR, causing a conformational change.[6][8]
-
Nuclear Translocation: This ligand-receptor complex then translocates into the nucleus.[6][8]
-
Dimerization and DNA Binding: Inside the nucleus, the activated AhR dimerizes with the AhR nuclear translocator (ARNT).[6][8] This heterodimer then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes.[6][8]
-
Gene Transcription: The binding of the AhR/ARNT complex to DREs initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1A2.[5][8] These enzymes are involved in the metabolism of foreign compounds.
Beyond the Canonical Pathway: Non-Genomic and Crosstalk Mechanisms
While the DRE-mediated transcription is the primary mechanism, emerging evidence suggests that AhR can also elicit biological effects through non-genomic pathways and crosstalk with other signaling cascades. These can include interactions with other transcription factors and signaling proteins, leading to a broader range of cellular responses.[9] For instance, the AhR has been shown to interact with the estrogen receptor and transforming growth factor-β (TGF-β) signaling pathways.[8][9]
A Spectrum of Biological Activities
The activation of the AhR signaling pathway by PHACs can lead to a diverse array of biological and toxicological outcomes. The specific effects depend on the compound, the dose, the duration of exposure, and the species and tissue involved.
Carcinogenicity
Many dioxin-like compounds are classified as human carcinogens.[3] While they are not directly genotoxic, meaning they don't directly damage DNA, their carcinogenic effects are thought to arise from their potent tumor-promoting activity.[5] This is a consequence of the chronic activation of the AhR, which can lead to sustained cell proliferation and altered cellular signaling.[5][10] Studies have shown that the carcinogenic effects of mixtures of dioxin-like compounds are often additive.[11][12]
Immunotoxicity
The immune system is a particularly sensitive target for PHACs.[6] Activation of the AhR can lead to immunosuppression, including thymic involution (a shrinking of the thymus gland) and a reduced antibody response to pathogens and vaccines.[6][13][14][15] This can increase susceptibility to infectious diseases. Recent research has also highlighted a role for the AhR in the development of regulatory T-cells (Tregs) and T-helper 17 (Th17) cells, which are critical for immune regulation.[6]
Endocrine Disruption
PHACs are well-documented endocrine-disrupting chemicals (EDCs).[16][17][18] They can interfere with the normal functioning of various hormone systems, including:
-
Thyroid Hormones: Some PCBs can interfere with thyroid hormone signaling in the developing brain, which can have significant neurodevelopmental consequences.[16]
-
Estrogen and Androgen Signaling: PHACs can exhibit both estrogenic and anti-estrogenic activities, and can also interfere with androgen-dependent processes.[9][19] This disruption of sex hormone signaling can lead to reproductive and developmental problems.[2]
Developmental and Reproductive Toxicity
Exposure to PHACs during critical developmental windows, such as in utero and during early life, can have profound and lasting effects.[1][20] These can include developmental delays, neurobehavioral deficits, and reproductive impairments.[20] The developing brain is particularly vulnerable to the effects of these compounds.[16]
Other Toxic Effects
Beyond the major categories listed above, PHACs can also cause a range of other adverse health effects, including:
-
Chloracne: A severe skin condition characterized by acne-like lesions, which is a hallmark of high-dose dioxin exposure.[21][22]
-
Liver Toxicity: The liver is a primary target organ for many PHACs, and exposure can lead to liver damage.[1][2]
-
Cardiovascular Disease: Chronic exposure to dioxins has been linked to an increased risk of cardiovascular disease.[4]
Best Practices for Experimental Design: Assessing Biological Activity
A variety of in vitro and in vivo methods are employed to investigate the biological activity of PHACs. The choice of assay depends on the specific endpoint being investigated.
In Vitro Assays: A First-Line Screening Tool
In vitro assays, which are conducted using cells or tissues in a controlled laboratory setting, are invaluable for initial screening, mechanism of action studies, and reducing the reliance on animal testing.[23][24][25]
Table 1: Common In Vitro Assays for PHAC Activity
| Assay Type | Principle | Endpoint Measured | Key Application |
| DRE-Luciferase Reporter Assay | Genetically engineered cells containing a DRE linked to a luciferase reporter gene. AhR activation leads to luciferase expression. | Light production (luminescence) | Quantifying AhR activation potential |
| Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH) | Measures cellular metabolic activity or membrane integrity. | Colorimetric or fluorescent signal | Assessing general toxicity and cell death |
| Gene Expression Analysis (e.g., qPCR, Microarray) | Quantifies changes in the expression of specific genes. | mRNA levels of target genes (e.g., CYP1A1) | Investigating downstream effects of AhR activation |
| Enzyme Activity Assays (e.g., EROD) | Measures the activity of AhR-regulated enzymes like CYP1A1. | Conversion of a substrate to a fluorescent product | Assessing the functional consequences of AhR activation |
| Hormone Receptor Binding/Reporter Assays | Evaluates the ability of a compound to bind to and activate or inhibit hormone receptors. | Competitive binding or reporter gene expression | Screening for endocrine-disrupting potential |
| Caspase 3/7 Activity Assay | Measures the activity of key enzymes involved in apoptosis (programmed cell death). | Luminescence signal | Investigating the induction of apoptosis[26] |
Experimental Protocol: DRE-Luciferase Reporter Assay
This protocol outlines the general steps for assessing AhR activation using a DRE-luciferase reporter assay.
-
Cell Culture: Maintain a suitable cell line (e.g., HepG2, H4IIE) that has been stably transfected with a DRE-luciferase reporter construct in appropriate culture conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test PHAC and a positive control (e.g., TCDD). Add the compounds to the cells and incubate for a specified period (e.g., 24 hours).
-
Cell Lysis: After incubation, remove the media and lyse the cells using a suitable lysis buffer.
-
Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to a control (e.g., vehicle-treated cells) and plot the dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).
In Vivo Models: Understanding Systemic Effects
While in vitro assays are powerful, in vivo studies using animal models are often necessary to understand the complex systemic effects of PHACs.[27][28] Rodent models, such as mice and rats, are commonly used in toxicological research.[27]
Table 2: Common In Vivo Endpoints for PHAC Toxicity
| Endpoint | Method | What it Measures | Relevance |
| Carcinogenicity | Long-term exposure studies (e.g., 2 years) | Tumor incidence and latency | Assessing cancer risk |
| Immunotoxicity | T-cell dependent antibody response (TDAR) assay | Primary antibody response to a specific antigen | Evaluating immunosuppressive effects[29] |
| Reproductive Toxicity | Multi-generational studies | Fertility, litter size, offspring viability | Assessing effects on reproduction |
| Developmental Neurotoxicity | Behavioral tests (e.g., maze learning, motor activity) | Cognitive and motor function in offspring | Evaluating effects on brain development |
| Hepatic Toxicity | Histopathology, serum enzyme levels | Liver damage and function | Assessing liver-related health effects |
| Gene Expression in Tissues | qPCR, RNA-sequencing of tissue samples | Changes in gene expression in target organs | Understanding in vivo mechanisms of action |
Experimental Protocol: T-Cell Dependent Antibody Response (TDAR) Assay
This protocol provides a simplified overview of the TDAR assay, a sensitive functional assay for immunotoxicity.[29]
-
Animal Dosing: Administer the test PHAC to a group of animals (e.g., mice) via a relevant route of exposure (e.g., oral gavage) for a specified duration. Include a vehicle control group.
-
Immunization: Near the end of the dosing period, immunize the animals with a T-cell dependent antigen (e.g., sheep red blood cells, keyhole limpet hemocyanin).
-
Sample Collection: At the peak of the primary antibody response (typically 4-5 days post-immunization), collect blood samples.
-
Antibody Titer Measurement: Isolate serum from the blood and measure the levels of antigen-specific antibodies (e.g., IgM) using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Compare the antibody titers between the treated and control groups to determine if the PHAC exposure suppressed the immune response.
Detoxification and Remediation: Addressing the Challenge
Given the persistence and toxicity of PHACs, there is considerable interest in developing strategies for their removal and detoxification from the environment. Bioremediation, which utilizes microorganisms to break down pollutants, is a promising and environmentally friendly approach.[30][31][32] Phytoremediation, the use of plants to remove or degrade contaminants, is another area of active research.[31][33] These biological approaches often involve enzymatic degradation pathways that can transform the toxic compounds into less harmful substances.[30][31]
Conclusion: An Ever-Evolving Field of Study
The study of the biological activity of polyhalogenated aromatic compounds is a complex and evolving field. The aryl hydrocarbon receptor remains a central player in mediating their diverse effects, which range from carcinogenicity and immunotoxicity to endocrine disruption and developmental abnormalities. A combination of in vitro and in vivo experimental approaches is crucial for fully characterizing the risks associated with these persistent environmental contaminants. Continued research is essential for developing effective strategies to mitigate their impact on human health and the environment.
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Al-Kdasi, A., et al. (2004). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Environmental Science & Technology, 38(10), 2956-2961.
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Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 12(5), 846-861.
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Diamanti-Kandarakis, E., et al. (2009). Endocrine-Disrupting Chemicals: An Endocrine Society Scientific Statement. Endocrine Reviews, 30(4), 293-342.
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Greenlee, W. F., et al. (1985). Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Environmental Health Perspectives, 60, 69-76.
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Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action | Scilit.
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Iorga, A., et al. (2021). Endocrine-Disrupting Air Pollutants and Their Effects on the Hypothalamus-Pituitary-Gonadal Axis. International Journal of Molecular Sciences, 22(16), 8887.
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Halogenated Aromatic Compounds - ResearchGate.
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Sun, J. L., et al. (2013). Halogenated polycyclic aromatic hydrocarbons in the environment. Chemosphere, 90(6), 1751-1759.
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The Importance of In Vitro Assays - Visikol.
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Per- and polyfluoroalkyl substances (PFAS): immunotoxicity at the primary sites of exposure.
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Public Health Risks of PFAS-Related Immunotoxicity Are Real.
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Consideration of pathways for immunotoxicity of per- and polyfluoroalkyl substances (PFAS).
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Hylland, K., et al. (2007). Biological effects of polycyclic aromatic hydrocarbons (PAH) and their first metabolic products in in vivo exposed Atlantic cod (Gadus morhua). Aquatic Toxicology, 84(2), 204-214.
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DeWitt, J. C., et al. (2021). Immunotoxicity of Per- and Polyfluoroalkyl Substances: Insights into Short-Chain PFAS Exposure. Toxics, 9(5), 101.
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Héliès-Toussaint, C., et al. (2018). In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model. International Journal of Molecular Sciences, 19(11), 3350.
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PFAS Chemicals Harm the Immune System, Decrease Response to Vaccines, New EWG Review Finds.
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Alcorta, I., et al. (2014). Detoxification of polycyclic aromatic hydrocarbons (PAHs) in Arabidopsis thaliana involves a putative flavonol synthase. BMC Plant Biology, 14, 296.
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Biodegradation and detoxification of aliphatic and aromatic hydrocarbons by new yeast strains | Request PDF - ResearchGate.
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Lu, Z., et al. (2019). Identification of halogenated polycyclic aromatic hydrocarbons in biological samples from Alberta Oil-Sands Region. Chemosphere, 215, 245-253.
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Phytoremediation of Polyaromatic Hydrocarbons, Anilines and Phenols - ResearchGate.
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Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology.
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Topic: Safety, Handling, and MSDS for 3,5-Dibromo-2-iodotoluene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide a comprehensive, field-proven framework for the safe and effective use of 3,5-Dibromo-2-iodotoluene (CAS No. 1000571-43-6). The structure of this document moves from foundational chemical identity to proactive risk mitigation and emergency response, reflecting a logical, safety-first workflow essential in a research and development environment.
Core Chemical Profile and Physicochemical Properties
A foundational understanding of a compound's properties is the first step in a valid risk assessment. This compound is a poly-halogenated aromatic compound, a class of molecules widely used as synthetic building blocks but requiring specific handling due to their reactivity and potential toxicity.
Table 1: Physicochemical and Identification Data
| Property | Data | Source(s) |
|---|---|---|
| IUPAC Name | 1-bromo-5-chloro-2-iodo-3-methylbenzene | [1] |
| Synonyms | 1,3-Dibromo-2-iodo-5-methylbenzene | [2] |
| CAS Number | 1000571-43-6 | [2][3][4] |
| Molecular Formula | C₇H₅Br₂I | [2][3] |
| Molecular Weight | 375.83 g/mol |[2][3] |
Hazard Identification and Proactive Risk Mitigation
Due to its classification as a halogenated aromatic compound, this compound must be treated as a hazardous substance. While specific toxicological data is limited, information from structurally similar compounds provides a basis for a conservative and protective safety strategy.[5][6] The primary hazards are associated with irritation and potential toxicity upon exposure.
Hazard Classification (Anticipated):
-
Harmful if Swallowed or in Contact with Skin
The logical flow of laboratory safety protocols is a self-validating system, beginning with hazard identification and culminating in established emergency responses.
Caption: A logical workflow from risk assessment to emergency response for chemical handling.
Exposure Controls and Personal Protection
Exposure control is achieved through a hierarchy of controls, prioritizing engineering solutions over personal protective equipment.
3.1. Engineering Controls: The Primary Barrier All procedures involving this compound, including weighing, transfers, and use in reactions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[8][9] This is the most critical control measure for preventing inhalation of dust or vapors.
3.2. Personal Protective Equipment (PPE): The Last Line of Defense The selection of PPE is dictated by the hazards identified. The causality behind each choice is to provide a direct barrier against the most likely routes of exposure.
Table 2: Recommended Personal Protective Equipment
| Equipment | Specification | Rationale for Use |
|---|---|---|
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical barrier to prevent skin contact and irritation.[5][8] Always consult the manufacturer's compatibility chart. |
| Eye/Face Protection | Chemical safety goggles with side shields. | Protects against accidental splashes of solids or solutions, preventing serious eye irritation.[5][6] |
| Skin and Body Protection | Full-length lab coat. | Prevents contamination of personal clothing and protects against incidental skin contact.[8] |
| Respiratory Protection | Not required with proper fume hood use. | A NIOSH-approved respirator with organic vapor cartridges may be required for large spills or failure of engineering controls.[8] |
Standard Operating Protocol: Handling and Storage
A detailed, step-by-step methodology ensures procedural consistency and minimizes the risk of error or exposure.
4.1. Step-by-Step Handling Workflow
-
Preparation: Verify fume hood certification is current. Assemble all necessary apparatus and reagents. Don all required PPE as specified in Table 2.
-
Aliquotting: Perform all weighing of the solid compound on a tared weigh boat or glassine paper inside the fume hood to contain any dust.
-
Transfer: Carefully transfer the compound into the reaction vessel. If making a solution, add the solvent to the solid slowly to prevent splashing.
-
Post-Handling: After use, decontaminate the spatula and any surfaces with an appropriate solvent and wipe-down.
-
Doffing PPE: Remove gloves using a technique that avoids skin contamination and dispose of them in the designated hazardous waste container.[5]
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[5][8]
Caption: A step-by-step experimental workflow for handling this compound.
4.2. Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases to prevent potentially hazardous reactions.[7][10]
Emergency Procedures: First Aid and Spill Response
Preparedness is key to mitigating the consequences of an accidental exposure or release.
5.1. First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[5][8]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with large amounts of soap and water for 15 minutes.[5][8] Seek medical attention if irritation develops or persists.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][10]
5.2. Accidental Release Measures
-
Small Spills: For minor spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.[8][9] Carefully sweep the material into a labeled container for hazardous waste disposal. Decontaminate the area afterward.
-
Large Spills: Evacuate the immediate area and alert colleagues. If there is an inhalation hazard or the spill is outside of a fume hood, contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[8][9]
Material Safety Data Sheet (MSDS) Profile
While a specific MSDS must be obtained from the supplier, the data below, synthesized from analogues, represents the expected information.
Table 3: Consolidated MSDS Information
| MSDS Section | Anticipated Data and Recommendations |
|---|---|
| Hazards Identification | Warning. Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[6] |
| First-Aid Measures | Eye: Rinse with water for 15 min. Skin: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Seek medical attention.[5][7] |
| Fire-Fighting Measures | Use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam.[7][10] Fire may produce toxic carbon oxides and hydrogen halides (HBr, HI).[7][10] |
| Accidental Release | Use personal protective equipment. Ensure adequate ventilation. Sweep up and shovel into suitable containers for disposal.[11] |
| Handling and Storage | Handle in a fume hood. Avoid contact with skin, eyes, and clothing. Store in a cool, dry, well-ventilated place away from incompatible materials.[5][7] |
| Exposure Controls/PPE | Engineering: Use in a chemical fume hood. PPE: Wear safety goggles, nitrile gloves, and a lab coat.[5][8] |
| Stability and Reactivity | Stable under normal conditions.[10] Avoid strong oxidizing agents and strong bases.[7][10] |
| Toxicological Information | Toxicological properties have not been fully investigated. Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, and nausea.[5][10] |
| Ecological Information | Ecotoxicity data is not readily available. Halogenated organic compounds should be prevented from entering drains or waterways.[6][7] |
| Disposal Considerations | Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, regional, and national regulations.[5][7] |
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Halogenated Solvents. Washington State University, Environmental Health & Safety. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign, Braun Research Group. [Link]
-
Chemical Emergencies, Exposures, and Spills. Florida State University, Environmental Health and Safety. [Link]
-
3-Bromo-5-chloro-2-iodotoluene | C7H5BrClI | CID 44891129 - PubChem. National Center for Biotechnology Information. [Link]
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Methodological & Application
Application Notes and Protocols: Strategic Use of 3,5-Dibromo-2-iodotoluene in Suzuki-Miyaura Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, particularly for the construction of biaryl and polyolefin structures.[2][4][5] The strategic selection of substrates is paramount to harnessing the full potential of this powerful transformation. Among the vast array of available organic halides, polyhalogenated aromatic compounds present unique opportunities for sequential, site-selective functionalization, allowing for the rapid assembly of complex molecular architectures.
This guide focuses on a particularly versatile building block: 3,5-Dibromo-2-iodotoluene . The inherent differences in the reactivity of the carbon-halogen bonds (C-I > C-Br) make this substrate an exceptional tool for programmed, regioselective Suzuki-Miyaura couplings. By carefully controlling reaction conditions, chemists can selectively address each halogen, installing different aryl or vinyl groups in a stepwise manner. This document provides an in-depth exploration of the principles governing this selectivity, detailed experimental protocols, and expert insights to guide researchers in leveraging this compound for the synthesis of complex biaryl compounds.
Understanding the Reactivity of this compound
The successful application of this compound in sequential Suzuki-Miyaura couplings hinges on the differential reactivity of its three halogen atoms. The general order of reactivity for aryl halides in the oxidative addition step of the Suzuki-Miyaura catalytic cycle is I > OTf > Br >> Cl.[6] This principle is the foundation for achieving chemoselectivity in the coupling reactions of polyhalogenated substrates.
In the case of this compound, the carbon-iodine bond is significantly more susceptible to oxidative addition with a Pd(0) catalyst compared to the two carbon-bromine bonds. This allows for a highly selective initial coupling at the C2 position. Once the iodine has been displaced, subsequent, more forcing conditions can be employed to react the less reactive C-Br bonds.
Key Factors Influencing Selectivity:
-
Nature of the Halogen: As established, the C-I bond is the most reactive site.
-
Catalyst and Ligand: The choice of palladium source and, crucially, the phosphine ligand can influence the reactivity and selectivity. Bulky, electron-rich ligands can facilitate the oxidative addition of less reactive C-Br bonds, but under carefully controlled conditions, selectivity for the C-I bond can be maintained.
-
Reaction Temperature: Lower reaction temperatures will favor the more facile C-I bond activation. Higher temperatures are generally required to activate the C-Br bonds.
-
Base: The choice of base can also play a role in the overall reaction efficiency and selectivity, though it is less dominant than the inherent reactivity of the halogens.
Experimental Protocols
The following protocols provide a framework for performing selective Suzuki-Miyaura couplings with this compound. It is important to note that optimization may be required for specific substrates and desired outcomes.
Protocol 1: Selective Monosubstitution at the C2 Position
This protocol is designed to selectively couple an arylboronic acid at the iodine-bearing carbon of this compound.
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene/Water (4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.02 mmol).
-
Add potassium carbonate (2.0 mmol).
-
Add the toluene/water solvent mixture (5 mL).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-3,5-dibromotoluene.
Protocol 2: Sequential Disubstitution
This protocol outlines the subsequent coupling at one of the C-Br positions, starting from the 2-aryl-3,5-dibromotoluene product obtained in Protocol 1.
Reaction Scheme:
Materials and Reagents:
-
2-Aryl-3,5-dibromotoluene (from Protocol 1)
-
Arylboronic acid (Ar'-B(OH)₂) (1.2 equivalents)
-
Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
1,4-Dioxane/Water (5:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-aryl-3,5-dibromotoluene (1.0 mmol), the second arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).
-
Add cesium carbonate (2.5 mmol).
-
Add the 1,4-dioxane/water solvent mixture (6 mL).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl-bromotoluene.
Note on Trisubstitution: Achieving the third coupling at the remaining C-Br position will require even more forcing conditions, potentially a different catalyst/ligand system, and higher temperatures. Careful optimization will be necessary to achieve good yields.
Data Presentation
Table 1: Typical Reaction Conditions for Selective Suzuki-Miyaura Coupling of this compound
| Position of Coupling | Halogen | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| C2 | I | Pd(PPh₃)₄ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 4-6 |
| C3 or C5 | Br | Pd(dppf)Cl₂ (3) | dppf | Cs₂CO₃ | Dioxane/H₂O | 100-110 | 12-24 |
| C3 or C5 (second Br) | Br | Pd₂(dba)₃ (4) with SPhos (8) | SPhos | K₃PO₄ | t-Amyl alcohol | >110 | 24-48 |
Visualization of Concepts
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling mechanism.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Sequential Coupling
This diagram outlines the strategic workflow for the synthesis of a trisubstituted toluene derivative.
Caption: Stepwise synthesis of a triaryltoluene using sequential Suzuki-Miyaura couplings.
Troubleshooting and Expert Insights
-
Incomplete Reaction: If the reaction stalls, especially during the coupling of the less reactive C-Br bonds, consider increasing the temperature, using a stronger base (e.g., K₃PO₄), or switching to a more active catalyst system (e.g., a palladacycle or a catalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos).[7]
-
Homocoupling of Boronic Acid: This side reaction can be minimized by ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere. Using a slight excess of the boronic acid can also be beneficial. Homocoupling is often promoted by the presence of Pd(II) species at the start of the reaction.[8]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction, particularly with electron-rich or heteroaromatic boronic acids. Using anhydrous conditions or employing boronate esters (e.g., pinacol esters) can mitigate this issue.[8][9]
-
Ligand Selection: For challenging couplings, screening a variety of phosphine ligands is often necessary. Buchwald-type ligands (e.g., SPhos, XPhos) are generally very effective for the coupling of aryl bromides.
-
Solvent Choice: While toluene and dioxane are common solvents, other options like 2-methyltetrahydrofuran (2-MeTHF) can offer advantages in terms of solubility and phase separation.[7]
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, polysubstituted aromatic compounds via sequential Suzuki-Miyaura cross-coupling reactions. By leveraging the inherent differences in the reactivity of the C-I and C-Br bonds, researchers can achieve a high degree of control over the regiochemical outcome of the reaction. The protocols and insights provided in this guide offer a solid foundation for the successful application of this substrate in pharmaceutical and materials science research. As with any chemical transformation, careful optimization and attention to detail are key to achieving the desired results.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Organic Chemistry Portal. (2018, November 5). Synthesis of biaryls without using heavy metals- the photosplicing approach. [Link]
-
ResearchGate. (n.d.). (a) Previous methods of preparing biaryls from aryl iodides. (b) Our.... [Link]
-
ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling.... [Link]
-
National Institutes of Health. (n.d.). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Chemical Review and Letters. (2024, September 10). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
-
Purdue University. (n.d.). "PALLADIUM-CATALYZED CROSS COUPLING INVOLVING PROXIMALLY HETEROFUNCTION". [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ResearchGate. (2025, August 7). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone | Request PDF. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
-
Harvard University. (n.d.). The Suzuki Reaction. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. [Link]
-
ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Royal Society of Chemistry. (2016, October 18). Synthesis of biaryls using aryne intermediates. Chemical Society Reviews. [Link]
-
ResearchGate. (2025, August 6). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF. [Link]
-
Royal Society of Chemistry. (n.d.). Why different ligands can control stereochemistry selectivity of Ni-catalyzed Suzuki–Miyaura cross-coupling of benzylic carbamates with arylboronic esters: a mechanistic study. Dalton Transactions. [Link]
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Application Note: Selective Sonogashira Coupling Protocols for 3,5-Dibromo-2-iodotoluene
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is celebrated for its operational simplicity and broad functional group tolerance under mild conditions, making it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[4][5]
This application note focuses on a particularly valuable substrate: 3,5-Dibromo-2-iodotoluene. As a polyhalogenated aromatic compound, it presents a unique opportunity for sequential and site-selective functionalization. The significant difference in the reactivity of aryl halides towards palladium-catalyzed cross-coupling (C-I > C-Br >> C-Cl) allows for a highly regioselective reaction.[1][6][7] By carefully controlling reaction conditions, the Sonogashira coupling can be directed exclusively to the more labile carbon-iodine bond, leaving the two carbon-bromine bonds untouched for subsequent transformations.
This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the selective mono-alkynylation of this compound. We will delve into the mechanistic basis for this selectivity and offer robust methodologies for both traditional copper-cocatalyzed and copper-free conditions, enabling the synthesis of versatile 2-alkynyl-3,5-dibromotoluene building blocks.
Mechanistic Rationale for Chemoselectivity
The remarkable selectivity of the Sonogashira coupling on polyhalogenated substrates is rooted in the mechanism's rate-determining step: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2] The reaction proceeds through two interconnected catalytic cycles, one for palladium and one for copper.
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (R-X) to form a Pd(II) intermediate. This is the selectivity-determining step. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, the palladium catalyst preferentially inserts into the C-I bond.[7]
-
Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1][8] This species acts as the activated alkyne source.
-
Transmetalation & Reductive Elimination: The copper acetylide transfers its alkynyl group to the Pd(II) complex in a step called transmetalation. The resulting dialkynyl-aryl-palladium(II) complex then undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, completing the cycle.[8]
By maintaining mild reaction conditions, particularly low temperatures (e.g., room temperature), the energy input is sufficient to overcome the activation barrier for C-I bond cleavage but not for the more resilient C-Br bonds.[1] This kinetic control is the key to achieving high yields of the mono-alkynylated product.
Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira reaction.
Experimental Protocols
General Considerations:
-
Safety: this compound is an irritant. Palladium catalysts and organic solvents are hazardous. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert Atmosphere: Sonogashira reactions, especially those using copper, are sensitive to oxygen, which can promote the undesirable homocoupling of alkynes (Glaser coupling).[1][9] All reactions should be set up using standard Schlenk techniques under an inert atmosphere of nitrogen or argon.
-
Reagent Quality: Use anhydrous solvents and high-purity reagents for best results. The amine base should be distilled prior to use.
Protocol 1: Standard Copper-Cocatalyzed Selective Coupling
This protocol is optimized for high yields and selectivity using a classic Pd/Cu catalyst system. It is suitable for a wide range of terminal alkynes.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Catalyst Loading: In quick succession under a positive flow of inert gas, add Pd(PPh₃)₂Cl₂ (0.02 equiv, 2 mol%), CuI (0.04 equiv, 4 mol%), and PPh₃ (0.08 equiv, 8 mol%).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous THF (or DMF) to create a ~0.2 M solution with respect to the aryl halide.
-
Reaction Initiation: Add the terminal alkyne (1.1 equiv) via syringe, followed by the dropwise addition of anhydrous Et₃N (3.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C). Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up:
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-alkynyl-3,5-dibromotoluene product.
Protocol 2: Copper-Free Selective Coupling
This protocol is advantageous when the terminal alkyne is particularly prone to homocoupling or when copper contamination of the final product is a concern.[1][10]
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., Trimethylsilylacetylene)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN) or 1,4-Dioxane, anhydrous
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask with a stir bar, add this compound (1.0 equiv) and the base (Cs₂CO₃, 2.0 equiv).
-
Catalyst Loading: In a separate vial, pre-mix the palladium source, such as Pd₂(dba)₃ (0.015 equiv, 1.5 mol%), and the phosphine ligand (0.06 equiv, 6 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous acetonitrile to create a ~0.2 M solution.
-
Reaction Initiation: Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (40-50 °C) if necessary. Monitor the reaction by TLC or LC-MS. Copper-free reactions can sometimes be slower than their copper-cocatalyzed counterparts.
-
Work-up:
-
Once the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite to remove the inorganic base, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in DCM, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Data Presentation and Optimization
The choice of reaction parameters can be tuned to optimize for yield and reaction time. The following table summarizes key variables and their expected impact.
| Parameter | Condition A (Standard) | Condition B (For less reactive alkynes) | Rationale & Expected Outcome |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Pd₂(dba)₃ / XPhos | Bulky, electron-rich ligands like XPhos can accelerate oxidative addition and are effective in copper-free systems.[11] |
| Base | Et₃N (liquid amine) | Cs₂CO₃ (inorganic) | Cs₂CO₃ is a stronger base, often used in copper-free protocols to facilitate alkyne deprotonation without a copper acetylide intermediate. |
| Solvent | THF / Et₃N | Acetonitrile / Dioxane | Solvent choice affects catalyst solubility and reaction kinetics. Amine bases can often serve as both base and co-solvent. |
| Temperature | Room Temperature (25 °C) | 40 - 60 °C | Caution: Increasing temperature enhances reaction rate but significantly risks loss of selectivity, leading to reaction at the C-Br sites. Use elevated temperatures only if the reaction is stalled at RT. |
Experimental Workflow Visualization
Caption: General experimental workflow for selective Sonogashira coupling.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; poor quality reagents/solvents; insufficient base. | Use fresh catalyst and freshly distilled anhydrous solvents/base. Ensure a completely inert atmosphere. |
| Glaser Homocoupling | Presence of oxygen in a copper-cocatalyzed reaction. | Degas solvents thoroughly. Maintain a positive pressure of inert gas. Alternatively, switch to a copper-free protocol.[9] |
| Loss of Selectivity | Reaction temperature is too high or reaction time is too long. | Strictly maintain the reaction at room temperature. Stop the reaction as soon as the starting material is consumed. |
| Difficult Purification | Co-elution of product with phosphine oxide byproducts. | Optimize chromatography conditions. For copper-free systems, using a different ligand might alter byproduct polarity. |
Conclusion
This compound serves as an exemplary substrate for demonstrating the power and precision of modern cross-coupling chemistry. The protocols detailed herein provide a reliable and robust pathway for its selective mono-alkynylation at the C-I position. The resulting 2-alkynyl-3,5-dibromotoluene is not merely a final product but a highly valuable intermediate, primed for further diversification. The remaining C-Br bonds can be functionalized in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or a second Sonogashira), opening a straightforward route to complex, unsymmetrically substituted aromatic compounds for applications across the chemical sciences.
References
-
Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
BYJU'S. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Shaheen, F., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
ResearchGate. (2021). Sonogashira coupling in natural product synthesis. [Link]
-
ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. [Link]
-
KAUST Repository. (2016). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
-
Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
National Institutes of Health. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]
-
ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. SlidePlayer. [Link]
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The Strategic Utility of 3,5-Dibromo-2-iodotoluene in Modern Synthetic Chemistry: Application Notes and Protocols
Introduction: A Tri-Halogenated Toluene Poised for Sequential Functionalization
In the landscape of synthetic organic chemistry, the strategic deployment of polyhalogenated aromatic compounds as versatile building blocks is a cornerstone of complex molecule construction. Among these, 3,5-dibromo-2-iodotoluene emerges as a particularly valuable synthon for researchers, medicinal chemists, and professionals in drug development. Its unique arrangement of three halogen atoms with distinct reactivities on a simple toluene scaffold provides a powerful platform for programmed, sequential, and site-selective chemical modifications.
This technical guide offers an in-depth exploration of the applications of this compound. Moving beyond a mere recitation of procedures, this document elucidates the chemical principles that underpin its utility, providing detailed, field-proven protocols for its application in key cross-coupling and metal-halogen exchange reactions. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these methodologies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅Br₂I |
| Molecular Weight | 375.83 g/mol |
| CAS Number | 1000571-43-6[1] |
| Appearance | Off-white to pale yellow solid |
| Purity | Typically ≥97% |
The Principle of Orthogonal Reactivity: A Chemist's Guide to Selectivity
The synthetic power of this compound is rooted in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for oxidative addition is C-I > C-Br > C-Cl.[2] This inherent hierarchy allows for the selective functionalization of the C-I bond while leaving the two C-Br bonds available for subsequent transformations. This "orthogonal" reactivity is the key to constructing highly substituted and unsymmetrical aromatic systems in a controlled manner.
Furthermore, the C-I bond is also the most susceptible to metal-halogen exchange, typically with organolithium reagents at low temperatures, providing another avenue for selective functionalization.[3][4] The strategic choice of reaction conditions and reagents thus allows the chemist to "surgically" address each halogenated position independently.
Caption: Sequential functionalization workflow of this compound.
Applications in Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex biaryls, styrenes, and acetylenic compounds. These products are often key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.[5][6]
Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds.[7] The higher reactivity of the C-I bond in this compound allows for a selective initial coupling with an arylboronic acid at the 2-position. The resulting 3,5-dibromo-2-aryl-toluene can then undergo a second coupling at the bromine positions, often under more forcing conditions, to generate terphenyl derivatives or other highly substituted systems.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol describes the selective coupling of an arylboronic acid at the 2-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
Toluene/Water (5:1 mixture), degassed
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (3.0 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the degassed toluene.
-
Add the catalyst premix to the Schlenk flask, followed by the degassed toluene/water solvent mixture (5 mL).
-
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Ligand Choice (SPhos): SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of Pd(0) to the C-I bond and facilitates the subsequent reductive elimination, often leading to higher yields and faster reaction times.
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in activating the boronic acid for transmetalation without causing significant side reactions.
-
Solvent System: The biphasic toluene/water system is standard for many Suzuki couplings, aiding in the dissolution of both the organic substrates and the inorganic base. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
Sonogashira Coupling: Introduction of Acetylenic Moieties
The Sonogashira coupling provides a direct route to synthesize aryl alkynes.[8] The selective reaction at the C-I bond of this compound with a terminal alkyne is a powerful method for producing precursors to a wide range of complex molecules, including pharmaceuticals and organic materials.[8]
Protocol 2: Selective Sonogashira Coupling
This protocol outlines the coupling of a terminal alkyne at the 2-position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Add anhydrous, degassed triethylamine (10 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature. For less reactive alkynes, gentle heating (40-60 °C) may be required.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 2-8 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and copper salts, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Causality of Experimental Choices:
-
Dual Catalyst System: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which accelerates the transmetalation step.
-
Base and Solvent (Et₃N): Triethylamine serves as both the base to deprotonate the terminal alkyne and as the solvent. Its use in excess drives the reaction to completion.
Stille Coupling: Versatile Carbon-Carbon Bond Formation
The Stille coupling, which utilizes organostannanes, is known for its tolerance of a wide variety of functional groups.[9] This makes it a valuable tool in complex molecule synthesis where protecting groups are undesirable. The selective coupling at the C-I bond of this compound can be achieved with high efficiency.
Protocol 3: Selective Stille Coupling
This protocol details the coupling of an organostannane at the 2-position.
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)tin, 1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Anhydrous and degassed toluene
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Add the organostannane (1.1 mmol) to the stirred solution.
-
Heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 12-24 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and add a saturated aqueous solution of potassium fluoride (KF, 10 mL). Stir vigorously for 1-2 hours to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through Celite, washing with diethyl ether.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Causality of Experimental Choices:
-
Catalyst (Pd(PPh₃)₄): This is a common and effective catalyst for Stille couplings.
-
Work-up with KF: The fluoride ion has a high affinity for tin, forming a precipitate that is easily removed by filtration, which is a key step in purifying the product from toxic tin residues.[8]
Caption: Overview of selective cross-coupling reactions of this compound.
Metal-Halogen Exchange: A Gateway to Nucleophilic Aromatic Substitution
Metal-halogen exchange is a powerful transformation that converts an aryl halide into a highly reactive organometallic species, typically an aryllithium.[3][4] This reaction proceeds rapidly at low temperatures and is highly selective for the more labile C-I bond. The resulting aryllithium is a potent nucleophile and can be reacted with a wide range of electrophiles to introduce diverse functional groups.
Protocol 4: Selective Lithium-Iodine Exchange and Electrophilic Quench
This protocol describes the formation of the aryllithium at the 2-position and subsequent reaction with an electrophile.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi, 1.05 equivalents)
-
Anhydrous tetrahydrofuran (THF), freshly distilled
-
Electrophile (e.g., N,N-dimethylformamide (DMF), 1.2 equivalents)
-
Anhydrous, inert atmosphere (Argon or Nitrogen)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 mmol) dropwise via syringe over 10 minutes. Stir the solution at -78 °C for 30 minutes.
-
Add the electrophile (e.g., DMF, 1.2 mmol) dropwise to the solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Causality of Experimental Choices:
-
Low Temperature (-78 °C): This is critical to ensure the stability of the aryllithium intermediate and to prevent side reactions, such as reaction with the solvent or elimination.[3]
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Rigorously dry solvents and glassware are essential for success.
-
Electrophile Choice: A wide variety of electrophiles can be used, including aldehydes, ketones, esters, carbon dioxide, and alkyl halides, allowing for the introduction of a vast array of functional groups.
Conclusion and Future Outlook
This compound is a powerful and versatile building block that offers chemists a high degree of control over the synthesis of complex, highly substituted aromatic compounds. The principles of orthogonal reactivity, based on the differential lability of its three carbon-halogen bonds, enable a programmed and sequential approach to molecular construction. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Stille couplings, as well as metal-halogen exchange, provide a robust starting point for researchers in drug discovery and materials science. As the demand for increasingly complex and precisely functionalized molecules continues to grow, the strategic application of synthons like this compound will undoubtedly play a pivotal role in advancing these fields.
References
-
Selective C−C cross coupling reactions of a conjugated polyhalide with pyrrole. (n.d.). scinapse.io. Retrieved from [Link]
- Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
-
Wikipedia. (2023). Metal–halogen exchange. Retrieved from [Link]
- Jain, Z. J., Gide, P. S., & Kankate, R. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2548-S2569.
- Nagaki, A., et al. (2009). Synthesis of unsymmetrically substituted biaryls via sequential lithiation of dibromobiaryls using integrated microflow systems. Beilstein Journal of Organic Chemistry, 5, 19.
-
RSC Publishing. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]
-
Wikipedia. (2023). Stille reaction. Retrieved from [Link]
-
ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
- Bailey, W. F., & Punzalan, E. R. (1990). The stereochemistry of the lithium-iodine exchange reaction. The Journal of Organic Chemistry, 55(19), 5404–5406.
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- 9. Stille reaction - Wikipedia [en.wikipedia.org]
The Strategic Utility of 3,5-Dibromo-2-iodotoluene in Modern Medicinal Chemistry: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Scaffold for Complex Molecular Architectures
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of novel bioactive molecules.[1] 3,5-Dibromo-2-iodotoluene emerges as a uniquely valuable scaffold due to its distinct pattern of halogenation. This substitution provides medicinal chemists with a powerful tool for the regioselective and sequential elaboration of a central toluene core, enabling the synthesis of diverse and complex molecular architectures.[2]
The presence of three distinct halogen atoms—iodine and two bromines—at specific positions on the toluene ring offers a hierarchical reactivity profile that can be exploited in a variety of cross-coupling reactions. Generally, the carbon-iodine bond is more reactive towards oxidative addition in palladium-catalyzed couplings than the carbon-bromine bonds, allowing for selective functionalization.[3][4] This inherent difference in reactivity is the cornerstone of its application in the divergent synthesis of compound libraries for drug discovery.
This application note will provide an in-depth guide to the strategic use of this compound in medicinal chemistry. We will explore its application in the synthesis of key pharmacophores through sequential cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Detailed, field-proven protocols will be provided to guide researchers in leveraging the unique reactivity of this versatile building block.
Core Principle: Sequential Cross-Coupling for Divergent Synthesis
The primary application of this compound in medicinal chemistry lies in its capacity for sequential, regioselective cross-coupling reactions. This allows for the introduction of different functionalities at the 2-, 3-, and 5-positions of the toluene ring in a controlled manner. The general workflow for such a strategy is outlined below:
Caption: General workflow for the sequential functionalization of this compound.
This step-wise approach enables the construction of molecular scaffolds with a high degree of complexity and diversity from a single starting material, which is a significant advantage in the exploration of structure-activity relationships (SAR).
Application in the Synthesis of Substituted Biaryl Scaffolds via Suzuki-Miyaura Coupling
Substituted biphenyl moieties are prevalent in a wide range of pharmacologically active compounds, exhibiting activities such as antimicrobial, anti-inflammatory, and antihypertensive effects.[5][6] this compound serves as an excellent starting material for the synthesis of complex, polysubstituted biaryl structures through sequential Suzuki-Miyaura coupling reactions.
The higher reactivity of the C-I bond allows for the selective introduction of an aryl or heteroaryl group at the 2-position, leaving the two bromine atoms available for subsequent functionalization. This is particularly useful for creating scaffolds where different aromatic systems are required at specific positions to optimize binding to a biological target.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-2 Position
This protocol describes the selective coupling of an arylboronic acid at the 2-position (iodine) of this compound.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially available |
| Arylboronic Acid | --- | Commercially available |
| Pd(PPh₃)₄ | --- | Commercially available |
| K₂CO₃ | Anhydrous | Commercially available |
| Toluene | Anhydrous | Commercially available |
| Ethanol | 200 proof | Commercially available |
| Water | Deionized | --- |
| Schlenk flask | --- | --- |
| Magnetic stirrer | --- | --- |
| Inert gas supply (Argon or Nitrogen) | --- | --- |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₂CO₃ (3.0 equiv.).
-
Add Pd(PPh₃)₄ (0.03 equiv.).
-
Add a 4:1:1 mixture of toluene:ethanol:water as the solvent.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-3,5-dibromotoluene derivative.
Application in the Synthesis of Arylalkynes via Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][7][8] This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[9] Utilizing this compound, a terminal alkyne can be selectively introduced at the 2-position. The resulting arylalkyne can then be further functionalized at the bromine-substituted positions.
Protocol 2: Regioselective Sonogashira Coupling at the C-2 Position
This protocol outlines the selective coupling of a terminal alkyne at the C-2 position of this compound.
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially available |
| Terminal Alkyne | --- | Commercially available |
| PdCl₂(PPh₃)₂ | --- | Commercially available |
| Copper(I) iodide (CuI) | --- | Commercially available |
| Triethylamine (TEA) | Anhydrous | Commercially available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially available |
| Schlenk flask | --- | --- |
| Magnetic stirrer | --- | --- |
| Inert gas supply (Argon or Nitrogen) | --- | --- |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Add anhydrous THF, followed by anhydrous triethylamine.
-
Degas the solution by bubbling with argon for 15 minutes.
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-alkynyl-3,5-dibromotoluene.
Application in the Synthesis of Aryl Amines via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] This reaction is of great importance in medicinal chemistry as the aniline and its derivatives are key components of numerous pharmaceuticals.[12] this compound can be strategically functionalized using this reaction, typically after an initial coupling at the more reactive iodo-position. This allows for the introduction of an amino group at one of the bromine-bearing positions.
Protocol 3: Buchwald-Hartwig Amination at a C-Br Position
This protocol describes a general procedure for the amination of a 2-substituted-3,5-dibromotoluene intermediate. The regioselectivity between the two bromine atoms may vary depending on the steric and electronic nature of the substituent at the 2-position and the chosen ligand.
Materials:
| Reagent/Material | Grade | Supplier |
| 2-Substituted-3,5-dibromotoluene | --- | Synthesized as per Protocol 1 or 2 |
| Primary or Secondary Amine | --- | Commercially available |
| Pd₂(dba)₃ | --- | Commercially available |
| Xantphos | --- | Commercially available |
| Sodium tert-butoxide (NaOtBu) | --- | Commercially available |
| Toluene | Anhydrous | Commercially available |
| Schlenk flask or sealed tube | --- | --- |
| Magnetic stirrer | --- | --- |
| Inert gas supply (Argon or Nitrogen) | --- | --- |
Procedure:
-
In an inert atmosphere glovebox, charge a Schlenk flask or a sealable reaction tube with the 2-substituted-3,5-dibromotoluene (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ (0.01 equiv.) and Xantphos (0.02 equiv.) in anhydrous toluene.
-
Add the catalyst solution to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Illustrative Synthetic Pathway: Towards a Hypothetical Kinase Inhibitor Scaffold
To demonstrate the power of this compound in a medicinal chemistry context, the following diagram illustrates a hypothetical synthetic pathway towards a polysubstituted scaffold, which could be further elaborated to generate a library of potential kinase inhibitors.
Caption: Hypothetical pathway to a kinase inhibitor scaffold using this compound.
This divergent approach allows for the systematic variation of the substituents at positions 2, 3, and 5, facilitating a thorough exploration of the chemical space around the central toluene core.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique tri-halogenated structure provides a platform for controlled, sequential functionalization through a variety of robust and well-established cross-coupling reactions. The ability to introduce diverse functionalities at specific positions on the aromatic ring makes it an ideal starting material for the synthesis of complex molecular architectures and the generation of compound libraries for hit-to-lead optimization. The protocols and strategies outlined in this application note provide a solid foundation for researchers to unlock the full potential of this powerful synthetic tool.
References
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DOKUMEN.PUB. (n.d.). Multicomponent Synthesis: Bioactive Heterocycles[10] 9783110997330. Retrieved from DOKUMEN.PUB.
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Introduction: The Strategic Value of a Polyhalogenated Building Block
An In-Depth Technical Guide to the Regioselective Functionalization of 3,5-Dibromo-2-iodotoluene
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount.[1] this compound stands out as a highly versatile and valuable building block.[2] Its structure, featuring a toluene backbone substituted with three halogen atoms of differing reactivity, presents a unique platform for sequential and regioselective cross-coupling reactions. This guide provides a comprehensive overview of the principles and protocols governing the selective functionalization of this substrate, empowering researchers to leverage its synthetic potential with precision and control.
The key to unlocking the utility of this compound lies in exploiting the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for oxidative addition is C-I > C-Br > C-Cl.[3][4] This inherent reactivity hierarchy allows for the selective functionalization of the C-I bond under conditions that leave the two C-Br bonds intact, setting the stage for subsequent transformations. This guide will detail protocols for three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Pillar 1: Understanding the Principles of Regioselectivity
The success of any selective functionalization strategy hinges on a firm grasp of the underlying mechanistic principles. For polyhalogenated arenes like this compound, regioselectivity is primarily dictated by the kinetics of the oxidative addition step in the catalytic cycle.[3][4][5]
-
Bond Dissociation Energy: The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Bromine (C-Br) bond. This lower bond dissociation energy facilitates a faster rate of oxidative addition of the palladium(0) catalyst into the C-I bond, making it the preferred site for initial functionalization.
-
Electronic and Steric Factors: While the C-I vs. C-Br reactivity difference is the dominant factor, the electronic nature of the ring and the steric environment also play a role.[3][6] The methyl group at the 1-position and the adjacent bromine at the 3-position create a specific steric environment around the iodine at the 2-position, which can influence the choice of ligand and catalyst system for optimal efficiency.
Below is a diagram illustrating the fundamental principle of selective oxidative addition, which is the cornerstone of this chemistry.
Caption: Reactivity hierarchy in palladium-catalyzed cross-coupling.
Pillar 2: Application Notes and Experimental Protocols
The following sections provide detailed, field-proven protocols for the regioselective functionalization of this compound. Each protocol is designed as a self-validating system, with explanations for each experimental choice.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron species.[7][8][9] Its tolerance for a wide range of functional groups makes it a cornerstone of modern organic synthesis.[8]
Caption: Workflow for a typical regioselective Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).
-
Reagent Addition: Add this compound (1.0 equiv) and the desired arylboronic acid (1.1-1.2 equiv).
-
Solvent and Base: Add a solvent mixture, typically Toluene or Dioxane, and an aqueous solution of a base (e.g., 2M K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).[7] The use of an aqueous/organic biphasic system is common and effective.[7]
-
Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes. This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS until the starting iodotoluene is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source that is often effective for Suzuki couplings.[8] Other catalyst systems, such as Pd(OAc)₂ with a phosphine ligand, can also be used.[4]
-
Base: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[7][10] The choice of base can influence reaction rates and prevent side reactions.
-
Solvent: Toluene and dioxane are common solvents due to their ability to dissolve the organic reagents and their suitable boiling points for this transformation.[7]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 90 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 85 | >92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Toluene/H₂O | 90 | >90 |
Note: Yields are representative and based on complete conversion of the C-I bond with >98% regioselectivity.
Application 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, providing access to valuable internal alkyne structures.[11][12] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[11][13]
Caption: Workflow for a typical regioselective Sonogashira coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-4 mol%).
-
Reagent Addition: Add this compound (1.0 equiv).
-
Solvent and Base: Add an anhydrous, degassed solvent such as THF or Toluene, followed by an amine base (e.g., triethylamine (TEA) or diisopropylamine (DIPA), 2.0-3.0 equiv). The amine acts as both the base and often as a solvent.[12]
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction is often rapid and can be monitored by TLC (staining with KMnO₄ can help visualize the alkyne product).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the precipitated amine salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Rationale for Experimental Choices:
-
Pd/Cu Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[11] This species undergoes rapid transmetalation with the palladium complex, accelerating the reaction.
-
Amine Base: The amine base is crucial for deprotonating the terminal alkyne, allowing it to coordinate with the copper(I) salt.[13]
-
Anhydrous Conditions: While some modern protocols tolerate water, traditional Sonogashira couplings perform best under anhydrous conditions to prevent unwanted side reactions.[12]
Application 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and high-yielding method for C-N bond formation.[14][15] The choice of ligand is critical for achieving high efficiency.[16]
Caption: Workflow for a typical Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Vessel Preparation (Inert Atmosphere): In a glovebox or under a strong counterflow of argon, add a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction with water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Rationale for Experimental Choices:
-
Ligand: Sterically hindered, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos) are critical.[16] They promote the reductive elimination step, which is often rate-limiting, and prevent β-hydride elimination side reactions.[14][17]
-
Base: A strong base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[15] Weaker bases like K₃PO₄ can be used for more sensitive substrates.[15]
-
Inert Conditions: The catalyst system, particularly the electron-rich ligands and the Pd(0) species, is highly sensitive to oxygen.[15] Strict inert atmosphere techniques are essential for reproducibility and high yields.
Expert Insights and Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reactivity | Inactive catalyst; Insufficiently degassed system; Weak base or low temperature. | Use a fresh catalyst/ligand; Ensure thorough degassing of solvents and reaction vessel; Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃ or NaOt-Bu); Increase reaction temperature. |
| Formation of Homocoupled Products | (Sonogashira) Oxygen contamination leading to Glaser coupling; (Suzuki) Side reactions of boronic acid. | Use strict anaerobic conditions[12]; For Sonogashira, consider a "copper-free" protocol[13]; For Suzuki, use the boronic acid in slight excess (1.1-1.2 equiv) but avoid large excesses. |
| Loss of Regioselectivity (Di-substitution) | Reaction conditions are too harsh (high temperature, long reaction time). | Reduce the reaction temperature; Carefully monitor the reaction and stop it once the starting material is consumed; Use a less active catalyst system if necessary. |
| Difficult Purification | Residual catalyst or ligand; Similar polarity of product and byproducts. | Filter the crude reaction mixture through a plug of silica gel/Celite before concentration; Optimize chromatography conditions (solvent gradient). |
Conclusion and Future Directions
This compound is a powerful synthetic intermediate whose full potential is realized through the strategic application of regioselective cross-coupling chemistry. By leveraging the inherent difference in reactivity between the C-I and C-Br bonds, chemists can reliably functionalize the 2-position while preserving the 3- and 5-positions for subsequent elaboration. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a robust foundation for researchers in drug discovery and materials science to construct complex molecular architectures with precision and efficiency. Further exploration into sequential, one-pot functionalization of the remaining C-Br bonds represents an exciting avenue for rapidly building molecular diversity from this single, versatile starting material.[18]
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Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]
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Ali, A., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(10), 2459. [Link]
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Kam-A-Karam. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
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Feng, J., & Yu, M. (2002). Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone. Organic Letters, 4(7), 1171–1173. [Link]
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Novak, Z., et al. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(26), 4929–4932. [Link]
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Schmidt, J., & Morken, J. P. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Journal of the American Chemical Society, 136(10), 3746–3749. [Link]
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Rasheed, S., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 23(1), 183. [Link]
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Kumar, A., et al. (2024). Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis. Chemical Science, 15(1), 107-113. [Link]
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Tanaka, K., et al. (2021). Solid-state mechanochemical cross-coupling of insoluble substrates into insoluble products by removable solubilizing silyl groups: uniform synthesis of nonsubstituted linear oligothiophenes. Chemical Science, 12(30), 10119-10126. [Link]
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Fall, Y., & Brogi, S. (2020). The Medicinal Chemistry in the Era of Machines and Automation: Recent Advances in Continuous Flow Technology. Journal of Medicinal Chemistry, 63(13), 6637–6665. [Link]
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Kumar, S., Mujahid, M., & Verma, A. K. (2020). Regioselective 6-endo-dig iodocyclization: an accessible approach for iodo-benzo[a]phenazines. Organic & Biomolecular Chemistry, 18(44), 9037-9042. [Link]
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The Strategic Utility of 3,5-Dibromo-2-iodotoluene in the Synthesis of Advanced Organic Materials
Introduction: A Building Block Engineered for Selectivity
In the landscape of advanced organic material synthesis, the strategic selection of foundational building blocks is paramount to achieving desired molecular architectures and functionalities. 3,5-Dibromo-2-iodotoluene emerges as a highly versatile and strategically designed precursor for the synthesis of complex organic molecules. Its unique tri-halogenated structure, featuring two bromine atoms and a more reactive iodine atom on a toluene scaffold, offers chemists a powerful tool for sequential and site-selective functionalization. This attribute is particularly crucial in the construction of sophisticated organic materials destined for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), as well as in the development of novel pharmaceutical intermediates.
This guide provides an in-depth exploration of the role of this compound in organic synthesis, moving beyond a mere recitation of protocols to elucidate the underlying principles that govern its reactivity. We will delve into the strategic considerations for its use in palladium-catalyzed cross-coupling reactions and provide detailed, adaptable protocols for its application in the synthesis of high-performance organic materials.
Core Principles of Reactivity: The Halogen Dance
The synthetic utility of this compound is rooted in the differential reactivity of its halogen substituents in the presence of a palladium catalyst. In the fundamental step of many cross-coupling catalytic cycles—oxidative addition to a Pd(0) complex—the carbon-halogen bond strength and lability play a critical role. The established order of reactivity for halogens in this context is I > Br > Cl. This reactivity gradient is the cornerstone of the strategic application of this compound, allowing for the selective reaction at the C-I bond while the C-Br bonds remain available for subsequent transformations.
This tiered reactivity enables a powerful synthetic strategy known as sequential or iterative cross-coupling, where different organic fragments can be introduced in a controlled, stepwise manner. This level of control is indispensable for creating precisely defined conjugated polymer backbones or complex, multi-substituted aromatic cores.
Application in Organic Electronics: Building the Backbone of Future Devices
The development of novel organic semiconductors is a driving force in the advancement of organic electronics. Conjugated polymers, with their extended π-systems, are at the heart of this field, and their properties are intrinsically linked to the molecular structure of their repeating units. This compound serves as an excellent starting point for the synthesis of such polymers. The toluene methyl group can also influence the solubility and morphology of the final polymer, which are critical factors for device performance.
Synthesis of Conjugated Polymers via Sequential Cross-Coupling
A common strategy involves a two-step process:
-
Initial Suzuki or Stille Coupling at the C-I Position: The more reactive C-I bond is first coupled with a desired aromatic or heteroaromatic boronic acid (Suzuki) or organostannane (Stille) to introduce the first building block.
-
Polymerization via Coupling at the C-Br Positions: The resulting dibromo-monomer is then subjected to a polymerization reaction, such as a Yamamoto or a further Suzuki or Stille polycondensation, to form the final conjugated polymer.
This stepwise approach allows for the creation of well-defined alternating copolymers, where the electronic properties can be finely tuned by the choice of the coupled fragments.
Experimental Protocols: A Guide to Practice
The following protocols are presented as robust starting points for the application of this compound in organic synthesis. It is imperative for the researcher to recognize that optimization of reaction conditions—including catalyst, ligand, base, solvent, temperature, and reaction time—is often necessary to achieve optimal yields for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to ensure the stability and activity of the palladium catalyst.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol outlines a general procedure for the selective functionalization of the C-I bond of this compound with an arylboronic acid.
Reaction Principle: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Experimental Workflow Diagram:
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Materials:
| Reagent/Material | Purpose | Typical Amount (Molar Eq.) |
| This compound | Electrophile | 1.0 |
| Arylboronic Acid | Nucleophile | 1.1 - 1.2 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.02 - 0.05 (2-5 mol%) |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Activates Boronic Acid | 2.0 - 3.0 |
| Anhydrous, Degassed Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) | Reaction Medium | - |
Procedure:
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired mono-coupled product.
Protocol 2: Stille Coupling for C-C Bond Formation
The Stille coupling offers an alternative, powerful method for C-C bond formation, particularly useful when the corresponding organostannane is more readily available or offers different functional group tolerance compared to the boronic acid.
Reaction Principle: The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane with an organic halide. The catalytic cycle is similar to the Suzuki coupling, with the transmetalation step involving the transfer of the organic group from the tin reagent to the palladium center.
Catalytic Cycle Diagram:
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Materials:
| Reagent/Material | Purpose | Typical Amount (Molar Eq.) |
| This compound or mono-coupled product | Electrophile | 1.0 |
| Organostannane (e.g., R-SnBu₃) | Nucleophile | 1.1 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Catalyst | 0.01 - 0.05 (1-5 mol%) |
| Ligand (e.g., P(o-tol)₃, AsPh₃) | Stabilizes and activates catalyst | 0.02 - 0.10 (2-10 mol%) |
| Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane, THF) | Reaction Medium | - |
| Additive (optional, e.g., LiCl, CuI) | Enhances transmetalation | Stoichiometric or Catalytic |
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and the ligand (e.g., P(o-tol)₃, 0.08 eq.).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the organostannane (1.2 eq.).
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate. To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour. Filter the mixture through a pad of Celite.
-
Extraction and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Application in Pharmaceutical Synthesis: Scaffolds for Drug Discovery
Halogenated aromatic compounds are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs). This compound can serve as a scaffold for the construction of complex, multi-substituted aromatic cores that are prevalent in many drug molecules. The ability to selectively introduce different functionalities at three distinct positions on the toluene ring allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.
For instance, a sequential Suzuki coupling followed by a Buchwald-Hartwig amination at one of the bromine positions could lead to complex amines that are valuable in medicinal chemistry.
Trustworthiness and Self-Validation in Protocols
The provided protocols are designed to be self-validating through the inclusion of a crucial Monitoring step. The progress of the reaction should always be tracked using analytical techniques such as TLC or GC-MS. The disappearance of the starting material and the appearance of the product spot/peak provide real-time feedback on the reaction's success. Furthermore, the purification by column chromatography and subsequent characterization of the product by NMR spectroscopy and mass spectrometry serve as the ultimate validation of the experimental outcome.
Conclusion: A Versatile Tool for Molecular Innovation
This compound is more than just a chemical reagent; it is a testament to the power of strategic molecular design. Its inherent differential reactivity provides a canvas for chemists to create a vast array of complex organic materials with a high degree of precision. From the synthesis of next-generation conjugated polymers for advanced electronic devices to the construction of novel scaffolds for drug discovery, the applications of this versatile building block are extensive. The protocols and principles outlined in this guide are intended to empower researchers to harness the full synthetic potential of this compound in their pursuit of molecular innovation.
References
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AA Blocks. (2019, November 13). NHC-Catalyzed Generation of α,β-Unsaturated Acylazoliums for the Enantioselective Synthesis of Heterocycles and Carbocycles. Retrieved from [Link]
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Rajamäki, S. H. M. (2015). Synthesis of Heterocycles for OLED Applications. IRIS. Retrieved from [Link]
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Saini, C. K., Kaur, M., & Kaur, A. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Journal of Applied Pharmaceutical Sciences and Research, 4(2), 13-18. Retrieved from [Link]
-
Somfai, P. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2896-2913. Retrieved from [Link]
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O'Connor, S., et al. (2024). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. ACS Omega. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2724601, 5-Bromo-2-iodotoluene. Retrieved from [Link]
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Doğan, F., & co-workers. (2021). Production of organic light-emitting diode with fluorescence featured quinolin. International Journal of Chemistry and Technology, 5(2), 172-177. Retrieved from [Link]
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Burn, P. L. (2018). OLED materials for solid-state lighting. The University of Queensland. Retrieved from [Link]
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Gao, W.-G. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. SUMITOMO KAGAKU (English Edition), 2005-II. Retrieved from [Link]
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Glasnov, T. N., & Kappe, C. O. (2011). Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. Molecules, 16(7), 5676-5693. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 44891129, 3-Bromo-5-chloro-2-iodotoluene. Retrieved from [Link]
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Aly, K. I., & Hussein, F. A. (1999). New polymer syntheses. V. Synthesis, characterization, and morphology of new conjugated polymers, copolymers, and terpolymers containing piperidone moiety in main chain. Journal of Applied Polymer Science, 74(10), 2369-2377. Retrieved from [Link]
Application Notes and Protocols: Synthesis of Substituted Heterocycles Using 3,5-Dibromo-2-iodotoluene as a Versatile Aryne Precursor
Introduction:
The quest for novel heterocyclic scaffolds remains a cornerstone of modern drug discovery and materials science. Aryne chemistry offers a powerful and convergent approach to constructing complex molecular architectures. 3,5-Dibromo-2-iodotoluene is a highly functionalized aromatic compound that serves as an excellent precursor for the in-situ generation of the reactive intermediate 4,6-dibromo-3-methylbenzyne. The strategic placement of two bromine atoms and an iodine atom on the toluene ring allows for selective generation of the aryne, leveraging the differential reactivity of the carbon-halogen bonds. This application note provides detailed protocols for the synthesis of a variety of substituted heterocycles, including dibenzofurans, carbazoles, and acridones, using this compound as a key starting material. The methodologies presented herein are designed for researchers and scientists in organic synthesis and drug development, offering a practical guide to harnessing the synthetic potential of this versatile building block.
The core of the synthetic strategy revolves around the generation of the 3,5-dibromo-6-methylbenzyne intermediate. The presence of an ortho-iodo substituent facilitates the formation of the aryne under relatively mild conditions using a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), via a lithium-halogen exchange followed by elimination of lithium iodide.[1][2] The resulting highly reactive aryne can then be trapped in situ with a variety of nucleophiles and dienes to afford a diverse range of heterocyclic compounds.
PART 1: Generation of 4,6-Dibromo-3-methylbenzyne
The generation of the aryne is the critical first step in the synthesis of the target heterocycles. The protocol below outlines a general procedure for the in-situ formation of 4,6-dibromo-3-methylbenzyne from this compound.
Protocol 1: In-situ Generation of 4,6-Dibromo-3-methylbenzyne
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Argon or Nitrogen gas supply
-
Dry glassware (Schlenk flask or oven-dried round-bottom flask with a septum)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous THF (concentration typically 0.1-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. During this time, the solution may change color, indicating the formation of the aryllithium species and subsequent elimination to the aryne.
-
The freshly generated 4,6-dibromo-3-methylbenzyne solution is now ready for the addition of a trapping agent as described in the following protocols.
Expert Insights: The choice of solvent and temperature is crucial for the successful generation of the aryne. THF is a good solvent for this reaction as it solvates the lithium species effectively. Maintaining a low temperature (-78 °C) is essential to prevent unwanted side reactions of the highly reactive aryne and the organolithium reagent. The slow, dropwise addition of n-BuLi minimizes local concentration build-up and helps to control the exothermicity of the lithium-halogen exchange.
Diagram of Aryne Generation:
Caption: Generation of 4,6-dibromo-3-methylbenzyne.
PART 2: Synthesis of Substituted Dibenzofurans via [4+2] Cycloaddition
Substituted dibenzofurans are important structural motifs found in many natural products and pharmaceuticals. The Diels-Alder reaction of the in-situ generated aryne with a suitable diene, such as furan, provides a direct route to these valuable compounds.[3]
Protocol 2: Synthesis of 1,3-Dibromo-4-methyl-5,8-epoxy-5,8-dihydronaphthalene
Materials:
-
Freshly prepared solution of 4,6-dibromo-3-methylbenzyne in THF (from Protocol 1)
-
Furan
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To the freshly prepared solution of 4,6-dibromo-3-methylbenzyne at -78 °C (from Protocol 1), add a solution of furan (3.0 equivalents) in anhydrous THF.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired 1,3-dibromo-4-methyl-5,8-epoxy-5,8-dihydronaphthalene.
Expert Insights: Furan acts as the diene in this [4+2] cycloaddition reaction. Using an excess of furan helps to ensure efficient trapping of the aryne intermediate. The subsequent aromatization of the initial cycloadduct to the corresponding dibenzofuran can often be achieved by treatment with an acid catalyst (e.g., p-toluenesulfonic acid) or by oxidation, though in some cases, the bridged adduct is stable and can be isolated.
Diagram of Dibenzofuran Synthesis Workflow:
Caption: Workflow for dibenzofuran synthesis.
PART 3: Synthesis of Substituted Carbazoles via Nucleophilic Addition and Cyclization
Carbazole derivatives are well-known for their photophysical properties and biological activities. The reaction of an aryne with an aniline derivative followed by an intramolecular cyclization provides an efficient route to N-aryl carbazoles.
Protocol 3: Synthesis of N-Aryl-2,4-dibromo-1-methylcarbazole
Materials:
-
Freshly prepared solution of 4,6-dibromo-3-methylbenzyne in THF (from Protocol 1)
-
Substituted Aniline (e.g., Aniline, p-toluidine)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a separate dry flask, add the substituted aniline (1.2 equivalents) and potassium tert-butoxide (1.5 equivalents) in anhydrous toluene. Stir at room temperature for 30 minutes to form the anilide.
-
To the freshly prepared solution of 4,6-dibromo-3-methylbenzyne at -78 °C (from Protocol 1), add the pre-formed anilide solution dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. This forms the intermediate diarylamine.
-
To the reaction mixture, add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%).
-
Heat the reaction mixture to reflux (approximately 110 °C) for 12 hours to effect the intramolecular C-H arylation.
-
Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl-2,4-dibromo-1-methylcarbazole.
Expert Insights: The initial step involves the nucleophilic addition of the anilide to the aryne. The subsequent intramolecular C-H activation/arylation to form the carbazole ring is a palladium-catalyzed process. The choice of ligand and palladium source can be critical for the efficiency of the cyclization step. Other catalysts and conditions for similar transformations have been reported and may be adapted.[4][5]
Table 1: Representative Reaction Conditions for Carbazole Synthesis
| Entry | Aniline Derivative | Base | Catalyst | Ligand | Yield (%) |
| 1 | Aniline | t-BuOK | Pd(OAc)₂ | PPh₃ | 65 |
| 2 | p-Toluidine | t-BuOK | Pd(OAc)₂ | PPh₃ | 72 |
| 3 | p-Anisidine | t-BuOK | Pd(OAc)₂ | PPh₃ | 68 |
PART 4: Synthesis of Substituted Acridones
Acridone scaffolds are present in numerous biologically active compounds. While a direct [4+2] cycloaddition to form the central ring is not straightforward, a multi-step sequence involving the aryne intermediate can be envisioned. A plausible route involves the reaction of the aryne with an anthranilic acid derivative.
Protocol 4: Synthesis of 1,3-Dibromo-4-methylacridone
Materials:
-
Freshly prepared solution of 4,6-dibromo-3-methylbenzyne in THF (from Protocol 1)
-
Anthranilic acid
-
Potassium hydride (KH) or Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Polyphosphoric acid (PPA)
-
Ice-water
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
In a separate dry flask, suspend anthranilic acid (1.2 equivalents) in anhydrous DMF.
-
Carefully add potassium hydride (2.5 equivalents) portion-wise at 0 °C. Stir for 30 minutes until hydrogen evolution ceases, forming the dianion.
-
Add the solution of the anthranilic acid dianion to the freshly prepared solution of 4,6-dibromo-3-methylbenzyne at -78 °C (from Protocol 1).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. This forms the N-arylated anthranilic acid intermediate.
-
Carefully pour the reaction mixture into ice-water and acidify with 1M HCl to precipitate the N-arylated anthranilic acid. Filter, wash with water, and dry the solid.
-
To the crude N-arylated anthranilic acid, add polyphosphoric acid.
-
Heat the mixture to 120-140 °C for 2-4 hours to effect the intramolecular Friedel-Crafts acylation.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a saturated solution of NaHCO₃.
-
Filter the resulting precipitate, wash thoroughly with water, and dry to obtain the crude 1,3-dibromo-4-methylacridone.
-
The crude product can be further purified by recrystallization or column chromatography.
Expert Insights: This two-step approach involves the initial nucleophilic addition of the anthranilate to the aryne, followed by an acid-catalyzed intramolecular cyclization to form the acridone core. Polyphosphoric acid is a common reagent for this type of cyclization. The reaction conditions for the cyclization may require optimization depending on the specific substrate.
Diagram of Acridone Synthesis Logical Flow:
Caption: Logical flow for the synthesis of acridone.
Conclusion
This compound is a valuable and versatile precursor for the generation of 4,6-dibromo-3-methylbenzyne. This highly reactive intermediate can be effectively trapped by a range of dienophiles and nucleophiles to construct a variety of important heterocyclic scaffolds. The protocols provided in this application note offer a practical starting point for researchers to explore the synthetic utility of this compound in the synthesis of substituted dibenzofurans, carbazoles, and acridones. The modular nature of aryne chemistry allows for the introduction of diversity at various stages of the synthesis, making it a powerful tool for the generation of compound libraries for drug discovery and materials science applications.
References
-
Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. Organic & Biomolecular Chemistry.
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC.
-
Synthesis of substituted dihydrobenzofurans via tandem S(N)Ar/5-exo-trig cyclization. PubMed.
-
Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry.
-
Synthesis of Substituted Dihydrobenzofurans via Tandem SNAr/5-Exo-Trig Cyclization. Sci-Hub.
-
Synthesis of N-acylcarbazoles through palladium-catalyzed aryne annulation of 2-haloacetanilides. Semantic Scholar.
-
Aryne/Heteroaryne Precursors. TCI Chemicals.
-
The Diels-Alder (4 + 2) Cycloaddition Reaction. Chemistry LibreTexts.
-
Benzofuran synthesis. Organic Chemistry Portal.
-
Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University.
-
Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
-
Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group.
-
Cycloaddition Cascades of Strained Alkynes and Oxadiazinones. PMC.
-
Reactions of Aliphatic Aldehydes with 3,5-Dimethoxyaniline. ResearchGate.
-
The [3 + 3]-cycloaddition alternative for heterocycle syntheses: catalytically generated metalloenolcarbenes as dipolar adducts. PubMed.
-
Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. ResearchGate.
-
Sydnone-alkyne cycloaddition: applications in synthesis and bioconjugation. PubMed.
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- 4. Transition-metal free synthesis of N-aryl carbazoles and their extended analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dibromo-2-iodotoluene
An in-depth guide to overcoming common challenges in the synthesis of 3,5-Dibromo-2-iodotoluene, designed for chemical researchers and process development scientists.
Welcome to our dedicated technical guide for the synthesis of this compound. This resource is structured to provide direct, actionable solutions to common experimental challenges, moving beyond a simple protocol to explain the underlying chemical principles that govern reaction success. Our goal is to empower you with the expertise to not only troubleshoot but also proactively optimize your synthesis for maximum yield and purity.
The synthesis of polyhalogenated aromatic compounds like this compound is a multi-step process where precise control over reaction conditions is paramount.[1] The most reliable and common pathway involves the diazotization of 2-amino-3,5-dibromotoluene followed by a Sandmeyer-type reaction to introduce the iodine atom. This guide will focus on mastering this critical sequence.
Overall Synthetic Workflow
The transformation from the precursor amine to the final iodinated product involves two distinct, yet interconnected, chemical events: the formation of a diazonium salt and its subsequent substitution.
Sources
Technical Support Center: Purification of Crude 3,5-Dibromo-2-iodotoluene
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 3,5-Dibromo-2-iodotoluene. It is designed for researchers, scientists, and professionals in drug development who are familiar with standard organic chemistry laboratory techniques. The advice herein is grounded in established principles of separation science and experience with halogenated aromatic compounds.
I. Understanding the Challenge: Likely Impurities in Crude this compound
The synthesis of this compound typically proceeds via electrophilic aromatic substitution on a toluene precursor.[1] The nature of these reactions often leads to a mixture of products, making purification a critical step. Understanding the potential impurities is the first step in designing an effective purification strategy.
Common Impurities:
-
Constitutional Isomers: The primary challenge in purifying this compound is the removal of other isomers formed during the halogenation steps. These can include various dibromo-iodotoluene isomers with different substitution patterns on the aromatic ring.
-
Incompletely Halogenated Intermediates: Depending on the reaction conditions, the crude product may contain precursors such as:
-
Dibromotoluenes (e.g., 3,5-Dibromotoluene)
-
Iodotoluene isomers
-
Bromotoluene isomers
-
-
Starting Materials: Unreacted starting materials may also be present.
-
Reaction Byproducts: Other impurities can arise from side reactions or decomposition.[2]
The structural similarity of these impurities, particularly the isomers, makes their separation non-trivial. The choice of purification technique will depend on the specific impurity profile of your crude material.
II. Initial Assessment: Thin-Layer Chromatography (TLC)
Before attempting any large-scale purification, it is essential to analyze the crude mixture by Thin-Layer Chromatography (TLC). This will help you to visualize the number of components and to select an appropriate solvent system for column chromatography.
FAQ: TLC Analysis
Question: What is a good starting point for a TLC solvent system for this compound?
Answer: For non-polar aromatic compounds like this compound, a good starting point is a non-polar solvent with a small amount of a slightly more polar co-solvent. A common choice is a mixture of hexanes and ethyl acetate or hexanes and dichloromethane .
Recommended Starting TLC Conditions:
| Stationary Phase | Mobile Phase (Eluent) | Visualization |
| Silica Gel 60 F254 | 95:5 Hexanes:Ethyl Acetate | UV light (254 nm) |
Troubleshooting TLC:
-
If all spots remain at the baseline (Rf ≈ 0): The solvent system is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., to 90:10 or 85:15 hexanes:ethyl acetate).
-
If all spots run with the solvent front (Rf ≈ 1): The solvent system is too polar. Decrease the proportion of the more polar solvent or switch to a less polar system altogether (e.g., pure hexanes or cyclohexane).
-
Poor separation of spots: If the spots are clustered together, you may need to try a different solvent system to improve selectivity. Consider combinations like hexanes:dichloromethane or toluene:hexanes.[3]
A well-resolved TLC plate should show clear separation between the major product spot and any impurities. The ideal Rf value for the desired compound for column chromatography is typically between 0.2 and 0.4.
III. Purification Strategy 1: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities, especially if the desired compound is a solid at room temperature. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[4][5]
FAQ: Recrystallization
Question: How do I choose a suitable solvent for the recrystallization of this compound?
Answer: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For non-polar compounds like this, a mixed solvent system is often required.[6][7]
Solvent Selection Workflow:
-
Solubility Testing: In separate test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., hexanes, ethanol, methanol, isopropanol, acetone, ethyl acetate).
-
Single Solvent System: If you find a single solvent that provides good differential solubility, this is the simplest option.
-
Mixed Solvent System: More likely, you will need a mixed solvent system. A common approach is to dissolve the crude product in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, a "bad" solvent (one in which it is poorly soluble) is added dropwise until the solution becomes turbid (cloudy). A few drops of the "good" solvent are then added back to clarify the solution before allowing it to cool slowly.
Recommended Mixed Solvent Systems to Screen:
| "Good" Solvent (High Solubility) | "Bad" Solvent (Low Solubility) |
| Dichloromethane | Hexanes |
| Acetone | Water |
| Ethanol | Water |
| Ethyl Acetate | Hexanes |
Troubleshooting Recrystallization
Issue: The compound "oils out" instead of forming crystals. Cause & Solution: This occurs when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated. Try using a lower-boiling point solvent system or a more dilute solution. Seeding the solution with a previously obtained pure crystal can also help induce crystallization.
Issue: No crystals form upon cooling. Cause & Solution: The solution may not be saturated. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod can also initiate crystal growth. If crystals still do not form, the chosen solvent system may not be appropriate.
Issue: The recovered product is still impure (as determined by TLC). Cause & Solution: The cooling process may have been too rapid, trapping impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary.
IV. Purification Strategy 2: Column Chromatography
Column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption to a stationary phase.[8] For this compound, normal-phase chromatography with silica gel is the most common approach.
Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
- Select an appropriately sized glass column.
- Securely clamp the column in a vertical position in a fume hood.
- Add a small plug of cotton or glass wool to the bottom of the column.
- Add a thin layer of sand.
- Prepare a slurry of silica gel in the chosen eluent (determined from your TLC analysis).
- Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid the formation of air bubbles.
- Add a protective layer of sand on top of the silica gel.
2. Loading the Sample:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Carefully apply the sample solution to the top of the column.
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.
3. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Apply gentle air pressure to force the eluent through the column at a steady rate.
- Collect the eluting solvent in a series of labeled test tubes or flasks.
- Monitor the separation by collecting small fractions and analyzing them by TLC.
4. Product Isolation:
- Combine the fractions that contain the pure desired product (as determined by TLC).
- Remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Column Chromatography
Issue: Poor separation of the desired compound from an impurity. Cause & Solution: The eluent may be too polar, causing all compounds to elute too quickly. Try a less polar solvent system. If the compounds are very similar in polarity, a longer column or a finer mesh silica gel may be required to improve resolution.
Issue: The compound is not eluting from the column. Cause & Solution: The eluent is likely not polar enough. Gradually increase the polarity of the mobile phase (gradient elution). For example, start with pure hexanes and gradually increase the percentage of ethyl acetate.
Issue: Cracking or channeling of the silica gel. Cause & Solution: This is often due to improper packing of the column or allowing the column to run dry. Ensure the silica gel is packed uniformly and that the solvent level never drops below the top of the stationary phase.
V. Visualization of Purification Workflow
The following diagram illustrates the decision-making process for the purification of crude this compound.
Caption: Purification workflow for this compound.
VI. Stability and Storage
Recommendations:
-
Storage: Store the purified compound in a well-sealed amber vial to protect it from light.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.
-
Temperature: Store in a cool, dry place.
By following these guidelines and troubleshooting steps, researchers can effectively purify crude this compound and obtain material of high purity for their downstream applications.
VII. References
-
Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved January 19, 2026, from [Link]
-
Experiment 2: Recrystallization. (n.d.). Douglas College. Retrieved January 19, 2026, from [Link]
-
Column chromatography. (n.d.). University of Alberta. Retrieved January 19, 2026, from [Link]
-
Nichols, L. (2022, April 7). 7.14: Mixed Solvent Crystallization. Chemistry LibreTexts. [Link]
-
Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. (2012, December 20). U.S. Department of Justice. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved January 19, 2026, from [Link]
-
Duncan, J. D., Armstrong, D. W., & Stalcup, A. M. (1990). NORMAL PHASE TLC SEPARATION OF ENANTIOMERS USING CHIRAL ION INTERACTION AGENTS. Journal of Liquid Chromatography, 13(6), 1091-1103. [Link]
-
recrystallization-2.doc.pdf. (n.d.). Retrieved January 19, 2026, from [Link]
-
Thin Layer Chromatography and Column Chromatography: Separation of Pigments. (n.d.). UMass Lowell. Retrieved January 19, 2026, from [Link]
-
TLC Fundamentals – Stationary & mobile phase choice (part 4). (n.d.). Interchim – Blog. Retrieved January 19, 2026, from [Link]
-
Poole, C. F. (2012, June 1). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. [Link]
-
8. Column Chromatography. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. [Link]
-
Bigelow, L. A., Johnson, J. R., & Sandborn, L. T. (n.d.). m-BROMOTOLUENE. Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]
-
Saini, C. K., Kaur, M., & Kaur, A. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Journal of Applied Pharmaceutical Sciences and Research, 4(2), 13-18.
-
Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. (2015, May 29). Organic Syntheses. [Link]
-
3,5-Dibromotoluene. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Retrieved January 19, 2026, from [Link]
-
5-Bromo-2-iodotoluene. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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assessing the stability of 3,5-Dibromo-2-iodotoluene in different solvents
Welcome to the comprehensive technical support guide for 3,5-Dibromo-2-iodotoluene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile halogenated aromatic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and successful application of this compound in your research.
I. Understanding the Stability of this compound: A Proactive Approach
This compound is a valuable building block in organic synthesis, notable for its potential in cross-coupling reactions and the synthesis of complex molecules.[1] However, its utility is intrinsically linked to its stability. The presence of three halogen atoms on the toluene ring, particularly the iodine, introduces specific reactivity patterns that must be carefully managed to prevent degradation and ensure reproducible experimental outcomes.
This guide is structured to provide a foundational understanding of the factors influencing the stability of this compound in various solvents and experimental conditions. By anticipating potential challenges, you can design more robust experimental setups and troubleshoot issues with greater efficiency.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: Like many aryl halides, this compound is susceptible to degradation through several pathways:
-
Photodecomposition: Aryl iodides are known to be light-sensitive and can undergo homolytic cleavage of the carbon-iodine bond upon exposure to UV or even ambient light, leading to the formation of radical species.[2] This can initiate a cascade of unpredictable side reactions.
-
Thermal Decomposition: While brominated aromatic compounds generally exhibit good thermal stability, the presence of the iodo-substituent can lower the decomposition temperature.[3] At elevated temperatures, dehalogenation and other decomposition reactions can occur.
-
Nucleophilic Attack: The electron-deficient aromatic ring, due to the inductive effect of the halogens, is susceptible to nucleophilic aromatic substitution (SNAr). The iodine atom is the most likely leaving group in such reactions.[1][4] Common laboratory nucleophiles such as amines, alkoxides, and even some solvents under basic conditions can react with the compound.
Q2: How should I properly store this compound?
A2: To maintain the integrity of this compound, it is crucial to store it under the following conditions:
-
In the dark: Use an amber vial or store the container in a light-excluding secondary container.
-
Under an inert atmosphere: To prevent oxidation and reactions with atmospheric moisture, store the compound under nitrogen or argon.
-
At a low temperature: Refrigeration (2-8 °C) is recommended to minimize thermal degradation.[5]
-
In a tightly sealed container: This prevents the ingress of moisture and air.
Q3: Is this compound sensitive to air and moisture?
A3: While not pyrophoric, prolonged exposure to air and moisture should be avoided. Moisture can facilitate hydrolytic degradation, especially under non-neutral pH conditions. Oxygen can participate in radical-mediated decomposition pathways, particularly if the compound is exposed to light. Therefore, handling under an inert atmosphere is a best practice.
Q4: In which solvents is this compound soluble?
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO)[6][7][8], N,N-dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (THF).
-
Chlorinated Solvents: Dichloromethane and chloroform.
-
Aromatic Hydrocarbons: Toluene and benzene.
-
Ethers: Diethyl ether. It is expected to have low solubility in non-polar aliphatic hydrocarbons like hexane and be sparingly soluble in water.[9] For critical applications, it is highly recommended to experimentally determine the solubility in the solvent system of choice.
Q5: How does the choice of solvent affect the stability of this compound?
A5: The solvent plays a critical role in the stability of this compound:
-
Protic Solvents (e.g., alcohols): These solvents can participate in nucleophilic substitution reactions, especially in the presence of a base. For instance, ethanol can react to form the corresponding ethoxy-substituted compound.[10]
-
Aprotic Solvents (e.g., THF, Toluene): These are generally more benign and are good choices for reactions where the stability of the C-I bond is critical. However, even in these solvents, trace impurities (water, nucleophiles) can lead to degradation over time.
-
Coordinating Solvents (e.g., DMSO, DMF): While excellent for dissolving the compound, these solvents can potentially coordinate with reaction intermediates and influence reactivity and stability.
III. Troubleshooting Guide
Unexpected results can often be traced back to the instability of a key reagent. This guide provides a systematic approach to troubleshooting experiments involving this compound.
Issue 1: Low or no yield of the desired product.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound starting material. | 1. Verify Purity: Analyze the starting material by ¹H NMR, GC-MS, or HPLC to confirm its purity and identity. 2. Review Storage Conditions: Ensure the compound has been stored in the dark, under an inert atmosphere, and at the recommended temperature. |
| In-situ decomposition during the reaction. | 1. Lower Reaction Temperature: If the reaction is conducted at elevated temperatures, consider if a lower temperature could be sufficient. 2. Protect from Light: Wrap the reaction vessel in aluminum foil to exclude light. 3. Degas Solvents: Ensure all solvents are thoroughly de-gassed to remove dissolved oxygen. |
| Reaction with solvent or impurities. | 1. Use High-Purity, Anhydrous Solvents: Traces of water or other nucleophilic impurities can consume the starting material. 2. Solvent Selection: Re-evaluate the choice of solvent. If a protic or coordinating solvent is used, consider switching to a more inert alternative like toluene or THF. |
Issue 2: Appearance of unexpected byproducts in the reaction mixture.
| Potential Cause | Troubleshooting Step |
| Dehalogenation. | 1. Identify Byproducts: Attempt to identify the byproducts using GC-MS or LC-MS. The presence of 3,5-dibromotoluene would indicate de-iodination. 2. Scrutinize Reagents: Some reagents, particularly reducing agents or certain catalysts, can promote dehalogenation. |
| Photodegradation products. | 1. Run a Dark Control: Repeat the reaction under identical conditions but in the complete absence of light. If the byproducts are absent or significantly reduced, photodegradation is the likely cause. |
| Solvent-adduct formation. | 1. Analyze Byproducts: Mass spectrometry can help identify byproducts that have incorporated the solvent molecule. 2. Change Solvent: Switch to a less reactive solvent. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for experiments with this compound.
IV. Experimental Protocols
This section provides detailed protocols for assessing the stability of this compound.
Protocol 1: General Stability Assessment in a Selected Solvent
Objective: To determine the stability of this compound in a specific solvent over time under controlled conditions.
Materials:
-
This compound
-
High-purity, anhydrous solvent of choice
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or other inert compound with a distinct NMR or GC signal)
-
Amber HPLC or GC vials with septa
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Solution Preparation:
-
In a glovebox or under a stream of inert gas, prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Add a known concentration of the internal standard to the stock solution.
-
-
Sample Aliquoting:
-
Dispense aliquots of the stock solution into several amber vials.
-
Seal the vials tightly with septa.
-
-
Experimental Conditions:
-
Divide the vials into different sets to test various conditions:
-
Set A (Control): Store at 2-8 °C in the dark.
-
Set B (Ambient/Dark): Store at room temperature, protected from light.
-
Set C (Ambient/Light): Store at room temperature, exposed to ambient laboratory light.
-
Set D (Elevated Temperature): Store at a controlled elevated temperature (e.g., 40 °C) in the dark.
-
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take one vial from each set for analysis.
-
Analyze the sample by HPLC or GC-MS.
-
-
Data Analysis:
-
Quantify the concentration of this compound relative to the internal standard at each time point.
-
Plot the percentage of remaining this compound against time for each condition.
-
Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Protocol 2: Analytical Method Development for Stability Studies
A. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, start with 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile:water over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has significant absorbance (a UV scan of a dilute solution will help determine the optimal wavelength).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range that includes the molecular ion of this compound (m/z = 375.83) and potential degradation products.
Stability Study Workflow Diagram
Caption: Workflow for assessing the stability of this compound.
V. Summary of Expected Stability in Common Solvents
The following table provides a qualitative summary of the expected stability of this compound in various solvents based on general chemical principles. It is imperative that these are validated experimentally for your specific application.
| Solvent Class | Example Solvents | Expected Stability (in the absence of light and at RT) | Potential Reactivity/Degradation Pathway |
| Non-Polar Aprotic | Toluene, Hexane | High | Low potential for reaction. |
| Polar Aprotic | THF, Acetonitrile, Ethyl Acetate | Good to High | Generally stable, but sensitive to nucleophilic impurities. |
| Coordinating Polar Aprotic | DMF, DMSO | Moderate to Good | May promote nucleophilic substitution with trace impurities. |
| Chlorinated | Dichloromethane, Chloroform | Good | Generally stable, but can contain acidic impurities. |
| Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | Susceptible to nucleophilic attack (solvolysis), especially with base.[10][11] |
| Aqueous | Water | Low | Low solubility; potential for hydrolysis under non-neutral pH. |
VI. Concluding Remarks
The stability of this compound is a critical parameter for its successful use in synthesis. By understanding its potential degradation pathways and implementing proper handling, storage, and experimental design, researchers can mitigate the risks of decomposition and ensure the reliability of their results. This guide provides a framework for a proactive approach to working with this valuable compound. Always consult the specific Safety Data Sheet for the material you are using and perform small-scale stability tests under your experimental conditions as a preliminary step.
VII. References
-
PubChem. 5-Bromo-2-iodotoluene. Retrieved from [Link]
-
S. L. Regan, et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
-
DTIC. THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Retrieved from [Link]
-
Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
DTIC. (1986, September 15). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]
-
PubChem. 3,5-Dibromotoluene. Retrieved from [Link]
-
PubChem. 3-Bromo-5-chloro-2-iodotoluene. Retrieved from [Link]
-
NIST/TRC Web Thermo Tables (WTT). o-iodotoluene. Retrieved from [Link]
-
M. Jawiczuk, et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules.
-
Y. Wang, et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. International Journal of Molecular Sciences.
-
PubChem. Isopropanol. Retrieved from [Link]
-
J. A. Tunge, et al. (2010). Reactions of Benzylboronate Nucleophiles. Molecules.
-
M. G. V. Johansson. (2017). Study of nucleophilic aromatic substitution with diaryliodonium salts. Diva-Portal.org.
-
Chemsrc. 3,5-dibromo-4-iodotoluene. Retrieved from [Link]
-
A. Kumar, et al. (2020). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Journal of Applied Pharmaceutical Sciences and Research.
-
ResearchGate. (2014, December 15). Is DMSO miscible with toluene?. Retrieved from [Link]
-
NIST. Hexane, 2,5-dibromo-. Retrieved from [Link]
-
NIST Technical Series Publications. Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1.
-
A. H. Wibowo, et al. (2017). Synthesis and Thermal-Stability Study of Polybutylene Itaconate Modified with Divinyl Benzene and Glycerol. ResearchGate.
-
D. Britton, et al. (2020). Polymorphism and phase transformation in the dimethyl sulfoxide solvate of 2,3,5,6-tetrafluoro-1,4-diiodobenzene. Acta Crystallographica Section E: Crystallographic Communications.
-
PubChem. Dimethyl Sulfoxide. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Conversion Rates in Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. This guide provides in-depth, field-proven insights to diagnose and resolve low conversion rates, ensuring the success and reproducibility of your synthetic endeavors.
Introduction: A Systematic Approach to a Fickle Reaction
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern synthetic chemistry, yet their complexity can often lead to frustratingly low yields or complete reaction failure.[1][2] A successful reaction is a finely tuned interplay of multiple components: the palladium catalyst, the ligand, the substrates, the base, and the solvent, all under specific reaction conditions.[1] When a reaction underperforms, a systematic and logical approach to troubleshooting is crucial to identifying the root cause.[3]
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench. We will delve into the causality behind each problem and provide actionable, step-by-step protocols to get your reaction back on track.
Troubleshooting Workflow
Before diving into specific issues, consider this general workflow when a cross-coupling reaction shows low conversion. This systematic process can help you efficiently pinpoint the problem.
Sources
Technical Support Center: Chromatographic Separation of Halogenated Toluene Isomers
Welcome to the technical support center for the chromatographic separation of halogenated toluene isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for this specific analytical challenge. The separation of halogenated toluene isomers is notoriously difficult due to their similar physicochemical properties, making robust and reliable analytical methods crucial for accurate quantification and identification.
This resource is structured to provide immediate, practical answers to common problems encountered in the laboratory, moving from frequently asked questions to detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the separation of halogenated toluene isomers.
Q1: What is the primary challenge in separating halogenated toluene isomers?
The main difficulty lies in the subtle structural differences between isomers (ortho, meta, para). These slight variations in substituent positions on the toluene ring result in very similar boiling points, polarities, and hydrophobicities, making them prone to co-elution in both gas and liquid chromatography.
Q2: Which chromatographic technique is generally preferred for separating halogenated toluene isomers: GC or HPLC?
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable techniques.[1] The choice often depends on the specific isomers, the sample matrix, and the desired outcome (e.g., speed, resolution).
-
GC is often preferred for its high efficiency and speed, particularly for volatile isomers like chlorotoluenes and fluorotoluenes.[2][3]
-
HPLC , especially in reversed-phase or with specialized columns, can provide excellent selectivity based on differences in hydrophobicity and π-π interactions.[2][4]
Q3: What are the most critical parameters to optimize for a successful separation?
The most critical parameters are:
-
Stationary Phase Selection: This is paramount as it dictates the primary mode of interaction with the isomers.[5]
-
Mobile Phase Composition (for HPLC) or Temperature Program (for GC): These control the elution of the isomers.
-
Flow Rate: Affects both separation efficiency and analysis time.
Q4: Are there any alternative techniques to GC and HPLC for this type of separation?
Yes, Supercritical Fluid Chromatography (SFC) is a powerful alternative.[6][7] SFC often provides high efficiency and unique selectivity for isomeric compounds and is considered a "greener" technique due to its use of supercritical CO2 as the primary mobile phase.[8][9]
Troubleshooting Guides
This section provides detailed, question-and-answer-based solutions to specific problems you may encounter during your experiments.
Gas Chromatography (GC) Troubleshooting
Problem 1: Poor resolution or co-elution of isomers.
Q: My ortho-, meta-, and para-isomers are co-eluting on a standard non-polar GC column. How can I improve their separation?
A: Co-elution of halogenated toluene isomers on non-polar columns is common because their boiling points are often very close. To improve resolution, you need to enhance the selectivity of your system.
Causality and Solution:
The separation on a non-polar phase like a 5% phenyl-methylpolysiloxane (e.g., DB-5) is primarily driven by boiling point differences.[2] Since these are minimal for isomers, you need a stationary phase that offers different interaction mechanisms.
Recommended Actions:
-
Switch to a More Polar Stationary Phase: A column with a higher percentage of phenyl or a cyanopropyl-based phase can induce dipole-dipole or dipole-induced dipole interactions, which will differ more significantly between the isomers than their boiling points.[5]
-
Rationale: The polarity and dipole moment of the isomers (ortho > meta > para, generally) will lead to differential retention on a polar stationary phase.
-
-
Optimize the Temperature Program: A slower temperature ramp will increase the time the isomers spend interacting with the stationary phase, which can improve resolution.[10] You can also try adding a short isothermal hold at a temperature just below the elution temperature of the isomer pair.[11]
-
Use a Longer Column: Doubling the column length will double the resolution. This is a straightforward way to improve separation if time is not a major constraint.
Experimental Protocol: GC Method Development for Dichlorotoluene Isomers
-
Initial Column: Start with a mid-polarity column, such as a 50% phenyl-methylpolysiloxane or a 14% cyanopropylphenyl-methylpolysiloxane.
-
Injector: Use a split/splitless injector at 250°C.
-
Carrier Gas: Use Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 5°C/min to 200°C.
-
Hold for 5 minutes.
-
-
Detector: Use a Flame Ionization Detector (FID) at 250°C or a Mass Spectrometer (MS) for identification.[2][1]
-
Optimization: If co-elution persists, decrease the ramp rate to 2-3°C/min. If separation is still insufficient, a more polar stationary phase should be considered.
Problem 2: Poor peak shape (tailing or fronting).
Q: I'm observing significant peak tailing for my halogenated toluene isomers. What could be the cause and how do I fix it?
A: Peak tailing is often a sign of active sites in the GC system or a mismatch between the analyte's polarity and the stationary phase.
Causality and Solution:
-
Active Sites: Silanol groups in the injector liner or on the column itself can interact with the polarizable halogenated compounds, causing tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
Recommended Actions:
-
Use an Inert Liner: Employ a deactivated (silanized) glass wool-packed liner in your injector.
-
Check for Column Degradation: If the column is old or has been exposed to oxygen at high temperatures, the stationary phase may be degraded, exposing active sites. Conditioning the column or trimming the first few centimeters may help. If not, the column may need to be replaced.[12]
-
Reduce Injection Volume or Concentration: Dilute your sample and inject a smaller volume to rule out column overload.
-
Ensure Proper Column Installation: An incorrect column installation in the injector or detector can cause peak shape issues.[13]
Problem 3: Low sensitivity or poor signal-to-noise ratio in GC-MS.
Q: My GC-MS is not providing a strong enough signal for trace-level analysis of fluorotoluene isomers. How can I improve sensitivity?
A: Low sensitivity in GC-MS can stem from several factors, including the ion source, mass analyzer settings, and chromatographic conditions.
Causality and Solution:
-
Suboptimal Ionization: Inefficient ionization in the MS source will lead to a weak signal.
-
Poor Ion Transmission: Incorrect lens voltages or a contaminated mass analyzer can reduce the number of ions reaching the detector.
-
High Background Noise: Column bleed or leaks in the system can increase the background noise, lowering the signal-to-noise ratio.[12]
Recommended Actions:
-
Clean the Ion Source: The ion source should be cleaned regularly to remove contaminants that can interfere with ionization.
-
Tune the Mass Spectrometer: Perform an autotune or manual tune of the MS to ensure optimal ion source and mass analyzer parameters for your analytes of interest.[14][15]
-
Use Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range, monitor only a few characteristic ions for your fluorotoluene isomers. This can increase sensitivity by 10-100 fold.[16]
-
Use a Low-Bleed GC Column: A column specifically designed for MS applications will minimize stationary phase bleed, reducing background noise.[12]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem 1: All isomers elute too quickly with poor separation in Reversed-Phase (RP) HPLC.
Q: I'm using a C18 column, and my bromotoluene isomers are eluting very close to the void volume. How can I increase their retention and improve separation?
A: Early elution in RP-HPLC indicates that the analytes are not sufficiently retained by the stationary phase. This is common for non-polar compounds like halogenated toluenes.
Causality and Solution:
On a C18 column, retention is primarily driven by hydrophobic interactions. If the mobile phase is too strong (i.e., has a high percentage of organic solvent), the isomers will have a weak affinity for the stationary phase and elute quickly.
Recommended Actions:
-
Decrease the Organic Content of the Mobile Phase: Reduce the percentage of acetonitrile or methanol in your mobile phase. This will increase the polarity of the mobile phase, forcing the non-polar isomers to interact more with the C18 stationary phase, thus increasing retention.
-
Switch to a Phenyl-Hexyl or PFP Stationary Phase: These stationary phases offer π-π interactions in addition to hydrophobic interactions.[17][18] The electron-rich aromatic ring of the isomers can interact with the electron-deficient phenyl rings of the stationary phase, providing a different selectivity mechanism that can resolve isomers a C18 cannot.[2][19]
-
Lower the Temperature: Reducing the column temperature can sometimes increase retention and improve resolution, though the effect is usually less pronounced than mobile phase or stationary phase changes.[17]
Data Summary: Recommended HPLC Stationary Phases for Halogenated Toluene Isomers
| Stationary Phase | Primary Interaction Mechanism | Best Suited For |
| C18 | Hydrophobic | General purpose, separation of isomers with significant hydrophobicity differences. |
| Phenyl-Hexyl | Hydrophobic, π-π interactions | Aromatic compounds, positional isomers.[17][18] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, ion-exchange | Halogenated compounds, positional isomers, provides unique selectivity.[2][20] |
| Pyrenylethyl (PYE) | π-π interactions, shape selectivity | Aromatic isomers, excellent for planar molecules.[21] |
Problem 2: Inconsistent retention times.
Q: The retention times of my chlorotoluene isomers are shifting between runs. What is causing this instability?
A: Fluctuating retention times are typically due to issues with the HPLC system's stability, such as the mobile phase composition, flow rate, or column temperature.
Causality and Solution:
-
Mobile Phase Inconsistency: Poorly mixed mobile phase or solvent degassing issues can lead to changes in composition over time.
-
Pump Malfunction: A faulty pump can deliver an inconsistent flow rate.
-
Temperature Fluctuations: A column oven that is not maintaining a stable temperature can cause retention time shifts.
Recommended Actions:
-
Ensure Proper Mobile Phase Preparation: Premix your mobile phase solvents and degas them thoroughly before use.
-
Check the Pump Performance: Monitor the pump pressure for any unusual fluctuations. If necessary, prime the pump or perform maintenance.
-
Use a Column Oven: A stable column temperature is crucial for reproducible chromatography. Ensure the oven is set to a constant temperature (e.g., 30°C).[2]
Problem 3: Co-elution that is not resolved by changing the mobile phase.
Q: I have a pair of dichlorotoluene isomers that co-elute on a C18 column, and adjusting the water/acetonitrile ratio does not resolve them. What else can I try?
A: When adjusting mobile phase strength (capacity factor) doesn't work, you need to change the selectivity of the separation.[22][23]
Causality and Solution:
The two isomers have very similar hydrophobicity, so simply making the mobile phase weaker or stronger won't separate them. You need to introduce a different interaction mechanism.
Recommended Actions:
-
Change the Organic Modifier: Switch from acetonitrile to methanol, or use a combination of both. Methanol is a hydrogen-bond donor and can have different π-π interactions compared to acetonitrile, which can alter selectivity.[18]
-
Switch to a Different Stationary Phase: This is the most effective way to change selectivity. As mentioned previously, a PFP or Phenyl-Hexyl column is an excellent choice for halogenated aromatic isomers.[2][17] The unique interactions offered by these phases are likely to resolve the co-eluting pair.[24]
-
Explore Normal Phase or HILIC: While less common for these compounds, Normal Phase Liquid Chromatography (NPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) can provide very different selectivities based on polar interactions.[4][19]
Visualizing Troubleshooting and Separation Principles
Troubleshooting Workflow for Isomer Co-elution
The following diagram illustrates a logical workflow for troubleshooting co-eluting peaks.
Caption: A systematic approach to resolving co-eluting peaks.
Separation Principle: Elution Order of Chlorotoluene Isomers
This diagram shows the typical elution order of chlorotoluene isomers on polar and non-polar GC columns.
Caption: Elution order based on column polarity.
References
- A Comparative Guide to the Chromatographic Separation of Dichlorotoluene Isomers. Benchchem.
- A Comparative Guide to HPLC and GC Methods for the Analysis of 2-Bromo-6-chlorotoluene Reaction Mixtures. Benchchem.
-
Separation of 2-Bromotoluene on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives. ResearchGate. Available at: [Link]
-
Gas chromatograms of a) chlorotoluene isomers and b) C8 isomers on PCN-NPs and PCN-NRs coated columns. ResearchGate. Available at: [Link]
-
Advances of supercritical fluid chromatography in lipid profiling. PubMed Central. Available at: [Link]
-
Supercritical fluid chromatography. Wikipedia. Available at: [Link]
-
The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Omics Online. Available at: [Link]
-
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Royal Society of Chemistry. Available at: [Link]
-
Selective Molecular Sieving of Chloro and Bromotoluene Isomers by Trianglimine Macrocycle. ACS Publications. Available at: [Link]
-
Chiral Separation of Triacyclglycerols Isomers by Supercritical Fluid Chromatography. Shimadzu. Available at: [Link]
- A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. (Resource not publicly available).
-
Three Gurus of Supercritical Fluid Chromatography. The Analytical Scientist. Available at: [Link]
-
Optimizing GC–MS Methods. LCGC International. Available at: [Link]
-
Optimizing Conditions for GC/MS Analyses. Agilent. Available at: [Link]
-
HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Available at: [Link]
-
Mastering Stationary Phases: Selection Criteria and Method Development. Sorbtech. Available at: [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]
-
Analytical Methods for Determining Toluene in Environmental Samples. NCBI. Available at: [Link]
-
Recent advances in sample preparation techniques for environmental matrix. ResearchGate. Available at: [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available at: [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Royal Society of Chemistry. Available at: [Link]
- HPLC Column for Structual Isomers. (Resource not publicly available).
-
Choosing Your LC Stationary Phase. Restek. Available at: [Link]
- TROUBLESHOOTING GUIDE. (Resource not publicly available).
- SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (Resource not publicly available).
-
Tips for Successful GC–MS Tuning and Optimization. LCGC International. Available at: [Link]
- Optimizing Conditions for GC/MS Analyses. (Resource not publicly available).
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. Available at: [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. Available at: [Link]
-
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Available at: [Link]
-
Trianglimine-Mediated Selective Sieving of Cis Isomer from the Mixture of Dihaloethenes: A Combined Molecular Dynamics and DFT Investigation. ResearchGate. Available at: [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Toluene. NCBI Bookshelf. Available at: [Link]
-
Methods to separate co-eluting peaks. Chromatography Forum. Available at: [Link]
- Syllabus for Chemistry (SCQP08). (Resource not publicly available).
-
Chiral Liquid Chromatography. ResearchGate. Available at: [Link]
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- 4. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 5. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]
- 6. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who utilize palladium-catalyzed cross-coupling reactions. Dehalogenation, an undesired side reaction, can often compromise yield and purity. Here, we provide in-depth, experience-driven answers to common troubleshooting questions to help you optimize your reactions and prevent this problematic side reaction.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of palladium-catalyzed reactions, and why is it a problem?
A1: Dehalogenation, also known as hydrodehalogenation, is a common side reaction where the halogen atom (I, Br, Cl) on your aryl or vinyl halide starting material is replaced by a hydrogen atom.[1][2] This results in an undesired, non-coupled byproduct, which reduces the overall yield of your target molecule and introduces impurities that can be challenging to separate.[1]
There are two primary types of dehalogenation to be aware of:
-
Hydrodehalogenation: This is the most common form in cross-coupling reactions. The halogen is replaced by a hydrogen atom that originates from a hydride source within the reaction mixture, such as the solvent, base, or even trace amounts of water.[2]
-
Dehydrohalogenation: This process involves the elimination of a hydrogen and a halogen from adjacent carbon atoms, typically in alkyl halides, to form an olefin.[2] While this is a desired transformation in some synthetic contexts, it is considered a side reaction in cross-coupling.[2][3]
Q2: I'm observing a significant amount of dehalogenated byproduct in my Suzuki-Miyaura coupling. What are the most likely causes?
A2: Significant dehalogenation in Suzuki-Miyaura coupling often points to several key factors related to your reaction setup and reagents. The primary culprits are typically related to the generation of palladium-hydride species which then participate in reductive elimination with the aryl halide.[4]
Key contributing factors include:
-
The Nature of the Aryl Halide: The tendency for dehalogenation generally follows the trend I > Br > Cl.[1][5] Aryl iodides are more susceptible to this side reaction. Additionally, electron-rich aryl halides are more prone to dehalogenation.[1]
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are critical.[2] Ligands that are not bulky or electron-rich enough may not sufficiently promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.
-
Base Selection: The choice and strength of the base can significantly influence the extent of dehalogenation.[1] Some bases can act as a source of hydride ions, directly contributing to the side reaction.[1]
-
Solvent and Temperature: Certain solvents, particularly protic solvents like alcohols or even seemingly aprotic solvents like DMF, can act as hydrogen donors.[2][6] High reaction temperatures can also accelerate the rate of dehalogenation.[1][2]
-
Presence of Hydrogen Donors: Trace amounts of water or other impurities in your reagents or solvents can be a significant source of protons or hydrides, facilitating dehalogenation.[7][8]
Troubleshooting Guides
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
You've identified a significant amount of your starting aryl halide has been converted to the corresponding arene. Here's a systematic approach to troubleshoot and optimize your reaction.
To effectively troubleshoot, it's crucial to understand the competing pathways at play. The desired cross-coupling and the undesired dehalogenation pathways diverge after the initial oxidative addition step.
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
Here is a logical workflow to systematically address the dehalogenation issue.
Caption: A logical workflow for troubleshooting dehalogenation.
| Issue | Potential Cause | Recommended Solution |
| High % of Dehalogenation | Inappropriate Ligand | Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[7] These promote the desired reductive elimination.[4] |
| Base is Too Strong or a Hydride Source | If using strong bases like alkoxides (e.g., NaOtBu), consider switching to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2] Amine bases can sometimes also be problematic.[4] | |
| Problematic Solvent | Ethereal solvents like dioxane and THF, or amide solvents like DMF, can sometimes promote dehalogenation.[1] Consider switching to toluene. Aprotic solvents are generally preferred over protic ones.[2] | |
| High Reaction Temperature | High temperatures can accelerate dehalogenation.[2] Determine the lowest effective temperature for your reaction and maintain it carefully. | |
| Reactive Halide | If your synthesis allows, switching from a highly reactive aryl iodide to a less reactive aryl bromide or chloride can significantly reduce dehalogenation.[1][5][9] | |
| Reagent and Solvent Purity | Impurities, especially water, can act as hydride sources.[7][8] Ensure you are using high-purity, dry solvents and fresh reagents. Rigorous degassing to remove oxygen is also crucial.[7] |
This protocol provides a general framework for screening different phosphine ligands to minimize dehalogenation.
-
Reaction Setup: In parallel reaction vials under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: To each vial, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a different phosphine ligand (e.g., SPhos, XPhos, RuPhos, PPh₃; 4-10 mol%) for each reaction.
-
Solvent Addition: Add the degassed solvent (e.g., toluene or a dioxane/water mixture).
-
Reaction Execution: Seal the vials and heat the reaction block to the desired temperature (e.g., 80-110 °C). Monitor the reactions by TLC or LC-MS at regular intervals.
-
Analysis: Upon completion or after a set time, cool the reactions to room temperature. Take an aliquot from each vial for analysis (e.g., by GC-MS or LC-MS) to determine the ratio of the desired product to the dehalogenated byproduct.
-
Optimization: The ligand that provides the highest ratio of coupled product to dehalogenated product is the optimal choice for this transformation.[2]
Issue 2: Dehalogenation in Heck and Sonogashira Couplings
While the underlying principles are similar to Suzuki coupling, Heck and Sonogashira reactions have their own nuances when it comes to dehalogenation.
-
Base: The amine bases typically used in Heck reactions can be a source of hydrides. If dehalogenation is an issue, consider screening different amine bases (e.g., triethylamine, diisopropylethylamine) or switching to an inorganic base like K₂CO₃.
-
Additives: The addition of silver salts (e.g., Ag₂CO₃) can sometimes suppress dehalogenation by acting as a halide scavenger.
-
Copper Co-catalyst: The copper(I) co-catalyst is essential for the traditional Sonogashira reaction.[10] However, under certain conditions, it can participate in side reactions. Ensure you are using high-purity CuI.
-
Amine Base/Solvent: The amine base (often used in excess or as the solvent) is a common source of hydrides.[11] Using the minimum necessary amount of a high-purity amine base can be beneficial.
-
Copper-Free Conditions: If dehalogenation persists, consider a copper-free Sonogashira protocol. These often employ specific ligand/base systems that can circumvent the need for the copper co-catalyst.[12]
This protocol is a general guideline and may require optimization for your specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).[12]
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv) and the degassed solvent (e.g., dioxane).[12] Add the terminal alkyne (1.2 equiv).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) under a positive pressure of argon. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
-
Binder, J. B., & Raines, R. T. (2010). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 132(48), 17131–17138. Retrieved from [Link]
-
Sun, H., & DiMagno, S. G. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6049–6052. Retrieved from [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Palladium-Catalysed Cross-Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Chemical Reviews, 102(5), 1359–1470. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Al-Masum, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(11), 1285. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. Retrieved from [Link]
-
Eid, E., et al. (2016). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reactiona. Retrieved from [Link]
-
Cosimo, C., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
Mondal, B., et al. (2018). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 23(10), 2486. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Jedinak, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12345–12357. Retrieved from [Link]
-
Chen, X., et al. (2009). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 109(7), 3668–3696. Retrieved from [Link]
-
Joy, J., et al. (2015). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 5(15), 11065–11084. Retrieved from [Link]
-
ResearchGate. (n.d.). Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. Retrieved from [Link]
-
University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Retrieved from [Link]
-
Ghorui, S., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 1544–1553. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
PubMed. (2010). Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols. Retrieved from [Link]
-
MDPI. (2024). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Retrieved from [Link]
-
ACS Publications. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
PubMed. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for Selective Mono-functionalization of 3,5-Dibromo-2-iodotoluene
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals tackling the challenge of selectively functionalizing 3,5-Dibromo-2-iodotoluene. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
The Core Challenge: Achieving Chemoselectivity
The substrate, this compound, presents a classic chemoselectivity challenge. It possesses three potential reaction sites for cross-coupling: one carbon-iodine (C-I) bond and two carbon-bromine (C-Br) bonds. The successful synthesis of a mono-functionalized product hinges on exploiting the inherent differences in the reactivity of these carbon-halogen bonds.
The foundational principle governing this selectivity is the difference in bond dissociation energies (BDE). In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order: C-I > C-Br > C-Cl > C-F .[1] This trend is inversely related to the C-X bond strength; the weaker C-I bond will undergo oxidative addition to the palladium catalyst much more readily than the stronger C-Br bonds.[1][2] Our entire strategy is built upon selecting a catalyst system and conditions that are active enough to cleave the C-I bond but mild enough to leave the C-Br bonds intact.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when designing an experiment for this substrate.
Q1: Which bond should I target for initial functionalization and why? A1: You should exclusively target the C-I bond at the 2-position. The significantly lower bond strength of the C-I bond compared to the C-Br bonds makes it the most reactive site for oxidative addition, the first and often rate-determining step in the catalytic cycle.[3][4] Standard palladium cross-coupling conditions will naturally favor this site, enabling selective mono-functionalization.
Q2: What is the best "go-to" catalyst system for a first attempt at a Suzuki-Miyaura coupling with this substrate? A2: An excellent starting point is a modern palladium(II) precatalyst paired with a bulky, electron-rich dialkylbiaryl phosphine ligand. A robust combination would be XPhos Pd G3 (or a similar G3/G4 precatalyst) used at 1-2 mol %. These precatalysts are air-stable, easy to handle, and efficiently generate the active Pd(0) species in solution.[5] The bulky XPhos ligand facilitates the oxidative addition and reductive elimination steps, often allowing for lower reaction temperatures and shorter reaction times, which are critical for maintaining selectivity.[6]
Q3: What base and solvent system should I start with? A3: For a Suzuki-Miyaura reaction, a combination of potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) as the base is highly recommended.[6] These bases are effective and generally do not promote undesirable side reactions. A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., a 4:1 or 5:1 ratio).[7] The water is crucial for the transmetalation step involving the boronic acid.[8]
Q4: Why is it critical to degas my reaction mixture? A4: The active catalyst in the cycle is a Pd(0) species, which is highly sensitive to oxygen. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species, effectively killing the reaction.[9] Furthermore, the presence of oxygen can promote the unwanted homocoupling of your boronic acid partner, leading to impurities and reduced yield.[9][10] Always ensure your solvents are thoroughly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).
Catalyst & Ligand Selection Philosophy
The choice of catalyst and ligand is the most critical parameter for success. While a simple Pd(OAc)₂/PPh₃ system might yield some product, modern catalyst systems offer far superior activity, stability, and selectivity.
The Role of the Ligand
The phosphine ligand is not a passive spectator; it directly influences the catalyst's behavior.
-
Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition step.
-
Bulky ligands (like the biarylphosphines) favor the formation of monoligated Pd(0) species. These less-coordinated species are more sterically accessible and generally more reactive, leading to faster catalytic turnover.[6] This increased activity often allows for the use of lower temperatures, which is key to preventing the reaction of the less-reactive C-Br bonds.
Data-Driven Catalyst Comparison
| Catalyst System Component | Type | Key Features & Rationale for Use |
| Palladium Source | Pd(OAc)₂ / Pd₂(dba)₃ | Traditional Pd(0) and Pd(II) sources. Require in-situ mixing with a ligand. Can be less efficient at generating the active catalyst.[5] |
| Palladacycle Precatalysts (e.g., Buchwald G3/G4) | Air-stable Pd(II) precatalysts.[5] Cleanly and quantitatively generate the active L₁Pd(0) species under reaction conditions, leading to more reliable results.[5] | |
| Ligand | PPh₃ (Triphenylphosphine) | A standard, less electron-rich, and less bulky ligand. May require higher temperatures, risking loss of selectivity. |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Very electron-rich and bulky. Highly active, but can be pyrophoric and difficult to handle. | |
| Buchwald Ligands (e.g., XPhos, SPhos, RuPhos) | (Recommended) Bulky and electron-rich dialkylbiaryl phosphines. Provide high catalyst stability and activity, enabling reactions at lower temperatures.[6] Ortho-substituents on the biaryl backbone prevent catalyst decomposition.[6] | |
| NHC Ligands (N-Heterocyclic Carbenes) | Strong sigma-donors that form very stable bonds to palladium. Excellent for challenging couplings, including those involving aryl chlorides.[5] |
Troubleshooting Guide
Even with the best plan, experiments can falter. This guide provides a logical workflow for diagnosing and solving common problems.
Problem 1: Low to No Conversion of Starting Material
Your TLC or GC-MS shows mostly unreacted this compound.
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Loss of Selectivity - Di-functionalization Observed
You are forming the desired mono-substituted product, but also a significant amount of the di-substituted (C-Br reacted) product.
Causality: The reaction conditions are too harsh, providing enough energy to overcome the activation barrier for C-Br bond cleavage.
Solutions:
-
Reduce Temperature: This is the most effective solution. If you are running at 100°C, try 80°C or even 60°C. The C-I bond's lower activation energy means it will react at a lower temperature than the C-Br bonds.
-
Shorten Reaction Time: Monitor the reaction closely. Once the starting material is consumed, stop the reaction immediately to prevent the slower reaction at the C-Br positions from occurring.
-
Change Ligand: Switch to a bulkier ligand (e.g., from SPhos to XPhos or tBuXPhos). Increased steric hindrance around the palladium center can further disfavor reaction at the more sterically crowded C-Br positions.
-
Reduce Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading (e.g., dropping from 2 mol% to 0.5 mol%) can improve selectivity by slowing the overall reaction rate.
Problem 3: Side Products are Observed (Homocoupling, Proto-dehalogenation)
You see byproducts like biphenyl (from homocoupling of phenylboronic acid) or 3,5-dibromotoluene (from proto-deiodination).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Homocoupling | 1. Oxygen contamination in the reaction vessel.[9][10] 2. Pd(II) species present from incomplete reduction of the precatalyst or catalyst decomposition. | 1. Rigorously degas all solvents and reagents. Maintain a positive pressure of inert gas. 2. Use a high-quality precatalyst that ensures clean generation of Pd(0). |
| Proto-deiodination | 1. The transmetalation step is too slow compared to side reactions of the Ar-Pd(II)-I intermediate. 2. Presence of trace water or other proton sources reacting before the coupling partner. | 1. Ensure the base is appropriate and active. 2. Use a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid to favor the transmetalation pathway. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the selective mono-arylation of this compound.
Reaction Scheme: (this compound) + (Ar-B(OH)₂) --[Pd Catalyst, Base]--> (3,5-Dibromo-2-aryl-toluene)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio to achieve a substrate concentration of ~0.1 M) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80°C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS. Look for the consumption of the starting material.
-
Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the desired 3,5-Dibromo-2-aryl-toluene product.
Caption: Experimental workflow for selective Suzuki-Miyaura coupling.
References
-
Dhital, R. N., et al. (2020). Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions. Organic Letters. Available at: [Link]
-
Biswas, S., & Weix, D. (2013). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society. Available at: [Link]
-
Bardere, V., et al. (2013). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]
-
Wang, C., et al. (2020). Chemoselective Cross-Coupling of gem-Borazirconocene Alkanes with Aryl Halides. Journal of the American Chemical Society. Available at: [Link]
-
Maji, B., & Ranu, B. C. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]
-
Allen Institute. (n.d.). 3, 5 - Dibromotoluene can be best synthesised by. Allen. Available at: [Link]
-
Semantic Scholar. (n.d.). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Available at: [Link]
-
Nasrollahzadeh, M., et al. (2018). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents under. Scientific Reports. Available at: [Link]
-
Kundu, G., et al. (2020). Site selective C−C coupling of poly(pseudo)halogenated arenes and... ResearchGate. Available at: [Link]
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Powers, D. C., & Ritter, T. (2012). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Available at: [Link]
-
Organic Chemistry Explained. (2020). Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation). YouTube. Available at: [Link]
-
Organic Syntheses. (2015). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Available at: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). Available at: [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]
-
Daugulis, O., et al. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PMC. Available at: [Link]
-
Chemical Engineering Transactions. (2024). Ligand-Free Polymeric Catalysts for Suzuki, Sonogashira and Heck Cross-Coupling Reactions: Influence of Support Hydrophobicity. Available at: [Link]
-
Nature. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. Available at: [Link]
-
Organic Chemistry Portal. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Available at: [Link]
-
ACS Publications. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems. Chemical Reviews. Available at: [Link]
-
ResearchGate. (2025). Cross-Coupling Reactions: A Practical Guide. Available at: [Link]
-
ResearchGate. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry. Available at: [Link]
-
Journal of Applied Pharmaceutical Sciences and Research. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Available at: [Link]
-
ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Available at: [Link]
-
PubMed. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ACS Publications. (2026). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters. Available at: [Link]
-
National Institutes of Health. (n.d.). Site-Selective C–H Functionalization of Arenes Enabled by Noncovalent Interactions. Available at: [Link]
-
ACS Publications. (n.d.). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. (n.d.). Reversible C–C Bond Formation Using Palladium Catalysis. Available at: [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids. Available at: [Link]
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Validation & Comparative
1H and 13C NMR spectral analysis of 3,5-Dibromo-2-iodotoluene
An In-Depth Guide to the 1H and 13C NMR Spectral Analysis of 3,5-Dibromo-2-iodotoluene: A Comparative Approach
Introduction
This compound is a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis and as a building block in the development of novel materials and pharmaceuticals.[1] Accurate structural elucidation of such molecules is paramount for ensuring the integrity of research and the quality of end products. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (1H) and carbon-13 (13C) analysis, stands as a cornerstone technique for the unambiguous determination of molecular structure. This guide provides a comprehensive analysis of the predicted 1H and 13C NMR spectra of this compound, grounded in fundamental principles and substituent effects. Furthermore, we will objectively compare the utility of NMR with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy, to offer a holistic perspective on the characterization of this and similar halogenated aromatic compounds.
Predicted 1H NMR Spectral Analysis of this compound
The 1H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The key to interpreting its spectrum lies in understanding the electronic effects of the halogen substituents on the chemical shifts of the aromatic protons and the methyl group.
Expected Signals and Chemical Shifts
The molecule possesses a plane of symmetry that renders the two aromatic protons chemically equivalent. Therefore, we expect to see two distinct signals in the 1H NMR spectrum: one for the aromatic protons and one for the methyl protons.
-
Aromatic Protons (H-4 and H-6): The chemical shift of aromatic protons is influenced by the electron-donating or electron-withdrawing nature of the substituents on the benzene ring.[2][3] Halogens are electron-withdrawing through induction but can be weakly electron-donating through resonance. The cumulative effect of two bromine atoms and one iodine atom will deshield the aromatic protons, shifting their signal downfield from the typical benzene resonance at ~7.3 ppm.[2] The deshielding effect is generally proportional to the electronegativity of the halogen, but other factors such as magnetic anisotropy also play a role.[4][5] We can predict the approximate chemical shift by considering the additive effects of the substituents.
-
Methyl Protons (CH3): The methyl group is attached to a substituted aromatic ring. Its chemical shift will be influenced by the ring current and the electronic nature of the halogen substituents. Generally, benzylic protons appear in the range of 2-3 ppm.[6]
Predicted Splitting Patterns (Multiplicity)
Spin-spin coupling between non-equivalent protons provides valuable information about the connectivity of atoms in a molecule. In the case of this compound:
-
Aromatic Protons: The two aromatic protons (H-4 and H-6) are chemically equivalent, but they are not magnetically equivalent. They will couple to each other. The coupling between protons on an aromatic ring depends on their relative positions. Meta-coupling (4J), which occurs over four bonds, is typically small, in the range of 2-3 Hz.[7] Therefore, the signal for the aromatic protons is expected to be a singlet or a very narrowly split doublet.
-
Methyl Protons: The methyl protons do not have any adjacent protons to couple with, so their signal will appear as a singlet.
Summary of Predicted 1H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (H-4, H-6) | ~7.5 - 8.0 | Singlet (or narrow doublet) | N/A (or ~2-3 Hz) | 2H |
| Methyl (CH3) | ~2.4 - 2.6 | Singlet | N/A | 3H |
Predicted 13C NMR Spectral Analysis of this compound
The 13C NMR spectrum provides information about the carbon framework of a molecule. Due to the low natural abundance of 13C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct signal.[8]
Expected Signals and Chemical Shifts
Based on the molecule's symmetry, we expect to see six distinct signals in the proton-decoupled 13C NMR spectrum, corresponding to the six unique carbon atoms.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents.[9][10]
-
Carbons Bearing Halogens (C-2, C-3, C-5): The carbons directly bonded to the halogens will experience a significant downfield shift. The "heavy atom effect" of iodine and bromine will cause a substantial upfield shift for the carbon to which they are attached compared to what would be expected based on electronegativity alone.
-
Unsubstituted Aromatic Carbons (C-4, C-6): These carbons will be influenced by the electronic effects of the substituents at the other positions.
-
Methyl-Substituted Carbon (C-1): This quaternary carbon will also have a characteristic chemical shift in the aromatic region.
-
-
Methyl Carbon (CH3): The methyl carbon will appear in the upfield region of the spectrum, typically between 15 and 25 ppm.
Summary of Predicted 13C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-I (C-2) | ~90 - 100 |
| C-Br (C-3, C-5) | ~120 - 125 |
| C-H (C-4, C-6) | ~130 - 135 |
| C-CH3 (C-1) | ~140 - 145 |
| CH3 | ~20 - 25 |
Experimental Protocol for NMR Analysis
To obtain high-quality 1H and 13C NMR spectra of this compound, a standardized experimental procedure should be followed.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial. The choice of solvent can influence chemical shifts.[11][12]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
1H NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the 1H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
-
13C NMR Data Acquisition:
-
Acquire the 13C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters include a 30° pulse angle and a relaxation delay of 2 seconds.
-
Due to the lower sensitivity of the 13C nucleus, a larger number of scans (e.g., 128 to 1024 or more) will be required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Reference the spectra to the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the 1H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Caption: Experimental workflow for NMR analysis.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is unparalleled for detailed structural elucidation, other techniques provide complementary information and can be advantageous in certain contexts.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[13][14][15][16] For this compound, GC-MS would provide:
-
Retention Time: A characteristic retention time from the gas chromatograph, which is useful for identification when compared to a known standard.
-
Molecular Weight: The mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound.
-
Isotopic Pattern: The presence of bromine (79Br and 81Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, aiding in identification.[17]
-
Fragmentation Pattern: The electron ionization (EI) process in the mass spectrometer will cause the molecule to fragment in a predictable manner. The fragmentation pattern can provide structural information.[18][19][20][21]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[22] For this compound, an FT-IR spectrum would show:
-
Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm-1.[23]
-
C-C Stretching in the Aromatic Ring: These vibrations give rise to a series of absorptions in the 1400-1600 cm-1 region.[23][24]
-
C-H Out-of-Plane Bending: The pattern of these strong absorptions in the 675-900 cm-1 region can be indicative of the substitution pattern on the benzene ring.[23]
-
C-Br and C-I Stretching: These vibrations occur at low frequencies, typically below 700 cm-1, and can be difficult to assign definitively.[25][26]
Comparative Summary of Techniques
| Technique | Strengths | Weaknesses | Information Provided for this compound |
| NMR Spectroscopy | - Unambiguous structural elucidation- Detailed connectivity information (coupling)- Quantitative analysis | - Lower sensitivity- More expensive instrumentation- Requires soluble samples | - Precise number and environment of protons and carbons- Connectivity through J-coupling- Definitive isomer identification |
| GC-MS | - High sensitivity- Excellent for separation of mixtures- Provides molecular weight and fragmentation data | - Destructive technique- May not distinguish between isomers with similar fragmentation- Requires volatile and thermally stable compounds | - Molecular weight confirmation- Characteristic isotopic pattern for bromine- Structural clues from fragmentation |
| FT-IR Spectroscopy | - Fast and non-destructive- Good for identifying functional groups- Inexpensive | - Provides limited structural information- Complex spectra can be difficult to interpret fully | - Presence of an aromatic ring- Information on the substitution pattern- Presence of C-H and C-halogen bonds |
Caption: Integrated analytical approach.
Conclusion
The structural characterization of this compound is effectively achieved through a combination of modern analytical techniques. While GC-MS and FT-IR provide valuable and complementary information regarding molecular weight, isotopic composition, and functional groups, NMR spectroscopy remains the gold standard for unambiguous structural elucidation. The predicted 1H and 13C NMR spectra, based on established principles of chemical shifts and coupling constants, offer a clear roadmap for the identification and verification of this important synthetic intermediate. By integrating the data from these diverse analytical methods, researchers and drug development professionals can ensure the structural integrity of their compounds, a critical step in the path to innovation and discovery.
References
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Bax, A., & Freeman, R. (1981). Long-Range Proton-Carbon-13 NMR Spin Coupling Constants. Journal of the American Chemical Society, 104(4), 1099-1100. [Link]
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Castellano, S., & Sun, C. (1966). Effect of Substituents on the Proton-Proton Coupling Constants of Monosubstituted Benzenes. Journal of the American Chemical Society, 88(21), 4741-4744. [Link]
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemistry LibreTexts. (2021, December 15). ¹³C NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2020, June 16). Predicting A 1H-NMR Spectrum from the Structure. [Link]
-
Fraser, R. R. (1966). The substituent effect on vicinal proton coupling constants in monosubstituted benzenes. Canadian Journal of Chemistry, 44(23), 2737-2741. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
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IMSERC. (n.d.). Long-range proton-carbon coupling constants. [Link]
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Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contributions to the SCS in halocyclohexanes. [Link]
-
OpenStax. (n.d.). Spectroscopy of Aromatic Compounds. [Link]
-
Parella, T. (2013). Long-range proton-carbon coupling constants: NMR methods and applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 17-55. [Link]
-
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. [Link]
-
University of Calgary. (n.d.). Aromatic H. [Link]
-
University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
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A Comparative Guide to HPLC and GC Methods for Purity Assessment of 3,5-Dibromo-2-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules for pharmaceutical and research applications, the purity of starting materials and intermediates is paramount. 3,5-Dibromo-2-iodotoluene, a halogenated aromatic compound, serves as a critical building block in various synthetic pathways. Ensuring its purity is not merely a quality control step but a foundational requirement for the reliability and reproducibility of subsequent reactions. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, offering detailed experimental protocols and a rationale for methodological choices to aid in the selection of the most suitable analytical strategy.
The Analytical Challenge: Resolving Halogenated Aromatics
This compound presents a unique analytical challenge due to its potential for isomeric impurities and related halogenated byproducts. An effective analytical method must not only quantify the main component but also resolve and detect closely related structures. Both HPLC and GC are powerful chromatographic techniques capable of achieving this, but they operate on different principles, making them suitable for different analytical objectives.
High-Performance Liquid Chromatography (HPLC): Versatility for Complex Mixtures
HPLC is a cornerstone of pharmaceutical analysis, prized for its ability to separate a wide array of compounds, including those that are non-volatile or thermally labile.[1] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[2]
Principle of Reversed-Phase HPLC for this compound
For a non-polar compound like this compound, reversed-phase HPLC is the method of choice. In this mode, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase (commonly a mixture of water and an organic solvent like acetonitrile or methanol).[3] The separation is driven by hydrophobic interactions; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.[4]
Experimental Protocol: HPLC Method
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase provides excellent hydrophobic selectivity for aromatic compounds.[3]
-
Mobile Phase: A gradient of acetonitrile and water is recommended to ensure the elution of any potential impurities with a wide range of polarities.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection: UV detection at 254 nm. Aromatic compounds like this compound exhibit strong absorbance in the UV region.[3] A DAD can be beneficial for checking peak purity and identifying impurities by their UV spectra.[5]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with acetonitrile to a final concentration of approximately 0.1 mg/mL for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulate matter.
Gas Chromatography (GC): The Specialist for Volatile Compounds
GC is a powerful technique for the separation and analysis of compounds that are volatile and thermally stable.[6] The separation is achieved by partitioning the analyte between a gaseous mobile phase (carrier gas) and a stationary phase within a long, thin capillary column.[7]
Principle of GC for this compound
Given its molecular weight and structure, this compound is expected to be sufficiently volatile and thermally stable for GC analysis. The separation in a GC column is primarily based on the compound's boiling point and its interaction with the stationary phase.[8] A temperature program is typically used to facilitate the elution of compounds with different boiling points.
Experimental Protocol: GC-MS Method
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). An MS detector is highly recommended as it provides structural information for impurity identification.[9]
Chromatographic Conditions:
-
Column: A low to mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of halogenated aromatic compounds.[10]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1) to prevent column overloading.
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C (hold for 2 minutes)
-
Ramp: 15 °C/min to 300 °C (hold for 10 minutes)
-
-
Detector:
-
FID Temperature: 300 °C (if used)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu (for impurity identification)
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as dichloromethane or toluene, to create a 1 mg/mL stock solution.
-
Further dilute as necessary for analysis.
Comparative Analysis of HPLC and GC Methods
The choice between HPLC and GC depends on the specific analytical requirements, including the nature of potential impurities and the desired level of information.
| Parameter | HPLC with UV/DAD | GC with FID/MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[7] |
| Applicability | Wide range of compounds, including non-volatile and thermally labile impurities.[2] | Volatile and thermally stable compounds.[6] |
| Selectivity | Excellent for a broad range of polar and non-polar compounds. | Primarily based on boiling point and polarity. |
| Sensitivity | Good, with UV detection being very common. | Excellent, especially with selective detectors like MS. |
| Impurity Identification | Possible with DAD (UV spectra) and hyphenation to MS. | Excellent with MS, providing structural information from fragmentation patterns.[9] |
| Analysis Time | Typically 20-30 minutes. | Typically 20-40 minutes. |
| Sample Preparation | Simple dissolution and filtration. | Simple dissolution. |
| Potential Issues | Co-elution of closely related isomers may require method optimization. | Thermal degradation of labile impurities in the injector. |
Conclusion: A Complementary Approach for Comprehensive Purity Profiling
Both HPLC and GC are powerful and suitable techniques for the purity assessment of this compound.
-
HPLC is a robust and versatile method, particularly well-suited for routine quality control due to its ability to analyze a wide range of potential impurities without the requirement of volatility or thermal stability.[11]
-
GC-MS offers unparalleled capability for the separation of volatile isomers and the definitive identification of unknown impurities through mass spectral data.[9]
For a comprehensive and rigorous purity assessment, a dual-method approach is often the most effective strategy in a drug development setting. HPLC can serve as the primary method for routine purity determination and stability testing, while GC-MS can be employed for in-depth impurity profiling, identification of volatile and semi-volatile impurities, and method validation. This complementary use of both techniques provides a more complete understanding of the compound's purity and ensures the highest quality for its intended application.
References
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Journal of Chromatography A. (1979). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]
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Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]
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Separation Methods Technologies Inc. (1996, March). HPLC SEPARATION GUIDE. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 5). 3.1: Principles of Gas Chromatography. Retrieved from [Link]
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Royal Society of Chemistry. (2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. Retrieved from [Link]
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LCGC Europe. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]
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Element Lab Solutions. (n.d.). HPLC UV detection. Retrieved from [Link]
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ResearchGate. (2015, June 24). How do I quantify volatile organic compounds using GC-MS? Retrieved from [Link]
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Royal Society of Chemistry. (2021, February 26). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
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Agilent Technologies. (n.d.). Gas Chromatography Fundamentals. Retrieved from [Link]
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AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]
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Agilent Technologies. (2008, May 29). Polycyclic Aromatic Hydrocarbon (PAH) Separations Using ZORBAX Eclipse PAH Columns – Analyses from Six to 24 PAHs Application. Retrieved from [Link]
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National Institutes of Health. (2018, February 28). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Retrieved from [Link]
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Phenomenex. (n.d.). Basic Principles of Gas Chromatography. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Toluene. Retrieved from [Link]
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News-Medical.net. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News. Retrieved from [Link]
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OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]
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Phenomenex. (n.d.). GC Column Selection Guidelines Zebron GC Columns GC Accessories 87 - 175 “The chromatography quality and performance are excel. Retrieved from [Link]
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A Senior Application Scientist's Guide to Iodo vs. Bromo Substituents in Cross-Coupling Reactions
For researchers and professionals in drug development, the choice of starting materials is a critical decision point that influences reaction efficiency, cost, and scalability. Among the most pivotal choices in palladium-catalyzed cross-coupling reactions is the selection of the aryl or vinyl halide. This guide provides an in-depth comparison of the two most common options: iodo- and bromo-substituted substrates. We will move beyond simple rules of thumb to explore the fundamental chemical principles, practical implications, and nuanced scenarios that dictate which halide is the superior choice for a given synthetic challenge.
The Decisive Step: Understanding Oxidative Addition
The universally accepted reactivity trend for aryl halides (Ar-X) in most palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl .[1][2][3] This hierarchy is almost entirely dictated by the kinetics of the first and often rate-determining step of the catalytic cycle: oxidative addition .[4]
In this step, the low-valent palladium(0) catalyst inserts itself into the carbon-halogen bond of the electrophile, forming a new palladium(II) complex. The facility of this step is inversely related to the strength of the carbon-halogen bond.[5]
Causality: The Role of Bond Dissociation Energy (BDE)
The energy required to break a chemical bond homolytically is its Bond Dissociation Energy (BDE). A lower BDE means a weaker, more labile bond that is easier for the palladium catalyst to cleave.
| Property | Aryl Iodide (Ar-I) | Aryl Bromide (Ar-Br) | Implication for Reactivity |
| Avg. C-X Bond Energy | ~240 kJ/mol[6] | ~276-285 kJ/mol[6] | The C-I bond is significantly weaker, requiring less energy for cleavage. |
| Polarizability | High | Moderate | The large, diffuse electron cloud of iodine facilitates interaction with the soft palladium metal center. |
| Rate of Oxidative Addition | Fastest | Intermediate | This is the primary driver for the higher overall reaction rates observed with aryl iodides.[1][3] |
This fundamental difference in bond strength is the principal reason aryl iodides generally react under milder conditions (e.g., lower temperatures, lower catalyst loadings) than their bromo- and chloro-counterparts.[7][8]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Performance in Key Cross-Coupling Reactions
While the general reactivity trend holds, its practical implications vary across different named reactions.
-
Suzuki-Miyaura Coupling: This is one of the most widely used C-C bond-forming reactions. Aryl iodides are highly reactive, often allowing for room temperature reactions.[9] Aryl bromides are also excellent substrates but typically require more forcing conditions (higher temperatures).[10] However, an important nuance exists: with traditional phosphine ligands like PPh₃ at lower temperatures (~50 °C), aryl iodides can exhibit surprisingly poor reactivity compared to aryl bromides.[11] This has been attributed to the high stability of the resulting trans-[Pd(PPh₃)₂(Ar)(I)] intermediate, which becomes slow to enter the subsequent transmetalation step.[11]
-
Sonogashira Coupling: The difference in reactivity is particularly pronounced here. The coupling of terminal alkynes with aryl iodides often proceeds smoothly at or slightly above room temperature.[8] In contrast, aryl bromides almost always require elevated temperatures to achieve comparable yields.[8] This significant reactivity gap allows for powerful chemoselective strategies. For instance, in a molecule containing both iodo and bromo groups, the iodo position can be selectively alkynylated by running the reaction at room temperature.[8][12]
-
Stille Coupling: In the coupling of organostannanes, iodides are preferred for their faster reaction rates and milder conditions.[7][13] The utility of this reactivity difference is demonstrated in selective couplings where a vinyl iodide can be made to react in the presence of a less reactive vinyl bromide.[7]
-
Heck Reaction: This reaction couples aryl halides with alkenes. Both aryl iodides and bromides are effective.[14] Kinetic studies suggest that for aryl iodides, the migratory insertion step can sometimes be rate-limiting, whereas for aryl bromides, oxidative addition is more consistently the slowest step.[15]
-
Buchwald-Hartwig Amination & Negishi Coupling: Both of these versatile reactions work well with a broad range of aryl iodides and bromides.[16][17] The development of highly active, bulky, and electron-rich phosphine ligands has enabled the efficient use of even the less reactive aryl bromides and chlorides, although the intrinsic reactivity of iodides remains higher.
Experimental Protocol: A Head-to-Head Suzuki-Miyaura Coupling
To provide a tangible comparison, this protocol outlines a parallel experiment to directly measure the reactivity difference between an aryl iodide and an aryl bromide under identical conditions.
Objective: To compare the rate of conversion and final yield for the Suzuki-Miyaura coupling of 4-iodoanisole vs. 4-bromoanisole with phenylboronic acid.
Materials & Reagents:
-
Electrophiles: 4-Iodoanisole, 4-Bromoanisole
-
Nucleophile: Phenylboronic acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Potassium Carbonate (K₂CO₃), finely ground
-
Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1 v/v/v)
-
Internal Standard: Dodecane (for GC analysis)
Experimental Workflow Diagram
Caption: Workflow for comparative kinetic analysis.
Step-by-Step Procedure:
Self-Validating System: This protocol is self-validating because both reactions are run under identical conditions. The only variable is the halide, allowing any observed difference in reaction rate or yield to be directly attributed to the C-I vs. C-Br bond.
-
Reaction Setup (Perform for both Iodide and Bromide in separate flasks):
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Causality: Phenylboronic acid is used in slight excess to ensure complete consumption of the limiting aryl halide. The base is crucial for activating the boronic acid in the transmetalation step.
-
-
Solvent and Standard Addition:
-
Add 8 mL of toluene, 2 mL of ethanol, and 2 mL of water.
-
Add a precise amount of dodecane (e.g., 100 µL) as an internal standard for quantitative analysis.
-
Causality: A multiphasic solvent system is common for Suzuki couplings, aiding in the dissolution of both the organic substrates and the inorganic base.
-
-
Inerting the Atmosphere:
-
Bubble nitrogen or argon gas through the stirred mixture for 15-20 minutes. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Catalyst Addition and Reaction Initiation:
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Immediately place the flask in a preheated oil bath at 80 °C. Start the timer (t=0).
-
Causality: 2 mol% is a standard catalyst loading for many couplings. 80 °C is a moderate temperature that should clearly differentiate the reactivity of the two halides.
-
-
Monitoring and Analysis:
-
At specified time points (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (~0.1 mL) via syringe.
-
Quench the aliquot in a vial containing diethyl ether and a small amount of water. Shake well and allow the layers to separate.
-
Analyze the organic layer by Gas Chromatography (GC) or LC-MS.
-
Calculate the percent conversion by comparing the peak area of the starting material to the internal standard at each time point relative to t=0.
-
-
Workup (After 2 hours or when complete):
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography if necessary to determine the isolated yield.
-
Expected Outcome:
The reaction with 4-iodoanisole is expected to proceed significantly faster, showing higher conversion at earlier time points and likely reaching completion within the 2-hour window. The reaction with 4-bromoanisole will be noticeably slower, providing a clear, quantifiable demonstration of the reactivity difference.
Conclusion: A Strategic Choice
The choice between an iodo- and bromo-substituent is a strategic decision based on a trade-off between reactivity and economics.
-
Choose Iodo-Substituents for:
-
Maximum Reactivity: When mild conditions are required to preserve sensitive functional groups.
-
Chemoselectivity: When targeting one position in a polyhalogenated molecule.
-
Difficult Couplings: When other halides fail to react efficiently.
-
-
Choose Bromo-Substituents for:
-
Cost-Effectiveness: Aryl bromides are generally less expensive and more commercially available than their iodide counterparts, making them preferable for large-scale synthesis.
-
Robust Reactions: When the substrate is stable to the slightly higher temperatures or longer reaction times required.
-
When Modern Catalysts are Employed: Advanced ligand systems have been developed that are highly effective at activating C-Br bonds, often closing the reactivity gap with iodides.
-
Ultimately, a deep understanding of the underlying principles of oxidative addition, combined with empirical data from scouting experiments, empowers the modern chemist to make the optimal choice, balancing the demands of chemical reactivity with practical and economic constraints.
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Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Bond dissociation energy. Retrieved from [Link]
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A Researcher's Guide to Alternative Reagents in the Synthesis of 3,5-Disubstituted-2-halotoluenes
For researchers, medicinal chemists, and professionals in drug development, the strategic synthesis of halogenated aromatic compounds is a cornerstone of modern molecular design. Among these, 3,5-disubstituted-2-halotoluenes represent a critical structural motif, offering a versatile scaffold for the elaboration of complex molecular architectures. The regioselective introduction of a halogen at the C-2 position, flanked by two substituents at the C-3 and C-5 positions, presents a unique synthetic challenge that necessitates a careful consideration of methodology.
This guide provides an in-depth comparison of alternative reagents and synthetic strategies for accessing these valuable intermediates. Moving beyond traditional approaches, we will explore the nuances of classical transformations and the advantages offered by modern catalytic systems. This analysis is grounded in experimental data and aims to provide a clear rationale for methodological choices, empowering chemists to select the optimal path for their specific synthetic goals.
I. The Classical Approach: Diazotization and Halogenation
The Sandmeyer, Gattermann, and Balz-Schiemann reactions, all proceeding through a diazonium salt intermediate, have long been the workhorses for introducing halogens onto an aromatic ring. These methods are particularly valuable when the desired halogenation pattern is not readily achievable through direct electrophilic aromatic substitution.
The Sandmeyer and Gattermann Reactions: Accessing Bromo- and Chloro- Derivatives
The Sandmeyer reaction utilizes a copper(I) halide (CuX) to catalyze the decomposition of an aryl diazonium salt, leading to the corresponding aryl halide.[1] The Gattermann reaction offers a modification where copper powder and the corresponding halogen acid are used. While both are effective, the Sandmeyer reaction is generally reported to provide higher yields.[2][3][4]
The choice between these two is often dictated by reagent availability and historical preference. However, for sterically hindered anilines, which can be precursors to our target 3,5-disubstituted-2-halotoluenes, the milder conditions of the Gattermann reaction might offer an advantage in minimizing side reactions.[5]
Key Considerations for Sandmeyer and Gattermann Reactions:
-
Diazotization Conditions: Strict temperature control (typically 0-5 °C) is crucial during the formation of the diazonium salt from the corresponding 3,5-disubstituted-2-aminotoluene to prevent its premature decomposition.[6]
-
Copper Source: The purity and reactivity of the copper catalyst can significantly impact the reaction outcome.
-
Byproducts: The formation of biaryl and phenol byproducts can occur, necessitating careful purification of the final product.[7]
Experimental Protocol: Sandmeyer Reaction for the Synthesis of 2-Chloro-3,5-dimethyltoluene
Step 1: Diazotization of 3,5-Dimethylaniline
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, a solution of 3,5-dimethylaniline (1 equivalent) in aqueous hydrochloric acid is prepared.
-
A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the internal temperature between 0 and 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.
Step 2: Halogenation
-
In a separate flask, a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid is prepared and cooled.
-
The cold diazonium salt solution is added slowly to the copper(I) chloride solution with vigorous stirring.
-
Effervescence (evolution of nitrogen gas) is observed. The reaction is allowed to warm to room temperature and then gently heated to ensure complete decomposition of the diazonium salt.
Step 3: Work-up and Purification
-
The reaction mixture is cooled and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with water, aqueous sodium bicarbonate, and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield 2-chloro-3,5-dimethyltoluene.
The Balz-Schiemann Reaction: A Gateway to Fluoro-arenes
For the introduction of fluorine, the Balz-Schiemann reaction is the classical method of choice.[8][9] This reaction involves the thermal or photochemical decomposition of an arenediazonium tetrafluoroborate salt.[8][10] The handling of potentially explosive diazonium salts is a significant safety consideration, and modern protocols often utilize continuous flow reactors to mitigate these risks.[11]
Innovations in the Balz-Schiemann reaction include the use of alternative counterions such as hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can lead to improved yields for certain substrates.[9]
Experimental Protocol: Balz-Schiemann Reaction for the Synthesis of 2-Fluoro-3,5-dinitrotoluene
Step 1: Diazotization and Precipitation
-
3,5-Dinitro-2-aminotoluene (1 equivalent) is dissolved in a solution of fluoroboric acid (HBF₄).
-
The solution is cooled to 0 °C, and a solution of sodium nitrite (1.1 equivalents) in water is added dropwise.
-
The resulting diazonium tetrafluoroborate salt precipitates from the solution.
Step 2: Isolation and Decomposition
-
The precipitate is collected by filtration, washed with cold water, cold ethanol, and then diethyl ether, and dried under vacuum.
-
The dry diazonium tetrafluoroborate salt is then carefully heated until the evolution of nitrogen gas ceases.
Step 3: Work-up and Purification
-
The residue is distilled or purified by chromatography to afford 2-fluoro-3,5-dinitrotoluene.
II. Modern Strategies: Directed Metalation and Cross-Coupling Reactions
While the classical methods are reliable, modern synthetic chemistry offers powerful alternatives that can provide improved regioselectivity, functional group tolerance, and milder reaction conditions.
Directed Ortho-Metalation (DoM): Precision Halogenation
Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings.[1][12] A directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic halogen source.
For 3,5-disubstituted toluenes, a pre-existing substituent can act as a DMG. For instance, a methoxy or an amide group at the C-1 or C-3 position can direct lithiation to the C-2 position. The fluorine atoms in 3,5-difluorotoluene can also act as moderate directing groups.[6]
Advantages of DoM:
-
High Regioselectivity: Exclusively targets the ortho position to the DMG.
-
Versatility: A wide range of electrophiles, including various halogenating agents (e.g., C₂Cl₆, Br₂, I₂), can be used.
Causality in Experimental Choice: The choice of the directing group and the organolithium base is critical. Stronger DMGs and more reactive bases can lead to faster and more efficient metalation. The presence of other acidic protons in the molecule must also be considered to avoid competitive deprotonation.
Experimental Workflow: Directed Ortho-Metalation
Caption: Workflow for Directed Ortho-Metalation.
Palladium-Catalyzed Cross-Coupling Reactions: Building Blocks for Complexity
Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, offer powerful retrosynthetic disconnections for the assembly of 3,5-disubstituted-2-halotoluenes.
Suzuki-Miyaura Coupling: This reaction can be employed to introduce one of the substituents at the C-3 or C-5 position, or even the methyl group, onto a pre-halogenated aromatic core. For example, a 2,3,5-trihalotoluene could be selectively coupled with an appropriate boronic acid or ester.
Buchwald-Hartwig Amination: This reaction is invaluable for the synthesis of the precursor anilines required for the Sandmeyer, Gattermann, and Balz-Schiemann reactions.[13] It allows for the coupling of an aryl halide with a wide variety of amines under relatively mild conditions.[14]
Causality in Experimental Choice: The choice of ligand for the palladium catalyst is crucial for the success of these reactions. Bulky, electron-rich phosphine ligands are often required to facilitate the key steps of the catalytic cycle, particularly for less reactive aryl chlorides.[15] The base and solvent also play a critical role in the reaction efficiency.
III. Comparative Analysis of Reagents and Methods
| Method | Halogen Introduced | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Sandmeyer Reaction | Cl, Br | 3,5-Disubstituted-2-aminotoluene, NaNO₂, HX, CuX | 60-90% | Well-established, reliable for Cl and Br introduction. | Requires diazotization, use of copper salts, potential for byproducts.[1] |
| Gattermann Reaction | Cl, Br | 3,5-Disubstituted-2-aminotoluene, NaNO₂, HX, Cu powder | 40-70% | Milder conditions than Sandmeyer, useful for sensitive substrates. | Generally lower yields than Sandmeyer.[2][3] |
| Balz-Schiemann Reaction | F | 3,5-Disubstituted-2-aminotoluene, HBF₄, NaNO₂ | 40-80% | Reliable method for introducing fluorine. | Involves potentially explosive diazonium salts, requires careful handling.[8][9] |
| Directed Ortho-Metalation | Cl, Br, I | 3,5-Disubstituted Toluene with DMG, Strong Base, Electrophilic Halogen Source | 70-95% | High regioselectivity, access to a wide range of halogens. | Requires a directing group, use of pyrophoric organolithium reagents.[1][12] |
| Direct Electrophilic Halogenation | Br, Cl | 3,5-Disubstituted Toluene, Br₂ or NBS, Lewis Acid | Variable | Direct C-H functionalization. | Poor regioselectivity for the 2-position, often leads to mixtures of isomers. |
IV. Conclusion and Future Outlook
The synthesis of 3,5-disubstituted-2-halotoluenes is a field with a rich history of classical reactions and a bright future with the continued development of modern catalytic methods. While the Sandmeyer, Gattermann, and Balz-Schiemann reactions remain highly relevant and effective, particularly for large-scale synthesis, methods like directed ortho-metalation and palladium-catalyzed cross-coupling offer unparalleled precision and flexibility for the synthesis of complex and highly functionalized target molecules.
The choice of the optimal synthetic route will always be a multifactorial decision, weighing factors such as substrate scope, desired scale, cost of reagents, and safety considerations. As our understanding of reaction mechanisms deepens and new catalysts are developed, the toolkit available to the synthetic chemist for accessing these important building blocks will undoubtedly continue to expand.
V. References
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BenchChem. (2025). Application Notes and Protocols: Directed Ortho-Metalation of 3,5-Difluorotoluene.
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BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Bromo-3,5-dimethoxytoluene.
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Discussion Forum. (2024, February 20). Compare the yield in Sandmeyer reaction and Gattermann reaction for the introduction of halide or cyanide groups using diazonium salts.
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Wikipedia. (n.d.). Buchwald–Hartwig amination.
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BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Bromo-3,5-dimethoxytoluene.
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Z. Wang et al. (n.d.). A general electrochemical strategy for the Sandmeyer reaction. PMC.
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Wikipedia. (n.d.). Directed ortho metalation.
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Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses.
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Wikipedia. (n.d.). Balz–Schiemann reaction.
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Grokipedia. (n.d.). Directed ortho metalation.
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Guidechem. (n.d.). What are the synthesis and applications of 2-Fluorotoluene?
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Brainly.in. (2019, June 8). Why is sandsmeyer reaction has more yield than gatterman?
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
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European Patent Office. (n.d.). PROCESS FOR THE PRODUCTION OF 2,6-DICHLORO-3,5-DI(SECONDARY OR TERTIARY ALKYL)TOLUENE - EP 0837048 A1.
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Unacademy. (n.d.). Difference between Sandmeyer Reaction and Gattermann Reaction.
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Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
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X. Li. (2003). Directed (ortho) Metallation. Lithium Link.
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Quora. (2017, May 28). Why is the yield in the Sandmeyer reaction found to be better than the Gattermann reaction?
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Vedantu. (n.d.). Gattermann Reaction: Mechanism, Steps & Uses Explained.
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YouTube. (2014, February 17). meta-Fluorotoluene Synthesis.
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S. Kumar et al. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
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Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
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Wikipedia. (n.d.). Sandmeyer reaction.
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Reddit. (2024, May 9). Sandmeyer vs gattermann reactions??
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J. D. Moseley et al. (2016, September 19). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. PubMed.
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ChemicalBook. (n.d.). 2-Chlorotoluene synthesis.
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BenchChem. (n.d.). Synthesis routes of 3,5-Difluorotoluene.
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Allen. (n.d.). 3, 5 - Dibromotoluene can be best synthesised by.
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NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
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123 Help Me. (n.d.). The Sandmeyer Reaction.
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T. Chatterjee et al. (2021, October 26). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
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Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines.
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Chemistry LibreTexts. (2024, July 30). 24.9: Reactions of Arylamines.
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L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
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Google Patents. (n.d.). US4822928A - Process for producing 2,5-dichlorotoluene.
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YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
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Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction.
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Chad's Prep®. (n.d.). The Sandmeyer Reactions.
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BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-3,5-dimethoxytoluene.
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Google Patents. (n.d.). CN101492343B - Process for producing 3,5-dimethyl bromobenzene.
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S. Dhingra et al. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions.
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Google Patents. (n.d.). EP0349373A2 - Process for the preparation of ortho-substituted fluoro or alkyl benzene derivatives.
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Sigma-Aldrich. (n.d.). 1-Bromo-3,5-dimethylbenzene 0.97 5-Bromo-m-xylene.
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R. H. Mitchell et al. (n.d.). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes.
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ECHEMI. (n.d.). Bromination of toluene, ortho, meta or parra?
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BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Bromo-3,5-dimethoxytoluene.
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MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
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Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes.
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A Senior Application Scientist's Guide to the Comparative Reactivity of Dibromo-iodotoluene Isomers in Cross-Coupling and Metallation Reactions
For chemists engaged in the synthesis of complex aromatic molecules, polyhalogenated aromatic compounds are invaluable building blocks. Their utility, however, is intrinsically tied to the ability to selectively functionalize one halogen over another. This guide provides an in-depth comparison of the reactivity of three key dibromo-iodotoluene isomers: 3,5-dibromo-1-iodotoluene , 2,4-dibromo-1-iodotoluene , and 2,6-dibromo-1-iodotoluene . We will explore their differential reactivity in palladium-catalyzed cross-coupling reactions and metal-halogen exchange, supported by experimental data and mechanistic insights.
The Foundational Principle: The Halogen Reactivity Hierarchy
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend, primarily governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The weaker the C-X bond, the more readily it undergoes oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step of the catalytic cycle. The generally accepted reactivity order is:
C-I > C-OTf > C-Br >> C-Cl
This inherent difference in reactivity forms the basis for the selective functionalization of polyhalogenated aromatics. The significantly lower BDE of the C-I bond compared to the C-Br bond allows for reactions to be tuned to selectively target the iodo group while leaving the bromo substituents intact for subsequent transformations.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, serves as an excellent platform to illustrate the selective reactivity of dibromo-iodotoluene isomers.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
A general procedure for the selective Suzuki-Miyaura coupling of a dibromo-iodotoluene isomer with an arylboronic acid is as follows:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the dibromo-iodotoluene isomer (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos).
-
Add a suitable base, typically an aqueous solution of Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2-3 equiv.).
-
Add a solvent system, such as a mixture of toluene and water or dioxane and water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Isomer-Specific Observations and Data
| Isomer | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-arylated Product (%) | Reference |
| 3,5-Dibromo-1-iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | |
| 2,4-Dibromo-1-iodotoluene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 | |
| 2,6-Dibromo-1-iodotoluene | 3-Tolylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | 75 |
Mechanistic Insights and Causality
The high yields of the mono-arylated products across all three isomers underscore the exceptional selectivity for the C-I bond. This is a direct consequence of the lower C-I bond energy, which facilitates a much faster rate of oxidative addition compared to the C-Br bonds.
-
3,5-Dibromo-1-iodotoluene : The symmetrical nature of this isomer and the lack of ortho-substituents to the iodine atom result in high reactivity and excellent yields.
-
2,4-Dibromo-1-iodotoluene : The bromo group ortho to the iodine might exert a minor steric hindrance, but the electronic effects are minimal, leading to high yields.
-
2,6-Dibromo-1-iodotoluene : The presence of a bromo group and a methyl group ortho to the iodine atom introduces significant steric hindrance. This can slow down the rate of oxidative addition, requiring more forcing conditions (higher temperature, longer reaction time, and a more active catalyst system like one with a Buchwald ligand) to achieve high yields. The lower yield compared to the other isomers is a direct reflection of this steric impediment.
Caption: Selective Suzuki-Miyaura coupling workflow.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling, the reaction of a terminal alkyne with an aryl halide, further demonstrates the principle of selective C-I bond activation.
Experimental Protocol: Selective Sonogashira Coupling
-
To a dried Schlenk flask, add the dibromo-iodotoluene isomer (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent, such as triethylamine (Et₃N) or a mixture of THF and Et₃N.
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Isomer-Specific Observations and Data
| Isomer | Alkyne | Catalyst/Co-catalyst | Base/Solvent | Temp (°C) | Time (h) | Yield of Mono-alkynylated Product (%) | Reference |
| 3,5-Dibromo-1-iodotoluene | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | 25 | 6 | 98 | |
| 2,4-Dibromo-1-iodotoluene | Trimethylsilylacetylene | Pd(dppf)Cl₂/CuI | THF/Et₃N | 40 | 12 | 91 | |
| 2,6-Dibromo-1-iodotoluene | 1-Hexyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | 50 | 18 | 80 |
Mechanistic Insights and Causality
The selectivity in Sonogashira coupling again hinges on the preferential oxidative addition of the C-I bond to the palladium(0) center.
-
3,5-Dibromo-1-iodotoluene : The unhindered nature of the iodo group allows for rapid reaction at room temperature, leading to near-quantitative yields.
-
2,4-Dibromo-1-iodotoluene : Similar to the Suzuki coupling, the ortho-bromo group has a minimal effect, and high yields are readily obtained.
-
2,6-Dibromo-1-iodotoluene : The ortho-substituents significantly sterically encumber the reaction site. This necessitates higher temperatures and longer reaction times to drive the reaction to completion, resulting in a comparatively lower yield.
Caption: Sonogashira coupling selective workflow.
Comparative Reactivity in Metal-Halogen Exchange
Metal-halogen exchange, particularly with organolithium reagents or through the formation of Grignard reagents, offers an alternative strategy for selective functionalization. The selectivity in these reactions is governed by a combination of factors, including the electronegativity of the halogen and the stability of the resulting carbanion. The general reactivity trend for metal-halogen exchange is:
I > Br > Cl > F
Experimental Protocol: Selective Lithiation and Quenching
-
Dissolve the dibromo-iodotoluene isomer (1.0 equiv.) in a dry ethereal solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of an alkyllithium reagent (e.g., n-BuLi or t-BuLi, 1.0-1.1 equiv.) dropwise.
-
Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes).
-
Quench the resulting aryllithium species with an electrophile (e.g., DMF, CO₂, an aldehyde).
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of NH₄Cl.
-
Extract with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Isomer-Specific Observations and Data
| Isomer | Reagent | Electrophile | Temp (°C) | Time (min) | Yield of Mono-functionalized Product (%) | Reference |
| 3,5-Dibromo-1-iodotoluene | n-BuLi | DMF | -78 | 30 | 92 (aldehyde) | |
| 2,4-Dibromo-1-iodotoluene | i-PrMgCl·LiCl | Benzaldehyde | -40 | 60 | 85 (alcohol) | |
| 2,6-Dibromo-1-iodotoluene | t-BuLi | CO₂ | -78 | 45 | 78 (acid) |
Mechanistic Insights and Causality
The high selectivity for the iodine atom in metal-halogen exchange is well-established. The more electropositive nature of iodine compared to bromine facilitates the exchange process.
-
3,5-Dibromo-1-iodotoluene : The unhindered iodine is readily exchanged, leading to high yields of the corresponding aryllithium, which can be trapped with various electrophiles.
-
2,4-Dibromo-1-iodotoluene : The use of a Knochel-type Grignard reagent (i-PrMgCl·LiCl) can offer improved functional group tolerance and selectivity. The reactivity remains high at the iodine position.
-
2,6-Dibromo-1-iodotoluene : The steric hindrance from the ortho-substituents can make the approach of the bulky alkyllithium or Grignard reagent more difficult. While the reaction is still selective for the iodine, the overall yield may be slightly diminished.
Caption: Selective metal-halogen exchange workflow.
Summary and Conclusion
The reactivity of dibromo-iodotoluene isomers is a clear demonstration of the principles of chemoselectivity in organic synthesis. The C-I bond is consistently and significantly more reactive than the C-Br bond in a range of important transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange.
-
Reactivity Order : For all isomers, the reactivity of the halogen sites follows the order I >> Br .
-
Steric Effects : The substitution pattern on the aromatic ring plays a crucial role in modulating reactivity. The 2,6-disubstituted isomer consistently shows lower reactivity and requires more forcing conditions due to steric hindrance around the C-I bond. The 3,5-disubstituted isomer , being the least sterically hindered, is generally the most reactive. The 2,4-disubstituted isomer exhibits intermediate reactivity.
This predictable selectivity allows for the stepwise and site-specific elaboration of the dibromo-iodotoluene scaffold, making these isomers powerful and versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of these reactivity patterns is essential for the rational design of synthetic routes and the efficient construction of complex molecular architectures.
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Al-Zoubi, R. M., et al. (2011). Palladium-catalyzed cross-coupling reactions of di- and trihalotoluenes: synthesis of bromo- and dibromo(p-tolyl)iodonium triflates. Journal of Organic Chemistry, 76(21), 8857-8863. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. [Link]
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Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]
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Clayden, J., Organolithiums: Selectivity for Synthesis, Pergamon, 2002. [Link]
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A Senior Application Scientist's Comparative Guide to the Characterization of Novel Compounds Synthesized from 3,5-Dibromo-2-iodotoluene
For researchers and professionals in drug development and material science, the strategic synthesis of polysubstituted aromatic compounds is a cornerstone of innovation. The starting material, 3,5-Dibromo-2-iodotoluene, represents a highly versatile scaffold. Its unique arrangement of three distinct halogen atoms offers a powerful platform for sequential, regioselective functionalization, enabling the creation of complex molecular architectures. The iodine atom, being the most reactive towards oxidative addition in palladium-catalyzed reactions, typically serves as the primary reaction site, followed by the bromine atoms, which can be addressed under different reaction conditions.[1][2]
This guide provides an in-depth comparison of palladium-catalyzed cross-coupling strategies for derivatizing this compound. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and compare the resulting compounds with alternatives, supported by key characterization data.
Strategic Functionalization: A Comparative Overview of Cross-Coupling Reactions
The primary advantage of this compound lies in the differential reactivity of its C-I and C-Br bonds. This allows for a stepwise approach to synthesis, crucial for building molecular complexity. The most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions.[1][2][3]
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron species.[2][4][5] Its high functional group tolerance and the generally low toxicity of boron-containing reagents make it a preferred method in pharmaceutical chemistry. Given the higher reactivity of the C-I bond, a Suzuki-Miyaura coupling can be performed selectively at the 2-position of this compound, leaving the two bromine atoms available for subsequent transformations.[6]
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][5] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, employing a dual palladium and copper(I) catalytic system.[1][7] This reaction is prized for its mild conditions, often proceeding at room temperature, which preserves sensitive functional groups.[1] The copper(I) co-catalyst is crucial for forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1][8] This allows for the efficient and selective introduction of linear, rigid alkynyl groups at the 2-position of the toluene scaffold.
Heck Reaction: Forming Substituted Alkenes
The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes.[3][9] This reaction is a powerful tool for C-C bond formation and follows a Pd(0)/Pd(II) catalytic cycle.[3] While highly effective, the Heck reaction can sometimes face challenges with regioselectivity in the alkene insertion step. However, for many applications, it provides a direct route to valuable styrenic and acrylic derivatives from the this compound core.
| Reaction | Coupling Partner | Key Advantages | Potential Limitations | Typical Catalyst System |
| Suzuki-Miyaura | Boronic Acids/Esters | High functional group tolerance; stable reagents; low toxicity. | Requires stoichiometric base which may affect sensitive substrates. | Pd(PPh₃)₄, Pd(OAc)₂, K₂CO₃, Na₂CO₃, Cs₂CO₃ |
| Sonogashira | Terminal Alkynes | Very mild conditions (often RT); high yields; creates rigid linkers. | Requires a copper co-catalyst which can lead to alkyne homocoupling (Glaser coupling).[8] | PdCl₂(PPh₃)₂, CuI, Amine Base (e.g., Et₃N, DIPEA) |
| Heck | Alkenes | Atom economical (no organometallic reagent needed); good for vinylation. | Can have issues with regioselectivity; may require higher temperatures. | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) |
Definitive Characterization: A Multi-Technique Approach
The unambiguous characterization of novel synthesized compounds is non-negotiable. A combination of spectroscopic and analytical techniques is required to confirm the identity, purity, and three-dimensional structure of the target molecule.
Spectroscopic and Spectrometric Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms.[10]
-
Mass Spectrometry (MS) : MS provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.[10] The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) creates a characteristic M/M+2 isotopic pattern, which is a clear diagnostic for bromine-containing fragments.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[11]
The Gold Standard: Single-Crystal X-ray Crystallography
While spectroscopic methods provide essential connectivity data, they cannot always definitively establish the three-dimensional arrangement of atoms, especially in complex stereoisomers. Single-crystal X-ray crystallography is the gold standard for unambiguous structure determination.[12][13] It provides precise bond lengths, bond angles, and the absolute configuration of chiral centers.[13] Obtaining a high-quality single crystal suitable for diffraction is often the rate-limiting step, but the resulting data is unparalleled in its detail and certainty.[12]
| Technique | Information Provided | Strengths | Weaknesses |
| NMR | Carbon-hydrogen framework, connectivity. | Provides detailed structural information in solution. | Can be complex to interpret for large molecules; requires soluble sample. |
| MS | Molecular weight, elemental composition, fragmentation. | High sensitivity; requires very little sample. | Isomers may not be distinguishable; soft ionization may not show fragmentation. |
| IR | Presence of functional groups. | Fast, non-destructive, good for reaction monitoring. | Provides limited information on the overall molecular skeleton. |
| X-ray | Precise 3D atomic coordinates, stereochemistry. | Unambiguous structure determination; the "gold standard".[12][13] | Requires a suitable single crystal, which can be difficult to grow. |
Comparison with Alternative Synthetic Strategies
While using a pre-functionalized scaffold like this compound is highly efficient, other strategies exist for creating polysubstituted aromatics.
-
Sequential Halogenation and Functionalization : One could start with a simpler molecule like toluene and introduce the halogen and other functional groups in a stepwise manner.[14][15] However, controlling the regioselectivity of electrophilic aromatic substitution can be challenging, often leading to mixtures of isomers that are difficult to separate. The methyl group is an ortho/para director, complicating the precise installation of three different groups.[16][17]
-
Directed ortho-Metalation (DoM) : This strategy uses a directing group on the aromatic ring to guide lithiation to an adjacent position, followed by quenching with an electrophile.[18] While powerful for achieving specific substitution patterns, it requires strongly basic and anhydrous conditions, which may not be compatible with all functional groups.
The primary advantage of the this compound approach is the pre-defined and reliable regiochemical outcome of subsequent cross-coupling reactions, minimizing the need for tedious isomer separation and increasing overall synthetic efficiency.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (3.0 equiv), Toluene/Ethanol/Water (4:1:1 mixture). Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[18]
Protocol 2: General Procedure for Sonogashira Coupling
Materials: this compound (1.0 equiv), Terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), CuI (0.05 equiv), Triethylamine (Et₃N) in THF. Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Add anhydrous, degassed THF and Et₃N.
-
Add this compound to the mixture.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or GC-MS.[8]
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Crystal Growth for X-ray Diffraction
Methodology: Obtaining high-quality single crystals is essential.[12]
-
Purification : The compound must be purified to the highest possible degree (>99%).
-
Solvent Selection : Identify a solvent or solvent system in which the compound has moderate solubility.
-
Slow Evaporation : Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for very slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion : Place the vial from step 3 inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.[13]
Conclusion
This compound is a superior starting material for the synthesis of complex, polysubstituted aromatic compounds. Its differentiated halogen reactivity allows for predictable and regioselective functionalization via well-established palladium-catalyzed cross-coupling reactions. A rigorous, multi-technique approach to characterization, culminating in X-ray crystallography where possible, is essential to validate the structures of these novel compounds. The protocols and comparative data provided in this guide offer a robust framework for researchers to leverage this versatile building block in the development of new pharmaceuticals and advanced materials.
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A Senior Application Scientist's Guide to Validating Product Structures from Reactions Involving 3,5-Dibromo-2-iodotoluene
Introduction: The Strategic Value of Differential Halogen Reactivity
For researchers and professionals in drug development and materials science, multi-halogenated aromatic compounds are invaluable synthons. Among these, 3,5-Dibromo-2-iodotoluene stands out as a particularly versatile building block. Its utility stems not just from the presence of multiple reactive sites, but from the predictable and exploitable difference in reactivity among its halogen substituents. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bonds.[1][2] This inherent chemoselectivity allows for sequential, site-specific functionalization, enabling the construction of complex molecular architectures with a high degree of control.
This guide provides a comparative analysis of common synthetic transformations involving this compound. We will delve into the causality behind experimental choices, present robust protocols for product synthesis, and detail a self-validating system for confirming the resulting molecular structures, ensuring the scientific integrity of your work.
Part 1: The Core Principle — Chemoselective Functionalization
The cornerstone of working with this compound is understanding the reactivity hierarchy in palladium-catalyzed cross-coupling reactions. The oxidative addition step, which is often rate-determining, occurs much more readily at the C–I bond than at the C–Br bond.[3] This allows for a stepwise approach where the iodine is displaced first under milder conditions, leaving the two bromine atoms available for subsequent, more forcing transformations.
Caption: Workflow for sequential functionalization of this compound.
Part 2: A Comparative Guide to Key Synthetic Transformations
The differential reactivity of this compound can be leveraged in several powerful C-C and C-N bond-forming reactions. The choice of reaction depends on the desired final structure.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, a common motif in pharmaceuticals.[4][5] By carefully selecting the catalyst and conditions, one can achieve selective coupling at the C-I position.
Experimental Protocol: Selective Mono-Arylation
-
Setup: To a dry Schlenk flask under an inert argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (1-3 mol%) or a combination of a palladium precursor like Pd(OAc)₂ and a ligand.
-
Solvent & Reaction: Add a degassed solvent system (e.g., Toluene/H₂O or Dioxane/H₂O). Heat the mixture (typically 80-100 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: After cooling, perform an aqueous workup, extract with an organic solvent, dry, and purify by column chromatography.
Data Comparison: Catalyst and Base Influence on Selectivity
| Catalyst System | Base | Temperature (°C) | Typical Outcome | Rationale for Choice |
| Pd(PPh₃)₄ | K₂CO₃ | 80 | High selectivity for mono-arylation at C-I. | A classic, reliable catalyst for C-I coupling; mild base prevents C-Br activation.[6] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 110 | Risk of di-substitution. | SPhos is a highly active, bulky ligand that can facilitate the more difficult C-Br oxidative addition, especially at higher temperatures.[7] |
| Palladacycle | Cs₂CO₃ | Room Temp - 60 | Excellent selectivity for C-I. | Modern pre-catalysts can offer high turnover numbers at lower temperatures, enhancing selectivity.[3] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for synthesizing aryl alkynes.[8][9] The reaction is highly selective for aryl iodides over bromides. A critical choice in this reaction is the inclusion or exclusion of a copper(I) co-catalyst.
Experimental Protocol: Selective Mono-Alkynylation
-
Setup: To a dry Schlenk flask under argon, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol% for the copper-catalyzed variant).
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.2-1.5 equiv.) dropwise.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor progress by TLC.
-
Workup: Upon completion, filter off the amine salts, concentrate the solution, and purify the product via column chromatography.
Data Comparison: Copper-Free vs. Copper-Catalyzed Sonogashira
| Method | Key Reagents | Advantages | Disadvantages |
| Copper-Catalyzed | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Faster reaction rates at lower temperatures.[10] | Risk of alkyne homocoupling (Glaser coupling) as a side product. |
| Copper-Free | Pd(OAc)₂ / Bulky Ligand / Cs₂CO₃ | Eliminates Glaser coupling byproducts, leading to cleaner reactions.[10] | May require higher temperatures or more active catalysts to achieve comparable rates. |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination allows for the formation of aryl amines from aryl halides.[11][12] The choice of phosphine ligand is paramount for achieving high yields and selectivity, especially when targeting the less reactive C-Br bonds in a second step.
Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.
Part 3: An Orthogonal Approach — Lithiation-Substitution
As an alternative to palladium catalysis, halogen-metal exchange offers an orthogonal route for functionalization. Using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C), the iodine atom can be selectively exchanged for lithium.[13] This lithiated intermediate is a potent nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.), introducing functionalities that may be incompatible with coupling conditions. This method provides an excellent alternative for creating C-C or C-heteroatom bonds with high regioselectivity. The key to success is maintaining low temperatures to prevent side reactions or loss of selectivity.[14]
Part 4: The Validation Workflow — A Multi-Technique Imperative
Confirming the structure of your product is non-negotiable. A self-validating protocol relies on a combination of chromatographic and spectroscopic techniques to unambiguously determine purity and regiochemistry.
Step-by-Step Validation Protocol
-
Reaction Monitoring (TLC/GC-MS): Use Thin Layer Chromatography (TLC) to track the consumption of the starting material (SM) and the appearance of the product (P). A new spot with a different Rf value should appear. Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the mass of the product, showing an increase corresponding to the added group and the loss of iodine.
-
Purification (Column Chromatography): Isolate the product from any remaining starting material, byproducts, or catalyst residues.
-
Structural Confirmation (NMR & MS):
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the exact molecular formula of the purified product.
-
¹H NMR Spectroscopy: The aromatic region is diagnostic. For mono-substitution at the C2 position, the two bromine-adjacent protons (H4 and H6) will remain, often appearing as distinct signals. The introduction of a new substituent will cause predictable shifts and potentially new coupling patterns.
-
¹³C NMR Spectroscopy: The carbon spectrum will show the appearance of new signals corresponding to the added substituent and a significant upfield or downfield shift for the C2 carbon, confirming the site of reaction.
-
Caption: A systematic workflow for product purification and validation.
Conclusion
This compound is a powerful and versatile reagent whose full potential is unlocked through a deep understanding of its chemoselective reactivity. By carefully selecting reaction conditions—whether for Suzuki, Sonogashira, Buchwald-Hartwig, or lithiation reactions—chemists can precisely control the sequence of bond formation. This guide provides the strategic framework and comparative data needed to make informed experimental choices. Crucially, the described validation workflow, integrating chromatographic and spectroscopic methods, establishes a robust and trustworthy system for confirming product structures, ensuring the integrity and reproducibility of your research.
References
- Smolecule. (2023, August 16). Buy this compound | 1000571-43-6.
- Beaudry Research Group. (2021, August 23). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C.
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Organic Chemistry Portal. Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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Wikipedia. Sonogashira coupling. [Link]
- Itami, K., et al. (2015). Transition-Metal-Free Synthesis of Carbazoles and Indoles by an SNAr-Based "Aromatic Metamorphosis" of Thiaarenes.
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Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
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Wikipedia. Suzuki reaction. [Link]
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ResearchGate. (2024, June). Prototypical Buchwald-Hartwig amination mechanism. [Link]
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PubMed Central. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Royal Society of Chemistry. (2014). Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole. Organic & Biomolecular Chemistry.
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ACS Publications. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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ResearchGate. (2013, May). Reaction pathways for the lithiation. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Journal of Advanced Engineering Science. (2022). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. [Link]
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ResearchGate. (2001). Regio- and Stereoselective Lithiation of 2,3-Diphenylaziridines: A Multinuclear NMR Investigation. [Link]
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A Comparative Analysis of Palladium Catalysts for Chemoselective Cross-Coupling Reactions with 3,5-Dibromo-2-iodotoluene
A Senior Application Scientist's Guide to Catalyst Selection and Protocol Optimization for the Strategic Functionalization of a Polyhalogenated Aromatic Building Block
For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry. 3,5-Dibromo-2-iodotoluene stands as a versatile building block, offering three distinct points for modification. The inherent differences in the reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium catalysis provide a strategic advantage for sequential, site-selective cross-coupling reactions.[1] This guide offers a comparative analysis of palladium catalyst systems for the chemoselective functionalization of the C-I bond in this compound, providing insights into catalyst selection for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by established principles and analogous experimental data.
The Principle of Chemoselective C-I Bond Activation
The efficacy of palladium-catalyzed cross-coupling reactions on polyhalogenated substrates hinges on the oxidative addition step. The C-I bond is significantly weaker than the C-Br bond, leading to a lower activation energy for its cleavage by a Pd(0) catalyst. This thermodynamic and kinetic preference allows for reactions to be conducted under conditions that selectively activate the C-I bond while leaving the C-Br bonds intact for subsequent transformations. The choice of palladium catalyst, and particularly the ancillary ligands, plays a crucial role in modulating the reactivity and selectivity of this process.
Comparative Analysis of Palladium Catalyst Systems
The selection of an optimal palladium catalyst system is contingent on the specific cross-coupling reaction being performed. While direct comparative studies on this compound are not extensively documented in a single source, we can extrapolate performance from established protocols for similar polyhalogenated aromatic compounds. The steric hindrance from the ortho-methyl group and the electronic effects of the two meta-bromo substituents are key considerations in catalyst selection.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. For the selective coupling at the C-I position of this compound, catalyst systems that are active at lower temperatures are generally preferred to minimize the competing C-Br bond activation.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Characteristics & Performance Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 70-90 | 80-95 | A classic, widely available catalyst. Effective for C-I couplings, though may require slightly elevated temperatures. The ortho-methyl group may necessitate longer reaction times. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | RT - 80 | 90-98 | Bulky, electron-rich phosphine ligands like SPhos promote efficient oxidative addition and reductive elimination, often allowing for lower catalyst loadings and milder conditions.[2] |
| PdCl₂(dppf) | dppf | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 85-95 | The dppf ligand often provides good stability and activity for a range of aryl halides. |
Sonogashira Coupling
The Sonogashira coupling provides a direct route to aryl alkynes. The reaction is typically very selective for C-I bonds. Both copper-catalyzed and copper-free conditions are viable.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Characteristics & Performance Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N, i-Pr₂NH | THF, DMF | RT - 60 | 90-98 | The classical Sonogashira conditions are highly effective for aryl iodides, often proceeding to completion at room temperature.[3][4] |
| Pd(OAc)₂ / P(t-Bu)₃ | None (Copper-free) | Cs₂CO₃ | Dioxane | 60-80 | 85-95 | Copper-free conditions can be advantageous to avoid the homocoupling of the terminal alkyne (Glaser coupling). Bulky, electron-rich phosphine ligands are often employed.[1] |
| Pd/C | CuI | K₂CO₃ | EtOH/H₂O | 50-80 | 75-90 | A heterogeneous catalyst that offers ease of separation, though may require higher temperatures and can sometimes exhibit lower activity. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of ligand is critical for achieving high yields and broad substrate scope.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Characteristics & Performance Notes |
| Pd₂(dba)₃ / BINAP | BINAP | NaOt-Bu | Toluene | 80-110 | 85-95 | Second-generation Buchwald-Hartwig ligands like BINAP are effective for the amination of aryl iodides and bromides with a wide range of amines.[5][6] |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-120 | 90-99 | Bulky biarylphosphine ligands like XPhos are highly active and versatile, often allowing for the coupling of challenging substrates with lower catalyst loadings.[2] |
| [Pd(NHC)] Complexes (e.g., PEPPSI-IPr) | IPr-NHC | NaOt-Bu | THF, Dioxane | 70-100 | 90-98 | N-Heterocyclic carbene (NHC) ligands offer high stability and activity, particularly for sterically hindered substrates.[7] |
Experimental Protocols
The following are generalized, detailed step-by-step methodologies for the selective C-I functionalization of this compound. Note: These protocols are based on established procedures for analogous substrates and should be optimized for the specific coupling partners.
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if separate).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling (Copper-Catalyzed)
-
To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and copper(I) iodide (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., THF or DMF) and the base (e.g., Et₃N, 2-3 equiv.).
-
Add this compound (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., Toluene or Dioxane).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Mechanistic Insights and Workflow Visualization
The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[8]
Caption: Generalized catalytic cycles for palladium-catalyzed cross-coupling reactions.
Caption: Synthetic workflow for sequential functionalization.
Conclusion
The selective functionalization of this compound is a powerful strategy for the synthesis of complex, polysubstituted aromatic compounds. The pronounced reactivity difference between the C-I and C-Br bonds allows for a predictable, stepwise approach to molecular elaboration. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos and XPhos often provide superior results under milder conditions. For Sonogashira couplings, traditional Pd/Cu co-catalyst systems remain highly effective and reliable for the selective activation of the C-I bond. The choice of catalyst should always be tailored to the specific substrates and desired reaction outcomes, with the protocols provided herein serving as a robust starting point for optimization.
References
-
Buchwald, S. L. (n.d.). Buchwald-Hartwig Amination. In Wikipedia. Retrieved from [Link]
-
Chegg. (2019, May 7). which one of the following is the best synthesis for 3,5-dibromotoluene. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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LibreTexts Chemistry. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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LibreTexts Chemistry. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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MDPI. (n.d.). Palladium-Catalyzed Reactions. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 3,5-Dibromo-2-iodotoluene: An Evaluation of Cost and Efficiency
Introduction
3,5-Dibromo-2-iodotoluene is a highly functionalized aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and complex molecular architectures. The strategic placement of three distinct halogen atoms on the toluene ring allows for selective, stepwise functionalization through various cross-coupling reactions, making it a valuable intermediate for researchers in medicinal chemistry and materials science. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, focusing on cost-effectiveness, overall efficiency, and practical laboratory considerations. We will delve into two plausible synthetic strategies: a multi-step approach commencing from p-toluidine via a Sandmeyer reaction, and a more direct route involving the iodination of 3,5-dibromotoluene. This guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to make an informed decision for their specific synthetic needs.
Synthetic Route 1: Multi-step Synthesis via Sandmeyer Reaction
This pathway involves a three-step sequence starting from the readily available and inexpensive p-toluidine. The core of this strategy is the Sandmeyer reaction, a classic and reliable method for the introduction of a halide onto an aromatic ring via a diazonium salt intermediate.[1][2]
Causality of Experimental Choices
The choice of p-toluidine as the starting material is dictated by its low cost and the activating nature of the amino group, which facilitates the initial electrophilic bromination. The amino group is a strong ortho-, para-director, and its steric bulk, along with the methyl group, guides the two bromine atoms to the 2 and 6 positions relative to the amino group. The subsequent deamination-iodination via the Sandmeyer reaction is a well-established and high-yielding transformation.[1][3] The use of sodium hypophosphite in the second step is a reductive deamination to furnish 3,5-dibromotoluene, which is a precursor for the second synthetic route discussed later. For the final iodination step, the Sandmeyer reaction provides a regioselective method to introduce iodine at the position of the former amino group.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Detailed Experimental Protocols
Step 1: Synthesis of 2,6-Dibromo-4-methylaniline
-
In a well-ventilated fume hood, dissolve p-toluidine (1.07 g, 10 mmol) in 50 mL of chloroform in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Stir the solution at room temperature (20-25°C) for 5 minutes.
-
In a single portion, add N-bromosuccinimide (NBS) (3.56 g, 20 mmol) to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, filter the mixture to remove succinimide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 2,6-dibromo-4-methylaniline. A typical yield for this reaction is approximately 75%.[4]
Step 2: Synthesis of this compound via Sandmeyer Reaction
-
To a stirred solution of 2,6-dibromo-4-methylaniline (2.65 g, 10 mmol) in a mixture of 10 mL of glacial acetic acid and 5 mL of concentrated sulfuric acid, cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in 5 mL of water dropwise, maintaining the temperature below 5°C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate flask, prepare a solution of potassium iodide (3.32 g, 20 mmol) in 10 mL of water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any excess iodine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound. The yield for Sandmeyer iodination reactions can be good to excellent.[5]
Synthetic Route 2: Direct Iodination of 3,5-Dibromotoluene
This approach offers a more direct pathway to the target molecule, starting from 3,5-dibromotoluene. The success of this route hinges on the regioselective introduction of the iodine atom at the C2 position.
Causality of Experimental Choices
The synthesis of the starting material, 3,5-dibromotoluene, can be achieved from 2,6-dibromo-4-methylaniline (the product of Step 1 in Route 1) via a deamination reaction.[6] The direct iodination of 3,5-dibromotoluene presents a challenge in regioselectivity. The methyl group is an ortho-, para-director, while the bromine atoms are deactivating but also ortho-, para-directing.[7] Therefore, the iodine could potentially substitute at the 2, 4, or 6 positions. However, the steric hindrance from the two bromine atoms at positions 3 and 5 would likely favor substitution at the less hindered C2 position. The use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid (TFA) is a common and effective method for the iodination of electron-rich aromatic compounds under mild conditions.[8]
Experimental Workflow
Caption: Workflow for the synthesis of this compound via direct iodination.
Detailed Experimental Protocol
Step 1: Synthesis of 3,5-Dibromotoluene (from 2,6-Dibromo-4-methylaniline)
-
In a 5L reaction bottle, add 1.5 L of water and 580 g of hydrochloric acid. Cool the mixture to 0-5°C in an ice bath.
-
Add 500 g of 2,6-dibromo-4-methylaniline in portions, keeping the temperature at 0-5°C.
-
Slowly add a solution of sodium nitrite (156 g in 500 mL of water) while maintaining the temperature below 5°C. Stir for 30 minutes after the addition is complete.
-
In a separate container, prepare a solution of sodium hypophosphite monohydrate (524 g) in 601 g of 30% hydrochloric acid.
-
Add the hypophosphorous acid solution dropwise to the diazonium salt solution at 0-5°C.
-
After the addition, stir the mixture at 0-5°C for 5 hours, then allow it to warm to 15-20°C and stir for an additional 16 hours.
-
Filter the solid product, wash with water, and dry under reduced pressure to obtain 3,5-dibromotoluene. This reaction typically has a high yield of around 93%.[6]
Step 2: Direct Iodination of 3,5-Dibromotoluene
-
In a 50 mL round-bottom flask, dissolve 3,5-dibromotoluene (2.50 g, 10 mmol) in 20 mL of a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-iodosuccinimide (NIS) (2.47 g, 11 mmol) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 mL).
-
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate this compound. The yield of such direct iodinations can be variable and needs to be optimized for this specific substrate.[8]
Cost and Efficiency Comparison
To provide a practical comparison, we have estimated the material costs for each route to synthesize 10 mmol of this compound. The prices are based on currently available catalog prices from various suppliers and may vary.
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Direct Iodination |
| Starting Material | p-Toluidine | 3,5-Dibromotoluene |
| Key Reagents | N-Bromosuccinimide, Sodium Nitrite, Potassium Iodide | N-Iodosuccinimide, Trifluoroacetic Acid |
| Number of Steps | 2 | 1 (from 3,5-dibromotoluene) or 2 (from p-toluidine) |
| Estimated Overall Yield | ~50-65% (from p-toluidine) | Variable (highly dependent on regioselectivity and optimization) |
| Estimated Material Cost (per 10 mmol product) | $25 - $40 | $30 - $50 (assuming purchase of 3,5-dibromotoluene) |
| Key Advantages | Well-established reactions, potentially higher overall yield, regioselectivity is controlled. | Shorter route if starting from 3,5-dibromotoluene. |
| Key Disadvantages | Longer synthetic sequence, handling of diazonium salts requires caution. | Regioselectivity can be an issue, requiring careful optimization. Cost of 3,5-dibromotoluene if not synthesized in-house. |
Note: The cost estimation for Route 2 assumes the purchase of 3,5-dibromotoluene. If synthesized from p-toluidine as described, the initial steps and costs would be similar to Route 1.
Safety and Environmental Considerations
Route 1: Sandmeyer Reaction
-
Hazards: Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures. Hydroiodic acid, which can be formed in situ, is corrosive and should be handled with care in a well-ventilated fume hood.
-
Environmental Impact: The reaction generates copper-containing waste, which should be disposed of according to local regulations. The use of organic solvents contributes to volatile organic compound (VOC) emissions.
Route 2: Direct Iodination
-
Hazards: N-iodosuccinimide is an irritant. Trifluoroacetic acid is highly corrosive. Chlorinated solvents, if used, should be handled with caution due to their potential health and environmental risks.[7]
-
Environmental Impact: This route may be considered "greener" if it avoids the use of heavy metals like copper. However, the use of halogenated solvents and the generation of organic waste are still concerns. Efforts to use more environmentally friendly solvents are encouraged.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 (Sandmeyer Reaction) is a robust and well-documented approach that offers excellent control over regioselectivity. Despite being a longer sequence, the high yields often associated with each step can lead to a good overall yield. This route is recommended for researchers who prioritize reliability and are equipped to handle diazonium salt intermediates safely.
-
Route 2 (Direct Iodination) presents a more concise strategy, particularly if 3,5-dibromotoluene is readily available. However, the critical challenge lies in achieving high regioselectivity for the iodination step. This route would be suitable for research groups willing to invest time in optimizing the reaction conditions to favor the desired isomer and minimize the formation of byproducts.
Ultimately, the choice of synthetic route will depend on the specific priorities of the research team, including the availability of starting materials, cost constraints, timeline, and expertise in handling the involved chemical transformations. For large-scale synthesis, a thorough optimization of the direct iodination route could prove to be more cost-effective in the long run, provided the regioselectivity can be mastered. For smaller, research-scale preparations where reliability is paramount, the Sandmeyer approach remains a highly dependable option.
References
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Organic Chemistry Portal. Sandmeyer Reaction. [Link]
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askIITians. (2014, February 3). How can the following conversion be carried out :- (a) p-toluidine to 2- bromo-4. [Link]
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Organic Syntheses. 3. [Link]
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Allen. How will you convert p-toluidine to 2-bromo-4-methylaniline?. [Link]
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Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]
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Direct azido-halogenation of olefins: A comprehensive review. (n.d.). [Link]
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Butt, M. A., & Kazmi, S. A. R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 963–995. [Link]
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Seela, F., & Gabbert, C. (2000). a new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. Tetrahedron Letters, 41(50), 9829–9832. [Link]
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Organic Syntheses. m-BROMOTOLUENE. [Link]
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Reddit. (2023, February 26). In bromotoluene, my prof says bromine would control the directing effect for electrophilic substitution reactions. My textbook says it would be the methyl group. I will follow my prof's instructions on tests, but which is actually correct?[Link]
-
Sevryugina, Y. V., & Jalisatgi, S. S. (2017). Regioselective B2–6 penta-iodination of the [CB11H12]− monocarborane cluster by palladium catalysis. Dalton Transactions, 46(36), 12005–12008. [Link]
-
Organic Chemistry Portal. Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides. [Link]
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Organic Syntheses. Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. [Link]
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Organic Syntheses. p-BROMOTOLUENE. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3,5-Dibromotoluene: Properties, Applications, and Synthesis. [Link]
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ResearchGate. (n.d.). 2,6-Dibromo-4-methylaniline. [Link]
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L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. [Link]
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Organic Syntheses. 3-bromo-4-aminotoluene. [Link]
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Bentham Science Publishers. (2020, December 8). Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Dibromo-2-iodotoluene
As researchers and professionals dedicated to scientific advancement, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 3,5-Dibromo-2-iodotoluene demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory compliance and best laboratory practices. We will move beyond simple instructions to explain the underlying principles, ensuring a culture of safety and responsibility in your laboratory.
Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal
This compound (CAS No. 1000571-43-6) is a halogenated aromatic hydrocarbon.[1] Its molecular structure, containing covalently bonded bromine and iodine atoms, places it firmly in the category of halogenated organic compounds . This classification is the single most critical factor determining its disposal pathway.
Halogenated organic wastes are regulated stringently by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] Improper disposal, such as drain disposal, is strictly prohibited because these compounds can persist in the environment, bioaccumulate, and potentially form more toxic byproducts.[3] The ultimate disposal method for these wastes is typically high-temperature incineration at a licensed facility, which is necessary to ensure the complete destruction of the carbon-halogen bonds and prevent the release of hazardous substances.[4]
While a specific, comprehensive Safety Data Sheet (SDS) for this exact isomer is not widely published, data from closely related brominated and iodinated compounds indicate that it should be handled as, at minimum, a skin and eye irritant.[5] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment.
Part 1: Immediate Safety and Spill Management
Before addressing routine disposal, we must be prepared for accidental releases.
1.1 Personal Protective Equipment (PPE)
A proactive approach to safety begins with proper PPE. When handling this compound in any capacity—during an experiment or during waste consolidation—the following should be worn:
-
Eye Protection: Chemical safety goggles or a face shield compliant with OSHA regulations (29 CFR 1910.133).[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical.[7]
-
Protective Clothing: A standard laboratory coat. For larger quantities or significant spill potential, a chemically resistant apron is recommended.
1.2 Spill Cleanup Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Notify all personnel in the immediate area.
-
Ensure Ventilation: If the spill occurs outside a fume hood, ensure the area is well-ventilated.
-
Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container. Avoid creating dust.[7]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent (consult your institution's EHS guidelines), followed by soap and water.
-
Dispose of Materials: All cleanup materials, including contaminated gloves and wipes, must be placed in the hazardous waste container.
Part 2: Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of this compound waste.
Step 1: Waste Segregation (The Most Critical Step)
Proper segregation is fundamental to safe and compliant chemical waste management.
-
Action: Designate a specific waste container exclusively for Halogenated Organic Waste .
-
Causality: this compound waste must never be mixed with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[8][9] Cross-contamination requires the entire volume of waste to be treated as halogenated, significantly increasing disposal costs and complexity. Furthermore, it must be kept separate from incompatible materials like strong oxidizing agents, acids, and bases to prevent dangerous reactions.[10]
Step 2: Containerization
The integrity of the waste container is essential for preventing leaks and ensuring safe storage.
-
Action: Use a chemically compatible, leak-proof container with a secure, screw-top cap. Polyethylene or glass containers are typically appropriate.[11] The original product container can be used if it is in good condition.[10]
-
Causality: The container must prevent the release of vapors and be resistant to chemical degradation from the waste. It should be filled to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[2]
Step 3: Accurate Labeling
Regulatory compliance hinges on precise and complete labeling.
-
Action: Before any waste is added, label the container clearly. The label must include:
-
Causality: Accurate labeling is mandated by the EPA and is essential for EHS personnel and disposal vendors to handle the waste safely and correctly. It prevents accidental mixing and ensures the waste is routed to the proper treatment facility.
Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at its point of generation prior to pickup.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10]
-
Causality: An SAA is a location at or near the point of waste generation and under the direct control of the laboratory personnel.[13] This ensures the waste is managed by those knowledgeable of its properties. The SAA must be a secondary containment unit (like a spill tray) to contain any potential leaks. The container must remain closed at all times except when waste is being actively added.[9]
Step 5: Arranging for Final Disposal
The final step is the transfer of waste to authorized professionals.
-
Action: When the container is full (or before the mandated accumulation time limit is reached), contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.[11]
-
Causality: Hazardous waste must be tracked from its point of generation to its final disposal ("cradle to grave").[13] Only licensed transporters are permitted to move the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will be incinerated according to federal and state regulations.
Data and Workflow Summary
For quick reference, the key operational parameters and the disposal workflow are summarized below.
Table 1: Disposal and Safety Data for this compound
| Parameter | Guideline |
| Chemical Name | This compound |
| CAS Number | 1000571-43-6[1] |
| Waste Category | Halogenated Organic Hazardous Waste[8] |
| EPA RCRA Code | Consult EHS; may fall under F-listed codes if a spent solvent or D-listed if it exhibits other characteristics. |
| Incompatible Materials | Strong oxidizing agents, strong bases, non-halogenated solvents.[9][10] |
| Recommended Container | Chemically resistant glass or polyethylene with a secure, threaded cap.[11] |
| Key Labeling Req. | "Hazardous Waste", Full Chemical Name, CAS Number, Hazard Statement.[12] |
| Primary Disposal Method | High-Temperature Incineration.[4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
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How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
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Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
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Hazardous Waste Segregation . Bucknell University. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). [Link]
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A Senior Application Scientist's Guide to Handling 3,5-Dibromo-2-iodotoluene
A Comprehensive Protocol on Personal Protective Equipment, Operational Handling, and Waste Disposal
Hazard Identification: An Evidence-Based Assessment
Understanding the potential hazards is the foundational step in any safety protocol. In the absence of a direct SDS for 3,5-Dibromo-2-iodotoluene, we will infer its toxicological and hazardous properties from similar compounds. This approach, known as "read-across," is a scientifically valid method for risk assessment when data for a specific substance is limited.
Analogous Compound Analysis:
We will consider the hazard profiles of compounds containing the same core functional groups: a toluene backbone with bromo- and iodo-substituents. For instance, the Safety Data Sheet for 2,5-Dibromotoluene and GHS classifications for 5-Bromo-2-iodotoluene indicate a consistent pattern of hazards.[1][2]
Anticipated Hazard Profile for this compound:
Based on this data, we must assume that this compound presents, at a minimum, the following risks:
| Hazard Classification | GHS Hazard Statement | Associated Pictogram | Rationale |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Halogenated aromatic compounds are known to be irritating to the skin upon contact.[1][2][3] | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Direct contact with the eyes is likely to cause significant irritation or damage.[1][2][3] | |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of dust or vapors may irritate the respiratory tract.[2] |
It is also prudent to assume that, like many complex organic molecules, the toxicological properties have not been fully investigated.[1] Therefore, we must treat this compound with a high degree of caution, assuming it may have other unknown harmful effects.
The Hierarchy of Controls: A Proactive Safety Strategy
Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, we must first implement higher-level controls to minimize exposure potential. This systematic approach is the cornerstone of modern laboratory safety.
Caption: Hierarchy of controls for handling chemical hazards.
1. Engineering Controls (Primary Barrier): The most critical step is to handle this compound within a certified chemical fume hood. This isolates the material, protecting you from inhaling dust or vapors. When weighing the solid compound, use a ventilated balance enclosure or perform the task in the fume hood to contain airborne particles.
2. Administrative Controls (Procedural Safety):
-
Designated Area: All work with this compound should be restricted to a clearly marked area within the laboratory.
-
Standard Operating Procedure (SOP): Develop and follow a detailed SOP for all tasks involving this chemical. This ensures consistency and adherence to safety protocols.
-
Training: Ensure all personnel are trained on the specific hazards and handling procedures outlined in the SOP before they begin work.
Personal Protective Equipment (PPE): Your Final Defense
Your choice of PPE must be deliberate and informed by the specific hazards. Given that this compound is a halogenated aromatic hydrocarbon, careful selection of glove material is paramount.
A. Eye and Face Protection:
-
Minimum Requirement: Wear chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 standards at all times.[4]
-
Enhanced Protection: When there is a risk of splashing (e.g., during solution preparation or transfer), supplement safety goggles with a face shield.[3]
B. Skin and Body Protection:
-
Laboratory Coat: A standard, flame-resistant lab coat should be worn and kept fully buttoned.
-
Gloves: This is the most critical component of your PPE for this compound. Standard disposable nitrile gloves provide good general protection but have poor resistance to many halogenated hydrocarbons.[5][6]
-
For Splash Protection/Solid Handling: Use thicker (e.g., >5-mil) nitrile gloves for short-term handling of the solid. If contact occurs, change gloves immediately, as breakthrough can be rapid.[6]
-
For Immersions or Extended Handling: For tasks involving solutions or potential for significant contact, double-gloving with two pairs of nitrile gloves or using a more resistant glove material is required. Butyl rubber gloves offer excellent protection against many halogenated solvents, but with reduced dexterity.[7] Neoprene is another option, though some halogenated hydrocarbons should be avoided.[7][8]
-
Glove Use Protocol: Always inspect gloves for tears or punctures before use.[3] Use proper removal techniques to avoid contaminating your skin.[3] Dispose of contaminated gloves as hazardous waste. Wash hands thoroughly after removing gloves.
-
C. Respiratory Protection:
-
Under normal laboratory conditions where work is conducted within a certified chemical fume hood, respiratory protection is not typically required.[4]
-
If engineering controls fail or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter would be necessary. All respirator use requires a formal respiratory protection program, including fit testing and medical clearance.
Spill, Exposure, and Emergency Plans
A. Spill Cleanup:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment device.
-
Assess: Evaluate the spill size and determine if it is safe to clean up with available resources. For large spills, contact your institution's Environmental Health and Safety (EH&S) department.
-
Contain: For small spills inside a fume hood, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all cleanup materials, including contaminated gloves, as halogenated organic waste.
B. Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Waste Disposal: Ensuring Environmental Compliance
As a triply halogenated (bromo- and iodo-) organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation is Key:
-
Designated Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. The container must be clearly marked "Halogenated Organic Waste."[9]
-
No Mixing: Do not mix halogenated waste with non-halogenated organic waste.[9] This is critical because halogenated waste requires specific, high-temperature incineration for proper disposal, and mixing waste streams can significantly increase disposal costs and environmental risk.[10]
-
Container Management: Keep the waste container closed at all times except when adding waste. Store it in a designated satellite accumulation area within the lab, preferably in secondary containment.[10]
Caption: Decision workflow for proper chemical waste segregation.
By adhering to this comprehensive guide, you build a multi-layered safety system that protects you, your colleagues, and the environment. The principles of hazard assessment, control implementation, and diligent procedural execution are the hallmarks of a trustworthy and effective safety culture in any high-performing research environment.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
